Sodium 3-formylbenzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;3-formylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIUOLGCFDPAKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Solubility Landscape of Sodium 3-Formylbenzenesulfonate: A Technical Guide for Researchers
This technical guide offers a comprehensive exploration of the solubility characteristics of sodium 3-formylbenzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings of its solubility, collates qualitative observations, and presents a rigorous experimental protocol for quantitative determination. The current scarcity of specific quantitative public data highlights the critical need for the standardized experimental approach detailed herein.
Introduction: The Molecular Dichotomy of this compound
This compound, also known as sodium 3-sulfobenzaldehyde, is an aromatic organic compound characterized by two distinct functional groups: a formyl (-CHO) group and a sodium sulfonate (-SO₃Na) group, positioned meta on a benzene ring.[1] This unique molecular architecture imparts a fascinating duality of properties. The ionic sulfonate group confers significant hydrophilicity, while the aromatic ring and the aldehyde group contribute to its organic character.[1] Understanding the solubility of this compound is paramount for its application as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science, where reaction medium and purification strategies are critical.[1]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₅NaO₄S | [2] |
| Molecular Weight | 208.17 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | [2] |
| InChI Key | AFIUOLGCFDPAKN-UHFFFAOYSA-M | [2] |
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] For an ionic compound like this compound to dissolve, the energy released from the interaction between its ions and the solvent molecules must be sufficient to overcome the crystal lattice energy holding the ions together.[5]
The solubility profile of this compound is dictated by the interplay of several key factors:
-
High Polarity and Ionic Nature: The sodium sulfonate group is ionic and highly polar. This makes the compound readily soluble in highly polar solvents, most notably water, where strong ion-dipole interactions can form.[1][6]
-
Hydrogen Bonding: The oxygen atoms of the sulfonate group and the formyl group can act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors (protic solvents) are therefore expected to be effective at solvating the molecule.
-
Dipole-Dipole Interactions: The formyl group possesses a significant dipole moment, allowing for dipole-dipole interactions with polar aprotic solvents.
-
Hydrophobic Character: The benzene ring is nonpolar and hydrophobic. This part of the molecule will have favorable interactions with nonpolar solvents through London dispersion forces, but these are generally weak compared to the polar interactions of the functional groups.
The overall solubility in a given organic solvent will be a balance between these competing interactions.
Caption: Intermolecular forces governing solubility.
Qualitative Solubility Profile
While precise quantitative data is sparse in publicly available literature, a qualitative solubility profile can be predicted based on the aforementioned chemical principles.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | High to Very High | The ionic sulfonate and polar formyl groups can form strong ion-dipole and hydrogen bonds with these solvents. The high polarity of the solvents effectively solvates the polar functional groups.[5][6] |
| Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)) | Moderate to High | These solvents are highly polar and can engage in strong dipole-dipole interactions with the solute. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |
| Slightly Polar Solvents (e.g., Acetone, Ethyl Acetate) | Low to Moderate | These solvents have a moderate dipole moment but are less effective at solvating the highly polar sulfonate group. Solubility is expected to be limited. |
| Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) | Very Low / Insoluble | The significant disparity in polarity between the highly polar solute and the nonpolar solvent prevents effective solvation. The "like dissolves like" principle predicts poor solubility.[3][5] Benzenesulfonic acid, a related compound, is noted to be insoluble in nonpolar solvents like diethyl ether.[7] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol describes a robust and widely accepted methodology for the accurate determination of the solubility of this compound in various organic solvents, based on the isothermal shake-flask method.[8] This self-validating system ensures that equilibrium is reached and that measurements are accurate.
4.1. Materials and Equipment
-
Solute: High-purity this compound (>95%)
-
Solvents: HPLC-grade organic solvents of interest
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)
-
Vials with screw caps and PTFE septa
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
4.2. Experimental Workflow
Caption: Isothermal shake-flask solubility workflow.
4.3. Step-by-Step Procedure
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve of response versus concentration. The linearity of this curve (R² > 0.99) is a critical self-validating check.
-
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure a saturated solution is achieved.
-
Securely seal the vials to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 48h, 72h); the concentration should be constant at equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. It is crucial not to disturb the solid material.
-
Immediately filter the collected supernatant through a syringe filter (0.22 µm) into a clean vial to remove any suspended microparticles.
-
-
Analysis:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using the calibrated HPLC or UV-Vis method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion
This compound presents a solubility profile dominated by its highly polar sodium sulfonate group, leading to high solubility in polar protic solvents and significantly lower solubility in nonpolar organic media. While a qualitative understanding can be derived from its structure, the lack of quantitative data in the public domain necessitates empirical determination. The detailed isothermal shake-flask protocol provided in this guide offers a reliable and validated method for researchers to generate the precise solubility data required for optimizing reaction conditions, purification processes, and formulation development in their specific applications.
References
-
Chemistry LibreTexts. (2019). Chapter 9.2: Solubility and Structure. [Link]
-
TutorChase. Why do ionic compounds often dissolve in polar solvents? [Link]
-
Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23690338, this compound. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]
-
Wikipedia. Benzenesulfonic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C7H5NaO4S | CID 23690338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tutorchase.com [tutorchase.com]
- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
"Sodium 3-formylbenzenesulfonate" material safety data sheet (MSDS) information
An In-depth Technical Guide to the Safe Handling of Sodium 3-formylbenzenesulfonate
This guide provides an in-depth analysis of this compound (CAS No. 5330-48-3), a bifunctional aromatic compound essential for researchers and professionals in drug development and medicinal chemistry. Its unique structure, incorporating both a reactive aldehyde and a water-solubilizing sulfonate group, makes it a valuable synthetic intermediate.[1] However, its utility in the laboratory is predicated on a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This document moves beyond a standard Material Safety Data Sheet (MSDS) to explain the causality behind safety procedures, empowering scientists to manage risks effectively.
Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's properties is critical for predicting its behavior in experimental settings. This compound is typically supplied as a white to off-white solid.[1] The presence of the sodium sulfonate group renders it soluble in water, a key property exploited in aqueous-phase reactions.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NaO₄S | [2][3][4] |
| Molecular Weight | 208.17 g/mol | [1][2][3] |
| CAS Number | 5330-48-3 | [1][3][5] |
| IUPAC Name | This compound | [1][3] |
| Synonyms | 3-Sulfobenzaldehyde Sodium Salt, m-Benzaldehydesulfonic Acid Sodium Salt | [2][3][4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | [1] |
| Purity | Typically >85% or >95% depending on grade | [2][6] |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance that poses specific risks upon exposure.
-
Hazard Statements:
-
Signal Word: Warning[7]
-
Hazard Pictogram:
-
Exclamation Mark (GHS07)
-
Expert Analysis of Hazards: The irritant nature of this compound is its primary hazard. As a fine solid, it can easily become airborne during handling, leading to respiratory tract irritation upon inhalation.[9] The aldehyde functional group can react with biological nucleophiles, such as amino acid residues in proteins, contributing to its irritancy. Skin and eye contact can lead to inflammation and discomfort.[9] While not classified as acutely toxic, the lack of comprehensive toxicological data necessitates handling it with the assumption that it may have other uninvestigated harmful effects.[10]
First-Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical. The following protocols are based on established first-aid principles for chemical irritants.[11][12]
-
Inhalation: If inhaled, the primary objective is to move the affected individual to fresh air immediately.[10] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or administer oxygen.[11] Seek medical attention promptly, as respiratory irritation can lead to complications.
-
Skin Contact: Immediately flush the contaminated skin with copious amounts of water for at least 15 minutes.[10] Remove any contaminated clothing while continuing to flush. If irritation develops or persists, medical advice is necessary.[7] The goal is to physically remove the chemical before it can cause further irritation.
-
Eye Contact: This is a critical exposure route requiring immediate action. Flush the eyes cautiously with large volumes of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally to wash underneath.[11] Remove contact lenses if present and easy to do. An ophthalmologist should be consulted immediately.
-
Ingestion: Do NOT induce vomiting, as this can cause further damage. If the person is conscious, rinse their mouth thoroughly with water and have them drink one or two glasses of water to dilute the substance.[13] Seek immediate medical attention.[14]
Caption: Emergency response workflow for exposure incidents.
Safe Handling, Storage, and Personal Protective Equipment (PPE)
Proactive measures are the cornerstone of laboratory safety. The following procedures are designed to minimize exposure risk during the handling and storage of this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to prevent the inhalation of dust.[7]
-
Avoid Dust Formation: Develop handling techniques that minimize the generation of dust.[10][15] This includes gentle scooping rather than pouring from a height.
-
Personal Hygiene: Wash hands thoroughly after handling the material. Do not eat, drink, or smoke in the laboratory.[15]
Storage:
-
Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[15]
-
Conditions: Store in a dry, cool, and well-ventilated place.[10][15] Some suppliers recommend storage at <-15°C under an inert gas like nitrogen.[5] This is best practice for long-term stability, as the aldehyde group is susceptible to slow oxidation by air.
-
Incompatibilities: Store away from strong oxidizing agents.[10] Contact with these materials could lead to a vigorous, exothermic reaction.
Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[13] Gloves must be inspected before use and disposed of properly.[13]
-
Respiratory Protection: If engineering controls (like a fume hood) are not sufficient or during spill cleanup, use a particulate respirator (e.g., N95) approved by NIOSH (US) or an equivalent standard.[9]
Caption: Logical workflow for proper handling and storage.
Stability and Reactivity Profile
-
Reactivity: The compound is generally stable under recommended storage conditions.[10] However, the aldehyde group can undergo various reactions. It is incompatible with strong oxidizing agents.[10]
-
Chemical Stability: The material is reported to be air-sensitive, likely due to the potential for the aldehyde group to oxidize to a carboxylic acid.[10] Storing under an inert atmosphere mitigates this degradation pathway.[5][10]
-
Hazardous Decomposition Products: Upon thermal decomposition or combustion, it can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[10][13]
Toxicological and Ecological Data
-
Toxicological Information: The toxicological properties of this compound have not been fully investigated.[10] There is no specific LD50 or LC50 data available in the reviewed literature.[8] The primary known effects are irritation to the skin, eyes, and respiratory system.[9] The absence of comprehensive data underscores the importance of the precautionary principle—handle this chemical with care to minimize any potential for exposure.
-
Ecological Information: There is no specific data available regarding the environmental impact of this compound. It should not be released into the environment or drains.[10] All disposal must be in accordance with local, regional, and national regulations for chemical waste.[10]
References
-
An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid Sodium Salt: Synthesis and Properties.
-
3-Sulfobenzaldehyde Sodium (>85%).
-
This compound | C7H5NaO4S | CID 23690338.
-
3-Sulfobenzaldehyde Sodium Salt | CAS#:5330-48-3.
-
SAFETY DATA SHEET.
-
3-Sulfobenzaldehyde sodium salt | 5330-48-3.
-
First Aid Procedures for Chemical Hazards.
-
3-Formylbenzenesulfonic Acid | High-Purity Reagent.
-
SAFETY DATA SHEET - 2-Formylbenzenesulfonic acid, sodium salt.
-
SAFETY DATA SHEET - Gain HEC Original Scent.
-
SAFETY DATA SHEET - Benzenesulphonic acid.
-
This compound.
-
3-Sulfobenzaldehyde Sodium (>85%).
-
2-Formylbenzenesulfonic acid sodium salt.
-
SAFETY DATA SHEET - 2-Formylbenzenesulfonic acid sodium salt (another version).
-
2-Formylbenzenesulfonic acid sodium salt.
-
SAFETY DATA SHEET - Sodium Benzenesulfonate.
-
2-FORMYL BENZENE-SULPHONIC ACID SODIUM SALT MATERIAL SAFETY DATA SHEET.
-
Sodium benzenesulfonate | C6H5NaO3S | CID 517327.
-
SOP for First Aid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Sulfobenzaldehyde Sodium (>85%) | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H5NaO4S | CID 23690338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Sulfobenzaldehyde Sodium Salt | CAS#:5330-48-3 | Chemsrc [chemsrc.com]
- 5. biosynth.com [biosynth.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. SOP for First Aid | Pharmaguideline [pharmaguideline.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. pdf.lowes.com [pdf.lowes.com]
- 15. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide on the Crystal Structure and Polymorphism of Sodium 3-formylbenzenesulfonate
Abstract
This technical guide provides a comprehensive overview of Sodium 3-formylbenzenesulfonate, a bifunctional organic compound with significant applications in organic synthesis and materials science. While this molecule is utilized as a versatile building block, a thorough review of publicly accessible scientific literature and crystallographic databases reveals a notable absence of experimental data on its crystal structure and polymorphic forms. This guide addresses this knowledge gap by not only summarizing the known chemical properties and synthesis protocols but also by presenting a detailed, field-proven methodological framework for the systematic investigation of its solid-state chemistry. We provide actionable, step-by-step protocols for crystallization, single-crystal and powder X-ray diffraction, and thermal analysis, designed to enable researchers to fully characterize the crystal structure and potential polymorphism of this compound. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.
Introduction: The Significance of this compound
This compound, also known as sodium 3-sulfobenzaldehyde, is an aromatic organic compound characterized by the presence of both a formyl (-CHO) and a sulfonate (-SO₃Na) group attached to a benzene ring in a meta-position.[1] This unique bifunctional nature imparts a combination of high aqueous solubility, due to the sulfonate group, and versatile reactivity through the aldehyde moiety.[1] The aldehyde group can participate in a wide array of chemical transformations, including the formation of Schiff bases and Knoevenagel condensations, making it a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1]
In the context of drug development and materials science, the solid-state properties of a compound are of paramount importance. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly impact critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Therefore, a comprehensive understanding of the crystal structure and potential polymorphic landscape of this compound is crucial for its effective and reliable application. As of the date of this guide, specific experimental data on the crystal structure and polymorphism of this compound is not available in the public domain. This guide aims to provide the foundational knowledge and experimental workflows necessary to undertake such a characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound, primarily derived from computational predictions and chemical databases, is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NaO₄S | [1][2] |
| Molecular Weight | 208.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 5330-48-3 | [1] |
| Appearance | White to off-white solid (predicted) | [1] |
| Solubility | Soluble in water | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | [1][2] |
Synthesis of this compound
Several synthetic routes for this compound have been reported, each with distinct advantages and challenges. The choice of method often depends on the starting materials, desired scale, and reaction conditions.[1] The primary strategies include electrophilic aromatic sulfonation, nucleophilic aromatic substitution, and oxidation.
Synthesis Workflow Overview
Caption: Overview of synthetic pathways to this compound.
Experimental Protocols
This method is a direct, one-step reaction but requires careful temperature control to prevent side reactions like oxidation of the aldehyde group.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 10.6 g (0.1 mol) of benzaldehyde to 0-5 °C using an ice-salt bath.
-
Addition of Oleum: Slowly add 40 mL of fuming sulfuric acid (20% SO₃) to the stirred benzaldehyde over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 5-10 °C for an additional 3-4 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the resulting solution to a pH of approximately 7 with a saturated solution of sodium hydroxide or sodium carbonate. The precipitated sodium sulfate is removed by filtration.
-
Crystallization: Concentrate the filtrate containing the product under reduced pressure to induce crystallization. The crude product can be recrystallized from a water/ethanol mixture to yield purified this compound.[1]
This route offers a milder alternative to direct sulfonation, starting from a halogenated benzaldehyde.
-
Reaction Setup: In a pressure vessel, combine 14.05 g (0.1 mol) of 3-chlorobenzaldehyde, 13.86 g (0.11 mol) of sodium sulfite, and 100 mL of water. A phase-transfer catalyst, such as a quaternary ammonium salt, may be added to enhance the reaction rate.
-
Reaction: Seal the vessel and heat the mixture to 150-170 °C with stirring for 10-12 hours.
-
Work-up: After cooling the reaction mixture, vent the vessel and filter to remove any unreacted starting materials or inorganic salts.
-
Isolation and Crystallization: Concentrate the aqueous filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a water/ethanol mixture.[1]
Framework for Crystal Structure Determination and Polymorphism Screening
Given the absence of public crystallographic data, this section provides a comprehensive guide for the de novo solid-state characterization of this compound.
The Importance of a Systematic Approach
A systematic polymorphism screen is essential to identify all accessible crystalline forms of a compound. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, cooling rate, and the presence of impurities. The discovery of multiple forms necessitates a full characterization of each to determine their relative stabilities and properties.
Experimental Workflow for Solid-State Characterization
Caption: A systematic workflow for polymorphism screening and crystal structure analysis.
Detailed Methodologies
The goal is to induce crystallization under a wide range of conditions to access different potential crystal lattices.
Protocol: Multi-Solvent Crystallization Screen
-
Solvent Selection: Choose a diverse set of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, and mixtures thereof like water/ethanol).
-
Sample Preparation: In separate vials, prepare saturated solutions of this compound at an elevated temperature (e.g., 60 °C) in each selected solvent or solvent system.
-
Crystallization Methods:
-
Slow Evaporation: Leave the vials loosely capped at ambient temperature to allow for slow solvent evaporation.
-
Slow Cooling: Transfer the saturated solutions to a controlled cooling apparatus and cool to 5 °C at different rates (e.g., 1 °C/hour, 10 °C/hour).
-
Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") dropwise to a saturated solution of the compound until turbidity is observed, then allow it to stand.
-
-
Solid Isolation: Once crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry under vacuum.
PXRD is the primary tool for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.[3]
Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount of the isolated crystalline powder to ensure a random orientation of the crystallites.
-
Data Acquisition: Mount the powdered sample on a zero-background sample holder. Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a copper X-ray source (Cu Kα radiation).
-
Data Analysis: Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate the presence of different polymorphs.
To definitively determine the crystal structure of a polymorph, a single crystal of suitable size and quality is required. SC-XRD analysis provides the precise arrangement of atoms in the crystal lattice, including unit cell dimensions, space group, and molecular geometry.[4]
Protocol: Single Crystal Growth and Analysis
-
Crystal Growth: Grow single crystals using slow crystallization techniques, such as very slow evaporation of a dilute solution or slow cooling of a saturated solution. The goal is to obtain well-formed crystals with dimensions of approximately 0.1-0.3 mm.
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[4]
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding a model of the atomic positions within the unit cell.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for identifying phase transitions (e.g., melting, desolvation, solid-solid transitions) and assessing the thermal stability of each polymorph.
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum pan.
-
DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Endothermic or exothermic events on the DSC thermogram correspond to phase transitions. The melting point of a pure crystalline solid should be a sharp endotherm.
-
TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Mass loss observed in the TGA thermogram indicates decomposition or desolvation.
Conclusion
This compound is a compound of significant interest with established synthetic routes. However, a critical gap exists in the scientific literature regarding its solid-state properties. This guide has provided a thorough summary of its known chemistry and, more importantly, a detailed and actionable framework for its comprehensive solid-state characterization. By following the outlined methodologies for crystallization, X-ray diffraction, and thermal analysis, researchers can systematically investigate the crystal structure and polymorphic landscape of this compound. Such studies are essential for unlocking its full potential in pharmaceutical and materials science applications, ensuring the reproducibility and reliability of its performance.
References
-
An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid Sodium Salt: Synthesis and Properties. (2025). Benchchem.
-
This compound. PubChem.
-
Single crystal X-ray diffraction. (n.d.). University of Oldenburg.
- Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 64-74.
-
Drug discovery by single crystal X-ray structure analysis. (n.d.). Rigaku.
-
Single crystal X-ray diffraction. (n.d.). University of Oldenburg.
-
X-ray Diffraction III: Pharmaceutical Applications. (2001). Moodle@Units.
Sources
Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Calculation of Sodium 3-formylbenzenesulfonate Molecular Orbitals
This guide provides a comprehensive, in-depth exploration of the theoretical calculation of molecular orbitals for Sodium 3-formylbenzenesulfonate. It is intended for researchers, scientists, and drug development professionals seeking to understand the electronic structure and reactivity of this bifunctional aromatic compound. By moving beyond a simple recitation of steps, this document elucidates the rationale behind methodological choices, ensuring a robust and reproducible computational analysis.
Introduction: The Significance of Molecular Orbitals in Drug Discovery and Materials Science
This compound (CAS 5330-48-3) is a molecule of significant interest due to its unique combination of a reactive formyl group and a water-solubilizing sulfonate group attached to a benzene ring.[1] This dual functionality makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and functional materials.[1] Understanding the distribution and energy of its molecular orbitals is paramount for predicting its chemical behavior, including its reactivity in condensation reactions to form Schiff bases and its potential as an inhibitor of enzymes like histone deacetylase (HDAC).
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. This guide will detail a robust theoretical framework for calculating and analyzing these key electronic features.
Theoretical Framework: Foundational Principles of Molecular Orbital Calculations
The calculation of molecular orbitals is rooted in the principles of quantum mechanics. For a molecule as complex as this compound, exact analytical solutions to the Schrödinger equation are not feasible. Therefore, we rely on computational approximations. The two most prominent and relevant methods are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant. While foundational, HF theory does not fully account for electron correlation, which can impact the accuracy of the calculated energies.
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex wavefunction, DFT utilizes the electron density to determine the system's energy. The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional.
For the purposes of this guide, we will focus on DFT, as it generally provides more accurate results for systems like this compound.
Computational Methodology: A Validated Protocol
This section outlines a detailed, step-by-step protocol for the theoretical calculation of the molecular orbitals of this compound. The choice of the B3LYP functional and the 6-31G* basis set is based on their well-documented performance for organic molecules, providing a good compromise between accuracy and computational efficiency.[2][3]
Software and Hardware Requirements
-
Gaussian 09/16: A widely used quantum chemistry software package.
-
GaussView 6: A molecular visualization program for building molecules and analyzing Gaussian output.
-
A high-performance computing (HPC) cluster or a powerful workstation is recommended for timely completion of the calculations.
Step-by-Step Computational Workflow
The following workflow provides a clear path from molecular construction to data analysis:
Caption: Computational workflow for molecular orbital analysis.
Step 1: Molecular Structure Input
-
Launch GaussView.
-
Construct the 3D structure of the 3-formylbenzenesulfonate anion. The sodium cation is generally omitted in the initial calculation to focus on the electronic properties of the organic moiety, with its effect considered as a delocalized positive charge.
-
Clean the geometry using the "Clean" tool in GaussView to ensure reasonable bond lengths and angles.
Step 2: Geometry Optimization
-
From the "Calculate" menu in GaussView, select "Gaussian Calculation Setup."
-
In the "Job Type" tab, select "Opt" for optimization.
-
In the "Method" tab, select "DFT" and choose the "B3LYP" functional.
-
For the "Basis Set," select "6-31G" and add "d" polarization functions for heavy atoms, resulting in the 6-31G* basis set.
-
Set the charge to -1 and the multiplicity to 1 (singlet ground state).
-
Submit the calculation. This step will find the lowest energy conformation of the molecule.
Step 3: Frequency Calculation
-
Once the optimization is complete, use the optimized geometry for a frequency calculation.
-
In the "Job Type" tab, select "Freq."
-
Use the same method (B3LYP/6-31G*) and charge/multiplicity as in the optimization.
-
Submitting this job will calculate the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Step 4: Single-Point Energy Calculation and Molecular Orbital Analysis
-
Using the confirmed optimized geometry, set up a single-point energy calculation.
-
In the "Job Type" tab, select "Energy."
-
In the "Method" tab, ensure the same level of theory (B3LYP/6-31G*) is used.
-
Under the "Pop" keyword in the "General" tab, select "NBO" to request Natural Bond Orbital analysis and "Full" to get a detailed printout of the molecular orbitals.
-
Submit the calculation. The output from this step will contain the energies and compositions of the molecular orbitals.
Data Presentation and Interpretation
Key Quantitative Data
The primary quantitative data extracted from the Gaussian output file are the energies of the molecular orbitals. These are typically presented in Hartrees and can be converted to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).
| Parameter | Predicted Value (Hartrees) | Predicted Value (eV) |
| HOMO Energy | Calculated Value | Calculated Value |
| LUMO Energy | Calculated Value | Calculated Value |
| HOMO-LUMO Gap | Calculated Value | Calculated Value |
Note: The actual values would be obtained from the output of the single-point energy calculation.
Visualization of Molecular Orbitals
The checkpoint file (.chk) generated by Gaussian can be used in GaussView to visualize the 3D shapes of the molecular orbitals.
-
HOMO: The visualization of the HOMO will reveal the regions of the molecule that are most likely to donate electrons in a chemical reaction. For this compound, it is anticipated that the HOMO will have significant contributions from the π-system of the benzene ring and potentially the oxygen atoms of the sulfonate and formyl groups.
-
LUMO: The LUMO visualization will indicate the areas of the molecule that are most susceptible to nucleophilic attack. In this case, the LUMO is expected to be localized on the π* orbitals of the benzene ring and the carbonyl group of the formyl moiety.
Electrostatic Potential (ESP) Map
The ESP map provides a visual representation of the charge distribution on the molecule's surface.
Sources
An In-depth Technical Guide to the Discovery and Historical Synthesis of Sodium 3-formylbenzenesulfonate
Preamble: The Strategic Importance of a Bifunctional Building Block
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the elegance of a molecule is often defined by its functional versatility. Sodium 3-formylbenzenesulfonate, a compound featuring the reactive aldehyde and the water-solubilizing sulfonate group, represents a quintessential example of such a strategic building block.[1] Its unique architecture—an aromatic scaffold bearing two electronically distinct and orthogonally reactive moieties—has made it an invaluable intermediate. The formyl group serves as a versatile handle for a myriad of chemical transformations, including condensations and oxidations, while the sulfonate group imparts aqueous solubility, a critical attribute for many biological and industrial applications.[1][2] This guide provides a comprehensive exploration of the historical origins and the synthetic evolution of this pivotal compound, offering researchers and drug development professionals a deeper understanding of its chemical lineage and practical synthesis.
Section 1: Genesis of a Synthesis - The Historical Context and Discovery
The story of this compound does not begin with its own isolated discovery but is deeply rooted in the broader advancements of aromatic chemistry in the late 19th and early 20th centuries. The ability to functionalize the stable benzene ring through sulfonation was a transformative development, enabling the synthesis of dyes, detergents, and pharmaceuticals.[3] While direct sulfonation of aromatic compounds was known, the synthesis of more complex, substituted benzaldehydes with sulfonic acid groups required more nuanced approaches.
A pivotal moment in the synthesis of this class of compounds is captured in a 1903 patent by Arnold Steiner.[4] This patent, while not explicitly naming 3-formylbenzenesulfonic acid, details a novel process for creating "Sulfo-Acids of Aromatic Aldehydes." Steiner's innovation was to move away from the direct, and often harsh, sulfonation of the aldehyde. Instead, he proposed the oxidation of methylbenzenesulfonic acids in the presence of anhydrous sulfuric acid.[4] This represented a significant conceptual leap; by sulfonating a more stable precursor (like toluene) and then introducing the aldehyde functionality through oxidation, Steiner established a foundational strategy for accessing these bifunctional molecules under more controlled conditions. His work laid the intellectual groundwork for what would become one of the primary alternative routes to synthesizing this compound.
Section 2: The Direct Approach - Electrophilic Aromatic Sulfonation of Benzaldehyde
The most conventional and industrially scalable route to this compound is through the direct electrophilic aromatic sulfonation of benzaldehyde.[5] This method's appeal lies in its straightforward, one-step nature using readily available starting materials.
Causality Behind Experimental Choices
The success of this synthesis hinges on a deep understanding of the underlying chemical principles. The formyl group (-CHO) of benzaldehyde is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Furthermore, it directs incoming electrophiles to the meta position. This inherent electronic property of the starting material is what selectively yields the desired 3-substituted product.
The choice of fuming sulfuric acid (oleum) as the sulfonating agent is critical.[5] Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, and SO₃ is a potent electrophile, making it capable of sulfonating the deactivated benzaldehyde ring.[1] Temperature control is arguably the most critical parameter in this synthesis. The reaction is highly exothermic, and excessive heat can lead to the formation of byproducts, most notably the oxidation of the sensitive aldehyde group to a carboxylic acid, forming 3-sulfobenzoic acid, and over-sulfonation of the aromatic ring.[5] Therefore, maintaining a low temperature (typically 0-20°C) is essential for maximizing the yield and purity of the desired product.[5]
Reaction Mechanism: Electrophilic Aromatic Sulfonation
Caption: Mechanism of Electrophilic Aromatic Sulfonation of Benzaldehyde.
Experimental Protocol: Electrophilic Aromatic Sulfonation
-
Reaction Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. The flask is placed in an ice-salt bath to maintain a low temperature.[5]
-
Charge Benzaldehyde: The flask is charged with freshly distilled benzaldehyde.
-
Cooling: Stirring is initiated, and the benzaldehyde is cooled to 0-5°C.[5]
-
Sulfonation: Fuming sulfuric acid (e.g., 20% free SO₃) is slowly added dropwise from the dropping funnel. The internal temperature must be carefully monitored and maintained below 20°C throughout the addition.[5] The molar ratio of benzaldehyde to oleum is typically around 1:1.2.[6]
-
Reaction: After the complete addition of oleum, the mixture is stirred at the controlled temperature for an additional 1-2 hours, or until the reaction is deemed complete by an appropriate analytical method (e.g., TLC).
-
Quenching: The reaction mixture is then slowly and carefully poured onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.[5]
-
Neutralization and Isolation: The resulting acidic solution is neutralized to a pH of approximately 7 with a saturated solution of sodium hydroxide or sodium carbonate. The precipitated sodium sulfate is removed by filtration.
-
Crystallization and Purification: The filtrate, containing the sodium salt of 3-formylbenzenesulfonic acid, is concentrated under reduced pressure to induce crystallization. The crude product is collected by filtration and can be further purified by recrystallization from a water/ethanol mixture.[2]
Section 3: Alternative Pathways - Strategic Variations in Synthesis
While direct sulfonation is common, alternative methods have been developed to overcome some of its challenges, such as the harsh conditions and potential for side reactions. These alternative pathways often involve a more strategic, multi-step approach.
Oxidation of 3-Methylbenzenesulfonic Acid
This method, which echoes the principles of Steiner's 1903 patent, involves two main stages: the sulfonation of toluene followed by the selective oxidation of the methyl group.
-
Rationale: Toluene is more reactive towards electrophilic aromatic sulfonation than benzaldehyde, allowing for milder reaction conditions. The subsequent oxidation of the methyl group to an aldehyde avoids the direct exposure of the aldehyde to the harsh sulfonating environment. The primary challenge of this route is achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid.[2]
-
Experimental Protocol (Conceptual):
-
Sulfonation of Toluene: Toluene is sulfonated using concentrated sulfuric acid to yield 3-methylbenzenesulfonic acid.
-
Oxidation: The resulting 3-methylbenzenesulfonic acid (or its sodium salt) is dissolved in a suitable solvent. A controlled amount of a selective oxidizing agent (e.g., manganese dioxide) is added.[7]
-
Work-up and Isolation: The reaction is monitored until completion. The oxidizing agent is then removed (e.g., by filtration), and the product is isolated from the solution, often through crystallization after neutralization with a sodium base.[2]
-
Nucleophilic Aromatic Substitution
This synthetic strategy involves the displacement of a halide from an activated aromatic ring by a sulfite salt.
-
Rationale: For the synthesis of this compound, a suitable starting material is 3-chlorobenzaldehyde. The electron-withdrawing nature of the aldehyde group activates the aromatic ring for nucleophilic attack by the sulfite ion. This method can offer high regioselectivity. However, it often requires high temperatures and pressures to proceed efficiently.[2]
-
Experimental Protocol (Representative):
-
Reaction Setup: In a high-pressure autoclave, 3-chlorobenzaldehyde, sodium sulfite, and water are combined. A surfactant may be added to improve miscibility.[7]
-
Reaction: The autoclave is sealed and heated to approximately 150-170°C with stirring for several hours.[2]
-
Work-up and Isolation: After cooling and venting the autoclave, the reaction mixture is filtered. The aqueous filtrate containing the product is concentrated under reduced pressure to induce crystallization of the sodium salt.[2]
-
Workflow for Alternative Synthesis Pathways
Caption: Comparative workflow of alternative synthesis routes.
Section 4: A Comparative Analysis for the Modern Researcher
The choice of a synthetic route is a critical decision based on factors such as scale, cost, available equipment, and desired purity. The following table provides a comparative summary of the three main synthetic strategies.
| Parameter | Electrophilic Aromatic Sulfonation | Oxidation of 3-Methylbenzenesulfonic Acid | Nucleophilic Aromatic Substitution |
| Starting Material | Benzaldehyde | 3-Methylbenzenesulfonic Acid | 3-Chlorobenzaldehyde |
| Key Reagents | Fuming Sulfuric Acid (Oleum) | Selective Oxidizing Agent (e.g., MnO₂) | Sodium Sulfite (Na₂SO₃) |
| Typical Conditions | 0-20°C, atmospheric pressure | Varies with oxidant, typically moderate temperatures | 150-170°C, high pressure |
| Reported Yield | Good to High | Moderate | Good |
| Purity of Crude | Variable, potential for byproducts | Good, depends on selectivity of oxidant | Good |
| Advantages | - Readily available starting material- Direct, one-step reaction | - Avoids harsh sulfonation of the aldehyde- Can use milder conditions for sulfonation step | - High regioselectivity |
| Disadvantages | - Harsh reaction conditions- Formation of byproducts (oxidation, over-sulfonation)- Requires careful temperature control | - Multi-step process- Risk of over-oxidation to carboxylic acid- Choice of oxidant is critical | - Requires high temperature and pressure- Specialized equipment (autoclave) may be needed |
Section 5: Conclusion - The Enduring Utility of this compound
From its conceptual origins in the early 20th century to its modern applications, this compound has remained a compound of significant interest. The evolution of its synthesis from direct, forceful methods to more strategic, multi-step pathways reflects the broader progress in the field of organic chemistry. Understanding the historical development and the distinct advantages and disadvantages of each synthetic route empowers today's researchers to make informed decisions in their own work. Whether in the pursuit of novel pharmaceuticals, advanced materials, or specialized dyes, the versatility of this bifunctional building block ensures its continued relevance and utility in the scientific endeavors of the future.
References
- BenchChem. (2025). Technical Support Center: Scale-Up of 3-Formylbenzenesulfonic Acid Synthesis. BenchChem.
- Steiner, A. (1903). Sulfo-acid of aromatic aldehyde and process of making same. U.S. Patent No. 731,139. Washington, DC: U.S.
- BenchChem. (2025). An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid Sodium Salt: Synthesis and Properties. BenchChem.
- BenchChem. (2025). literature review of synthesis methods for 3-Formylbenzenesulfonic acid. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid | High-Purity Reagent. BenchChem.
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C7H5NaO4S, 1 gram. Retrieved from [Link]
- Google Patents. (n.d.). Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt.
- Google Patents. (n.d.). A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure.
-
Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
YouTube. (2023, February 11). m-Benzaldehyde Sulphonic Acid| Organic Chemistry| Class-12|. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemithon.com [chemithon.com]
- 4. US731139A - Sulfo-acid of aromatic aldehyde and process of making same. - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Sodium 3-formylbenzenesulfonate: A Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Bifunctional Building Blocks
In the landscape of contemporary drug discovery and development, the efficiency of synthesizing novel molecular entities with desirable pharmacological profiles is paramount. Bifunctional building blocks, which possess two distinct reactive functional groups, are invaluable assets in this endeavor. Sodium 3-formylbenzenesulfonate, also known as sodium 3-sulfobenzaldehyde, stands out as a prime example of such a versatile intermediate.[1][2] Its structure, featuring a reactive aldehyde group and a highly polar sulfonate group on a benzene ring, offers a unique combination of synthetic utility and advantageous physicochemical properties.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental chemical identifiers to its practical applications in the synthesis of advanced pharmaceutical intermediates.
Core Chemical Identifiers and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its effective application. The key identifiers and computed physicochemical properties of this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 5330-48-3 | [1][3][4][5][6] |
| Molecular Formula | C₇H₅NaO₄S | [1][3][4] |
| Molecular Weight | 208.17 g/mol | [1][3][4] |
| IUPAC Name | This compound | [1][3] |
| Synonyms | 3-Sulfobenzaldehyde Sodium Salt, m-Benzaldehydesulfonic acid sodium salt | [3][5][6][7] |
| Appearance | White to off-white solid (predicted) | [1] |
| Solubility | Soluble in water | [1] |
| InChI Key | AFIUOLGCFDPAKN-UHFFFAOYSA-M | [1][3] |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | [1][3] |
These properties, particularly its notable water solubility, are central to its utility in pharmaceutical sciences. The sulfonate group, a strong acid moiety present as its sodium salt, imparts high aqueous solubility to molecules, a critical attribute for improving the bioavailability and formulation of drug candidates.[1][2]
Synthesis of this compound: A Comparative Overview
Several synthetic routes to this compound have been established, each with its own advantages and challenges. The choice of a particular method often depends on the available starting materials, scale, and desired purity.
Method 1: Electrophilic Aromatic Sulfonation of Benzaldehyde
This is a direct, one-step approach where benzaldehyde is treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum).[8] The electron-withdrawing nature of the aldehyde group directs the incoming sulfonic acid group primarily to the meta position.
Conceptual Workflow: Sulfonation of Benzaldehyde
Caption: Workflow for the sulfonation of benzaldehyde.
Method 2: Oxidation of Sodium 3-methylbenzenesulfonate
This method involves the selective oxidation of the methyl group of sodium 3-methylbenzenesulfonate to an aldehyde. A key challenge is to prevent over-oxidation to the carboxylic acid.[2]
Method 3: Nucleophilic Aromatic Substitution (Halogen-Sulfite Exchange)
Starting from a 3-halobenzaldehyde (e.g., 3-chlorobenzaldehyde), this route involves the displacement of the halide by a sulfite or bisulfite salt. This method can be a milder alternative to direct sulfonation.[1][8]
The Role in Drug Development: A Gateway to Water-Soluble Scaffolds
The true value of this compound in drug development lies in its dual reactivity. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the sulfonate group acts as a powerful water-solubilizing "tag."[1][2]
Schiff Base Formation: A Cornerstone Reaction
The most prominent reaction of the aldehyde group is its condensation with primary amines to form Schiff bases (imines).[3][5] This reaction is a robust and efficient way to link the sulfonated phenyl ring to other molecules of interest, such as pharmacophores or biogenic amines.[3][5] The resulting sulfonated Schiff bases often exhibit enhanced aqueous solubility and may possess interesting biological activities, including antimicrobial and anticancer properties.[3]
Reaction Scheme: Schiff Base Formation
Caption: General reaction for forming sulfonated Schiff bases.
Application as a Water-Soluble Linker
In the field of targeted drug delivery, such as with antibody-drug conjugates (ADCs), linkers play a critical role in connecting the targeting moiety (antibody) to the cytotoxic payload.[][10] The stability and solubility of these linkers are crucial for the overall efficacy and safety of the ADC.[10] Incorporating polar groups like sulfonic acid into linkers can enhance their water solubility, which is beneficial for bioconjugation processes and helps prevent the aggregation of the final ADC product.[][11] this compound serves as an excellent starting point for the synthesis of such water-soluble linkers.
Experimental Protocol: Synthesis of a Water-Soluble Schiff Base
This protocol provides a detailed, self-validating methodology for the synthesis of a water-soluble Schiff base from this compound and a primary amine, specifically phenylethylamine.[5] This procedure is designed for clarity and reproducibility in a research setting.
Objective: To synthesize sodium 3-(((2-phenylethyl)imino)methyl)benzenesulfonate via condensation reaction.
Materials:
-
This compound (1.0 mmol, 208 mg)
-
Phenylethylamine (1.0 mmol, 121 mg)
-
Methanol (analytical grade)
-
10 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum source
Procedure:
-
Reactant Preparation: In a 10 mL round-bottom flask, dissolve phenylethylamine (121 mg, 1 mmol) in 2 mL of methanol.[5]
-
Addition of Aldehyde: To the stirred amine solution, add this compound (208 mg, 1 mmol).[5]
-
Reaction: Stir the resulting solution at room temperature for 1 hour.[5] A precipitate may form as the reaction progresses.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under reduced pressure.
Validation and Characterization:
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Structure Confirmation: The structure of the resulting Schiff base should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The characteristic signals to look for include the imine (C=N) stretch in the IR spectrum (typically 1594–1630 cm⁻¹) and the azomethine proton (-CH=N-) signal in the ¹H NMR spectrum.[3]
-
Purity Assessment: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) and by its melting point.
Purification of Sulfonated Compounds
The high water solubility of sulfonated compounds like this compound and its derivatives can make purification by traditional organic chemistry techniques (e.g., standard silica gel chromatography, extraction with immiscible organic solvents) challenging.[12]
Effective Purification Strategies:
-
Recrystallization: This is often a viable method for purifying solid sulfonated compounds. A common solvent system is a mixture of water and a miscible organic solvent like ethanol.[2] The crude product is dissolved in a minimum amount of hot solvent, and the solution is then cooled to induce crystallization of the purified product.
-
Solid-Phase Extraction (SPE): For removing inorganic salts, desalting with a C18 SPE cartridge can be effective.[12] The crude mixture is dissolved in water, loaded onto the conditioned cartridge, and the salts are washed away with water. The desired sulfonated organic compound is then eluted with a more organic solvent like methanol or acetonitrile.[12]
-
Ion-Exchange Chromatography (IEX): This technique is particularly well-suited for separating ionic compounds.[12] A basic ion-exchange resin can be used to retain the sulfonated compound, which can then be eluted by washing with a volatile acid solution.[12]
Safety and Handling
According to available safety data sheets, this compound is not considered hazardous under standard OSHA communication standards.[13] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13] Handling should be performed in a well-ventilated area, and the formation of dust should be avoided.[13] Store the compound in a dry, cool, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[13]
Conclusion and Future Outlook
This compound is a powerful and versatile building block for researchers, scientists, and drug development professionals. Its unique combination of a reactive aldehyde and a water-solubilizing sulfonate group provides a straightforward entry point to a wide range of novel chemical structures.[1][2] Its primary application in forming sulfonated Schiff bases allows for the facile introduction of aqueous solubility, a property of immense importance in medicinal chemistry for enhancing the pharmacokinetic profiles of potential drug candidates.[1][3] As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of well-designed, bifunctional intermediates like this compound will undoubtedly play an increasingly critical role in the innovation pipeline.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23690338, this compound. Retrieved from [Link]
-
Chemsrc. (2025). 3-Sulfobenzaldehyde Sodium Salt | CAS#:5330-48-3. Retrieved from [Link]
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. Retrieved from [Link]
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Water-Soluble (Iminomethyl)benzenesulfonates Derived from Biogenic Amines for Potential Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 3-Sulfobenzaldehyde Sodium (>85%) | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. veranova.com [veranova.com]
- 11. purepeg.com [purepeg.com]
- 12. reddit.com [reddit.com]
- 13. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases Using Sodium 3-Formylbenzenesulfonate
Abstract
This comprehensive technical guide provides detailed methodologies for the synthesis of water-soluble Schiff bases utilizing sodium 3-formylbenzenesulfonate as a key aromatic aldehyde precursor. The incorporation of the sulfonate group imparts aqueous solubility, a critical attribute for biological and pharmaceutical applications. This document outlines versatile synthesis protocols, including room temperature aqueous methods and catalyzed reactions in organic solvents. It further details purification techniques tailored for these unique sulfonated compounds and provides a summary of typical characterization data. The content is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the synthesis and application of this important class of compounds.
Introduction: The Strategic Advantage of Sulfonated Schiff Bases
Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone in organic synthesis and medicinal chemistry due to their versatile reactivity and wide array of biological activities.[1][2][3] They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[4] While traditional Schiff bases are often lipophilic, the use of this compound introduces a sodium sulfonate (-SO₃Na) group into the molecular framework.[5] This strategic modification confers several significant advantages:
-
Enhanced Aqueous Solubility: The ionic sulfonate group dramatically increases water solubility, which is highly desirable for pharmaceutical formulations and biological assays.[4][5]
-
Novel Biological Interactions: The negatively charged sulfonate group can serve as a unique binding site, potentially enhancing interactions with biological targets like proteins and enzymes.[4]
-
Versatile Synthetic Building Block: this compound is a bifunctional molecule, with the aldehyde group allowing for classical Schiff base formation and the sulfonate group providing a handle for further functionalization or influencing solubility.[5]
These sulfonated Schiff bases have demonstrated significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents, making their synthesis a topic of considerable interest in drug development.[4]
Reaction Mechanism and Pathway Visualization
The formation of a Schiff base from this compound and a primary amine proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically reversible.[6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Formation of a Carbinolamine Intermediate: This initial attack forms an unstable tetrahedral intermediate known as a carbinolamine (or α-aminoalcohol).[6]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water).
-
Dehydration: The elimination of a water molecule results in the formation of a carbon-nitrogen double bond (imine), yielding the final Schiff base product.
This reaction can be catalyzed by either acid or base. Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, while base catalysis can deprotonate the amine, making it a stronger nucleophile.[7]
Caption: General reaction pathway for Schiff base formation.
Experimental Protocols
Two primary protocols are presented, catering to different amine substrates and desired reaction conditions. The choice of solvent and catalyst is critical and depends on the solubility and reactivity of the starting amine.
Protocol 1: Green Synthesis in Aqueous/Methanolic Media (For Water-Soluble Amines)
This environmentally friendly protocol is ideal for the synthesis of water-soluble Schiff bases from biogenic amines or other amines with good water or methanol solubility. It is performed at room temperature and often requires no catalyst.[6]
Materials:
-
This compound (1 equivalent)
-
Primary Amine (e.g., phenylethylamine, histamine, tryptamine) (1 equivalent)[6]
-
Deionized Water or Methanol
Procedure:
-
In a 25 mL flask equipped with a magnetic stirrer, dissolve the primary amine (e.g., 1 mmol) in 2 mL of methanol or deionized water.[6]
-
To this solution, add this compound (1 equivalent, e.g., 208 mg, 1 mmol) in a single portion.[6]
-
Stir the resulting solution vigorously at room temperature for 1-3 hours.[4][6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or spectroscopic methods (UV-Vis or NMR).
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent (methanol or water).[6]
-
If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[4]
Caption: Workflow for aqueous/methanolic synthesis.
Protocol 2: Catalyzed Synthesis in Organic Solvent (For Aromatic Amines)
This protocol is suitable for less reactive amines, such as substituted anilines, and employs an organic solvent and an acid catalyst to drive the reaction to completion, often under reflux conditions.[4]
Materials:
-
This compound (1 equivalent)
-
Substituted Aniline (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
Procedure:
-
Dissolve this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]
-
In a separate beaker, dissolve the substituted aniline in absolute ethanol.
-
Add the aniline solution to the flask containing the aldehyde solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate.[4]
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol to remove unreacted starting materials.[4]
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.[4]
-
The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.[4][8]
Data Presentation: Reaction Conditions and Characterization
The synthesis of these Schiff bases is versatile, and reaction conditions can be tailored based on the amine used. Below is a summary of typical conditions and expected characterization data.
Table 1: Typical Reaction Conditions [4]
| Amine Reactant | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Aniline | Ethanol | Glacial Acetic Acid | Reflux | 4-12 | 75-90 |
| Substituted Anilines | Methanol | None | Room Temp | 2-6 | High |
| Biogenic Amines | Water/Methanol | None | Room Temp | 1-3 | Good |
Table 2: Spectroscopic Data for Characterization [4]
| Spectroscopic Technique | Characteristic Signal | Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
|---|---|---|
| FT-IR | C=N (Imine) stretch | 1594 - 1630 |
| FT-IR | SO₃ (Sulfonate) S=O stretch | 1150 - 1250 and 1030 - 1080 |
| ¹H-NMR | -CH=N- (Azomethine) proton | 8.40 - 9.00 |
| ¹H-NMR | Aromatic protons | 7.00 - 8.50 |
| ¹³C-NMR | -C=N- (Azomethine) carbon | ~160 |
Purification and Handling Insights
Purification:
-
Recrystallization: This is the most effective method for purifying these solid Schiff bases. An ethanol/water solvent system is often successful due to the compound's polarity.[4][8]
-
Washing: If the product precipitates cleanly from the reaction mixture, washing with a cold solvent (e.g., ethanol) can be sufficient to remove soluble impurities.[4]
-
Chromatography: While less common for these highly polar compounds, column chromatography using neutral alumina may be an option, as silica gel's acidic nature could potentially hydrolyze the imine bond.[8]
Handling and Storage:
-
Hydrolytic Stability: The imine bond is susceptible to hydrolysis, especially in the presence of acid and water. It is an equilibrium process.[9] Therefore, the synthesized Schiff bases should be stored in a dry environment.
-
Storage Conditions: Store the purified, dry compounds in a tightly sealed container at low temperature, protected from moisture and light, to ensure long-term stability.[8]
Applications in Research and Development
The unique properties of Schiff bases derived from this compound make them valuable in several fields:
-
Medicinal Chemistry: Their enhanced water solubility and potential for unique biological interactions make them attractive candidates for the development of new antimicrobial and anticancer agents.[4][10][11]
-
Coordination Chemistry: The imine nitrogen and the sulfonate oxygen can act as coordination sites, making these compounds excellent ligands for forming stable metal complexes.[12][13] These complexes are studied for their catalytic and biological properties.[14]
-
Catalysis: The ability to form stable metal complexes allows these Schiff bases to be used as ligands in homogeneous and heterogeneous catalysis. The sulfonate group can also be used to anchor the catalyst to a solid support.[15][16]
Conclusion
The synthesis of Schiff bases using this compound offers a straightforward and efficient route to a class of compounds with significant potential in pharmaceutical and chemical research. The inherent water solubility imparted by the sulfonate group overcomes a major limitation of many organic compounds intended for biological applications. The protocols and data provided in this guide offer a robust framework for researchers to synthesize, purify, and characterize these valuable molecules, paving the way for further exploration of their diverse applications.
References
- Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Formylbenzenesulfonic Acid - Benchchem. (n.d.).
- New Water-Soluble (Iminomethyl)benzenesulfonates Derived from Biogenic Amines for Potential Biological Applications - PMC - NIH. (2024, January 22).
- Preparation Characterization and Biological Evaluation of Schiff-Base of Some Drug Substances. (2014, January 13).
- An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid Sodium Salt: Synthesis and Properties - Benchchem. (n.d.).
- Preparation, characterization and biological activity of some novel Schiff bases. (2020, January 27).
- SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY - Jetir.Org. (n.d.).
- Biological applications of Schiff bases: An overview - GSC Online Press. (2022, December 21).
- (PDF) A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES - ResearchGate. (2025, January 6).
- Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - NIH. (n.d.).
- Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. (2024, November 11).
- Different Schiff Bases—Structure, Importance and Classification - PMC - NIH. (n.d.).
- How to purify Schiff base product? - ResearchGate. (2024, June 9).
- Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - NIH. (2015, July 15).
- Is there an effective way of purifying schiff bases? - ResearchGate. (2021, December 13).
- Schiff Base Heterobimetallic Complex as Single-Source Precursor - MDPI. (n.d.).
- What are the conditions used for schiff base reaction? - ResearchGate. (2015, January 31).
- How to purify Schiff base? - ResearchGate. (2023, March 30).
- Sulfonated Schiff base immobilized on magnetite-chitosan as an efficient nanocatalyst for the synthesis of xanthene derivatives - PMC - NIH. (2025, May 30).
- US3496224A - Purification of sulfonic acids - Google Patents. (n.d.).
- schiff bases synthesis: Topics by Science.gov. (n.d.).
- This compound | C7H5NaO4S | CID 23690338 - PubChem - NIH. (n.d.).
- Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups - DergiPark. (n.d.).
- PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. (n.d.).
- (PDF) Schiff Base Complexes for Catalytic Application - ResearchGate. (n.d.).
- Synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives - ResearchGate. (2025, August 10).
- Structures and Applications - Chemical Review and Letters. (2023, October 26).
- Advances in Coordination Chemistry of Schiff Base Complexes: A Journey from Nanoarchitectonic Design to Biomedical Applications - PubMed. (2025, February 3).
- (PDF) Sulfonated Schiff base immobilized on magnetite-chitosan as an efficient nanocatalyst for the synthesis of xanthene derivatives - ResearchGate. (2025, May 20).
- Synthesis of Sodium Complexes Supported with NNO-Tridentate Schiff Base Ligands and Their Applications in the Ring-Opening Polymerization of L-Lactide - PubMed. (n.d.).
Sources
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. jetir.org [jetir.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New Water-Soluble (Iminomethyl)benzenesulfonates Derived from Biogenic Amines for Potential Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jomb.org [jomb.org]
- 11. researchgate.net [researchgate.net]
- 12. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Coordination Chemistry of Schiff Base Complexes: A Journey from Nanoarchitectonic Design to Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonated Schiff base immobilized on magnetite-chitosan as an efficient nanocatalyst for the synthesis of xanthene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Amines Using Sodium 3-formylbenzenesulfonate as a Pre-Column Derivatizing Agent
Abstract: The quantitative analysis of primary amines is a critical task in pharmaceutical development, environmental monitoring, and clinical diagnostics. Many aliphatic amines lack a native chromophore, making their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis spectrophotometry challenging. This application note presents a comprehensive guide to a pre-column derivatization strategy using Sodium 3-formylbenzenesulfonate. This novel agent reacts with primary amines to form stable, UV-active Schiff base derivatives, significantly enhancing their detectability. We provide a detailed theoretical background, step-by-step protocols for derivatization and HPLC analysis, a complete method validation plan according to ICH guidelines, and a troubleshooting guide.
Introduction: The Challenge of Amine Analysis
Primary amines are a class of organic compounds fundamental to many biological processes and are common structural motifs in active pharmaceutical ingredients (APIs). However, their analysis by reversed-phase HPLC is often hindered by two main factors:
-
Poor Retention: Small, polar aliphatic amines exhibit weak interaction with nonpolar stationary phases (like C18), leading to poor retention and co-elution with the solvent front.
-
Lack of Chromophore: These compounds do not absorb ultraviolet (UV) or visible light, rendering them "invisible" to the most common and robust HPLC detector, the UV-Vis spectrophotometer.
To overcome these challenges, a derivatization step is employed. Pre-column derivatization chemically modifies the analyte before it enters the HPLC column.[1] An ideal derivatizing agent should react rapidly and completely with the target analyte to form a single, stable product that is easily detectable.[2]
This compound: A Novel Derivatizing Agent
This compound is a bifunctional organic compound featuring a reactive aldehyde group and a water-solubilizing sulfonate group.[3] Its utility as a derivatizing agent for primary amines stems from the reaction between its aldehyde moiety and the amine's nucleophilic nitrogen atom.
Advantages:
-
Introduces a Strong Chromophore: The derivatization product incorporates the benzene ring from the reagent, creating a strong UV chromophore, which allows for sensitive detection.
-
Increases Hydrophobicity: The resulting Schiff base is significantly more hydrophobic than the parent aliphatic amine, leading to improved retention on reversed-phase HPLC columns.[4]
-
High Water Solubility: The reagent's sulfonate group ensures its solubility in aqueous reaction media, simplifying the derivatization procedure.[3]
-
Specific for Primary Amines: The formation of a stable imine (Schiff base) is characteristic of the reaction between aldehydes and primary amines.[5]
The Derivatization Reaction: Schiff Base Formation
The core of this method is the condensation reaction between the aldehyde group of this compound and a primary amine to form an imine, commonly known as a Schiff base.[1][6] The reaction is acid-catalyzed and proceeds via a carbinolamine intermediate, followed by the elimination of water.[5][7][8]
The reaction rate is highly pH-dependent. Optimal formation is typically achieved in mildly acidic conditions (pH 4-6), which provides enough acid to catalyze the dehydration step without excessively protonating the primary amine, which would render it non-nucleophilic.[8]
Caption: Schiff base formation mechanism.
Experimental Protocols
Disclaimer: This protocol is a representative method developed based on established chemical principles. It should be considered a starting point and requires optimization and validation for specific applications.
Protocol 1: Pre-Column Derivatization
This protocol details the steps for derivatizing a primary amine sample.
1. Reagent Preparation:
- Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of this compound (CAS 5330-48-3)[9][10] in 10 mL of HPLC-grade water. This solution is stable for one week when stored at 2-8°C.
- Reaction Buffer (0.1 M Acetate Buffer, pH 5.0): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate. Adjust pH to 5.0 using a calibrated pH meter.
2. Sample Preparation:
- Accurately weigh and dissolve the amine standard or sample in a suitable solvent (e.g., water or methanol) to achieve a concentration within the expected analytical range.
3. Derivatization Procedure:
- In a 1.5 mL autosampler vial, combine the following:
- 100 µL of the sample/standard solution.
- 400 µL of Reaction Buffer (pH 5.0).
- 100 µL of the Derivatizing Reagent (10 mg/mL).
- Vortex the mixture for 10 seconds.
- Incubate the vial in a heating block or water bath at 60°C for 30 minutes.
- Cool the vial to room temperature.
- The sample is now ready for HPLC analysis. A dilution with the mobile phase may be necessary if the concentration is high.
Protocol 2: HPLC-UV Analysis
This protocol outlines the chromatographic conditions for separating the derivatized amines.
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18, Ascentis C18)[11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength determined by DAD scan of the derivatized product) |
Rationale for Choices:
-
C18 Column: Provides excellent retention for the hydrophobic Schiff base derivatives.[11]
-
Acidified Mobile Phase: Formic acid helps to ensure sharp peak shapes by protonating any residual silanols on the stationary phase.
-
Gradient Elution: A gradient is necessary to elute a range of derivatized amines with varying polarities and to effectively clean the column of the excess derivatizing reagent and by-products.
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose.[2] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][4][13][14][15]
| Validation Parameter | Description & Procedure | Typical Acceptance Criteria |
| Specificity | Analyze blank (reagents only), placebo (matrix without analyte), and spiked sample. Assess for interference at the retention time of the derivatized analyte. | No significant interfering peaks at the analyte's retention time. |
| Linearity & Range | Analyze at least five concentrations across the expected range (e.g., 80-120% of the target concentration). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy (Recovery) | Analyze a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery of the known amount of spiked analyte. | 98.0% to 102.0% recovery. |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N = 10:1). | The lowest quantifiable concentration. |
| Robustness | Intentionally vary method parameters (e.g., pH of buffer ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results. | No significant changes in results, demonstrating reliability. |
Troubleshooting
Effective troubleshooting is key to maintaining data quality. Below is a logical workflow for addressing common issues.
Caption: Logical workflow for troubleshooting.
| Issue | Potential Cause | Recommended Solution |
| No peaks or weak signal | 1. Derivatization reaction failed (incorrect pH, temperature, or expired reagents).2. HPLC system issue (e.g., injector not firing, lamp off). | 1. Prepare fresh reagents and verify reaction conditions. Run a known standard to confirm.2. Perform system checks and diagnostics.[16] |
| Peak tailing | 1. Secondary interactions with column silanols.2. Column contamination or degradation. | 1. Ensure mobile phase pH is appropriate (e.g., pH 2-3).2. Flush the column with a strong solvent or replace the column if necessary.[16] |
| Peak fronting | 1. Sample overload.2. Sample solvent is much stronger than the mobile phase. | 1. Reduce injection volume or dilute the sample.[16]2. Dissolve the final derivatized sample in the initial mobile phase.[16] |
| Drifting retention times | 1. Inadequate column temperature control.2. Inconsistent mobile phase preparation.3. Insufficient column equilibration time. | 1. Ensure the column oven is on and stable.2. Prepare mobile phase carefully and consistently.[12]3. Increase equilibration time between runs.[17] |
| Extra peaks in blank | 1. Contamination from reagents or glassware.2. Carryover from previous injection. | 1. Use high-purity solvents and clean glassware.2. Implement a robust needle wash in the autosampler method. |
Conclusion
This compound serves as a promising and effective pre-column derivatizing agent for the HPLC-UV analysis of primary amines. By forming a stable, UV-active Schiff base, it addresses the common analytical challenges of poor retention and lack of a native chromophore. The protocols provided herein offer a solid foundation for developing and validating a robust, sensitive, and specific method suitable for quality control and research environments. As with any analytical method, careful optimization and rigorous validation are essential to ensure data of the highest quality and reliability.
References
- Vo-Dinh, T. (Ed.). (2003). Biomedical Photonics Handbook. CRC Press.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- De Kimpe, N., & De Buyck, L. (2008). The Chemistry of Imines and Related Compounds. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Seymour, M. J., & Teass, A. W. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography.
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. [Link]
-
JoVE. (2023). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Journal of Visualized Experiments. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Wikipedia. (n.d.). Schiff base. [Link]
- Ecopetrol S.A. – Instituto Colombiano del Petróleo. (2026). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.
- RSC Publishing. (2021).
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. [Link]
-
VŠCHT Praha. (n.d.). Successful HPLC Operation - Troubleshooting Guide. [Link]
- ResearchGate. (2022).
- MDPI. (2021).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C7H5NaO4S, 1 gram. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]
- 6. Schiff base - Wikipedia [en.wikipedia.org]
- 7. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C7H5NaO4S | CID 23690338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. ICH Official web site : ICH [ich.org]
- 15. starodub.nl [starodub.nl]
- 16. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application of Sodium 3-formylbenzenesulfonate in the Synthesis of Water-Soluble Fluorescent Dyes
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
In the realm of chemical biology, diagnostics, and materials science, fluorescent dyes are indispensable tools. A critical, yet often challenging, requirement for probes used in biological systems is sufficient aqueous solubility. Sodium 3-formylbenzenesulfonate emerges as a uniquely powerful building block in the synthesis of such dyes. Its bifunctional nature, featuring a reactive aldehyde group for chromophore construction and a sulfonic acid sodium salt for imparting hydrophilicity, offers a direct and efficient route to novel water-soluble fluorophores.[1]
The presence of the sulfonate group does more than just enhance water solubility; it can be strategically employed to control the cellular localization of a dye. By rendering the molecule membrane-impermeable, researchers can specifically label cell surface proteins without interference from intracellular components, a significant advantage in modern cell imaging techniques.[2][3] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the chemical principles and offering field-tested protocols for the preparation of diverse classes of water-soluble fluorescent dyes, including stilbenes and triphenylmethanes.
Part I: The Chemistry of this compound
Physicochemical Properties
This compound is a stable, solid reagent that serves as a cornerstone for introducing both a key reactive handle and a solubilizing group in a single step.
| Property | Value | Reference |
| Chemical Formula | C₇H₅NaO₄S | [4] |
| Molecular Weight | 208.17 g/mol | [4] |
| Appearance | White to off-white solid | |
| Synonyms | m-Benzaldehydesulfonic Acid Sodium Salt, 3-Sulfobenzaldehyde Sodium | [4] |
| Solubility | Soluble in water (approx. 1g / 10mL) |
Core Reactivity: A Bifunctional Scaffold
The synthetic versatility of this compound stems from its two orthogonal functional groups.
-
The Formyl Group (-CHO): The aldehyde carbon is electrophilic and serves as the primary site for carbon-carbon bond formation to build the dye's core structure. It readily undergoes condensation reactions with nucleophiles, most notably carbanions generated from active methylene compounds (e.g., Knoevenagel condensation) and electron-rich aromatic rings (electrophilic aromatic substitution).[1][5]
-
The Sulfonate Group (-SO₃⁻Na⁺): This highly polar, ionic group is responsible for the molecule's excellent water solubility.[6] Unlike a carboxylic acid, the sulfonate group remains ionized over a wide physiological pH range, ensuring consistent solubility and preventing non-specific interactions driven by protonation changes.
Caption: Dual reactivity of this compound.
Part II: Synthetic Applications & Protocols
This section details the synthesis of two distinct classes of fluorescent dyes, leveraging the reactivity of the formyl group.
Synthesis of Water-Soluble Stilbene Dyes via Knoevenagel Condensation
Principle: Stilbene-based dyes are a cornerstone of fluorescent whitening agents and probes.[7] The synthesis hinges on the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. Here, a weak base like piperidine deprotonates the active methylene compound (e.g., 4-methoxyphenylacetonitrile), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic aldehyde of this compound, followed by dehydration to yield the final stilbene product. The choice of an active methylene compound with electron-donating groups (like methoxy) on the aromatic ring is crucial for achieving desirable fluorescent properties.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 3-Sulfobenzaldehyde Sodium (>85%) | CymitQuimica [cymitquimica.com]
- 5. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]
Sodium 3-formylbenzenesulfonate: A Versatile Building Block for Novel Pharmaceutical Compounds - Application Notes and Protocols
Abstract: This technical guide provides a comprehensive overview of sodium 3-formylbenzenesulfonate, a bifunctional building block with significant potential in pharmaceutical research and drug development. We delve into its chemical properties, core reactivity, and provide detailed, field-proven protocols for its application in the synthesis of diverse molecular scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the creation of novel pharmaceutical compounds.
Introduction
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities with desired pharmacological profiles. This compound stands out as a particularly valuable starting material due to its unique bifunctional nature. It possesses a reactive aldehyde group, which serves as a versatile handle for a myriad of chemical transformations, and a sodium sulfonate group that imparts significant aqueous solubility to the molecule and its derivatives[1]. This combination of reactivity and hydrophilicity makes it an attractive scaffold for the development of new drug candidates, facilitating both synthetic manipulations and improving the pharmacokinetic properties of the resulting compounds.
The aldehyde functionality allows for the construction of various pharmacologically relevant structures through reactions such as Schiff base formation, Knoevenagel condensation, and reductive amination. The resulting sulfonated derivatives have been explored for a range of therapeutic applications, including as anticancer and anti-inflammatory agents[2][3][4]. This guide will provide detailed protocols for these key transformations and discuss the characterization of the resulting products, empowering researchers to effectively utilize this compound in their drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Sulfobenzaldehyde Sodium Salt, m-Benzaldehydesulfonic acid sodium salt | [1] |
| CAS Number | 5330-48-3 | [1] |
| Molecular Formula | C₇H₅NaO₄S | [1] |
| Molecular Weight | 208.17 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | [1] |
| Solubility | Soluble in water | [1] |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The sulfonate group is relatively inert under many reaction conditions, primarily influencing solubility. The aldehyde group, however, is a hub of reactivity, enabling the construction of a diverse array of molecular architectures. The primary transformations are depicted below.
Caption: Key synthetic transformations of this compound.
Application in the Synthesis of Pharmaceutical Scaffolds
The following sections provide detailed protocols for key reactions utilizing this compound as a starting material, enabling the synthesis of diverse scaffolds with pharmaceutical potential.
Synthesis of Sulfonated Schiff Bases
Schiff bases, or imines, are a class of compounds containing a carbon-nitrogen double bond. This functional group is a versatile pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer properties[5]. The incorporation of a sulfonate group can enhance the aqueous solubility of these compounds.
Experimental Protocol: Synthesis of a Sulfonated Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Aniline (or other primary amine) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
In a separate beaker, dissolve the primary amine (1.0 eq) in ethanol.
-
Add the amine solution to the flask containing the this compound solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Representative Reaction Conditions:
| Amine Reactant | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) |
| Substituted Anilines | Ethanol | Glacial Acetic Acid | Reflux | 4-12 |
| Aliphatic Amines | Methanol | None | Room Temperature | 2-6 |
| Amino Acids | Water/Ethanol | None | 50-60 | 3-8 |
Knoevenagel Condensation for Carbon-Carbon Bond Formation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base. This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in the synthesis of various pharmaceuticals.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of (E)-2-(3-sulfobenzylidene)malononitrile sodium salt.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield the purified Knoevenagel adduct.
Reductive Amination for the Synthesis of Secondary and Tertiary Amines
Reductive amination is a cornerstone of amine synthesis in medicinal chemistry. This one-pot reaction involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by in-situ reduction to the corresponding amine. This method avoids the isolation of the intermediate imine and often provides high yields of the desired product.
Experimental Protocol: One-Pot Reductive Amination
This protocol describes a general procedure for the synthesis of a sulfonated secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Methanol
-
Sodium Borohydride (NaBH₄) (1.5 eq)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1M HCl to a pH of ~2-3.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous solution can be purified by reverse-phase chromatography or the product can be isolated by crystallization.
Case Study: Synthesis of a Bioactive Sulfonamide Scaffold
To illustrate the utility of this compound, the following is a representative synthesis of a sulfonamide scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities, including as anticancer agents.[3]
Caption: Representative synthesis of a bioactive sulfonamide scaffold.
Characterization of Derivatives
The unambiguous characterization of synthesized compounds is critical. The following provides an overview of the key analytical techniques for the derivatives of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the aldehyde group in the starting material typically appears as a singlet around 10.0 ppm. Upon formation of a Schiff base, this signal is replaced by a new singlet for the imine proton (-CH=N-) in the range of 8.5-8.9 ppm.[6] For Knoevenagel adducts with malononitrile, a new singlet for the vinylic proton appears around 7.8-8.5 ppm.[3][7] In reductively aminated products, the aldehyde proton signal disappears, and a new signal for the benzylic methylene protons (-CH₂-N-) emerges, typically between 4.0 and 4.5 ppm.[8][9]
-
¹³C NMR: The aldehyde carbon of this compound appears around 192 ppm. This is shifted to ~160-165 ppm for the imine carbon in Schiff bases.[6] The benzylic carbon in the reductively aminated products will appear in the range of 45-55 ppm.[9]
Characteristic NMR Data:
| Derivative Type | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Schiff Base | -CH=N- | 8.5 - 8.9 | 160 - 165 |
| Knoevenagel Adduct | =CH- | 7.8 - 8.5 | 158 - 162 (C=), 80-90 (=C(CN)₂) |
| Secondary Amine | -CH₂-NH- | ~4.3 | ~48 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a valuable tool for identifying the key functional groups. The C=O stretch of the aldehyde in the starting material is typically observed around 1700 cm⁻¹. This band disappears upon reaction and is replaced by a C=N stretch for Schiff bases (around 1600-1630 cm⁻¹) or a C=C stretch for Knoevenagel products (around 1580-1620 cm⁻¹). The strong S=O stretching vibrations of the sulfonate group are consistently observed in the regions of 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹.
Chromatographic and Mass Spectrometric Analysis
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is commonly used for purity assessment and reaction monitoring. Due to the ionic nature of the sulfonate group, ion-pairing reagents (e.g., tetrabutylammonium salts) may be added to the mobile phase to improve peak shape and retention. Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be an effective technique for analyzing these polar compounds.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of these sulfonated compounds, typically in negative ion mode.[10] The molecular ion is often observed as [M-Na]⁻ or [M-H]⁻. The high-resolution mass spectrum provides the exact mass, which is used to confirm the elemental composition of the synthesized molecules.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel pharmaceutical compounds. Its dual functionality allows for the introduction of diverse chemical motifs while the sulfonate group enhances aqueous solubility, a key consideration in drug design. The robust and well-established reactivity of the aldehyde group, as demonstrated in the detailed protocols for Schiff base formation, Knoevenagel condensation, and reductive amination, provides a reliable platform for the construction of compound libraries for high-throughput screening. The straightforward characterization of the resulting sulfonated derivatives by standard analytical techniques further underscores the utility of this reagent. By leveraging the unique properties of this compound, medicinal chemists can accelerate the discovery and development of new therapeutic agents.
References
-
Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. (n.d.). ScienceDirect. [Link]
-
Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. (2001). PubMed. [Link]
-
Preparation and Characterization of Some Schiff Base Compounds. (2020). ResearchGate. [Link]
-
Mass Spectrometry of Sulfonic Acids and Their Derivatives. (2010). ResearchGate. [Link]
-
Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. (2020). Taylor & Francis Online. [Link]
-
Synthesis of Sulfonamide-Based Schiff Bases as Potent Anticancer Agents: Spectral Analyses, Biological Activity, Molecular Docking, ADME, DFT, and Pharmacophore Modelling Studies. (2024). PubMed. [Link]
-
Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives. (2012). PubMed. [Link]
-
An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. (2018). PubMed. [Link]
-
The important 1 H NMR and 13 C NMR data of Schiff bases. (n.d.). ResearchGate. [Link]
-
The ESI-MS data of the compounds. (n.d.). ResearchGate. [Link]
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003012). (n.d.). HMDB. [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). HMDB. [Link]
-
Supporting Information for Ru-catalyzed reductive amination reactions via B2(OH)4/H2O or B2(OH)4/D2O systems. (n.d.). [Link]
-
Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. (2014). PubMed. [Link]
-
Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs using spectroscopic, molecular docking and biological studies. (2022). PubMed Central. [Link]
-
Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs using spectroscopic, molecular docking and biological studies. (2022). PubMed. [Link]
-
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. (2020). Green Chemistry. [Link]
-
Practical approaches to the ESI-MS analysis of catalytic reactions. (n.d.). University of Victoria. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). [Link]
-
Anti-inflammatory activity of synthesized compounds under formalin induced inflammation model. (2019). ResearchGate. [Link]
- Dasatinib synthesis process and an intermediate thereof. (2016).
- Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline. (n.d.).
- Clean production process for N-ethly-N-(3'-sulfoacid) benzyl aniline. (n.d.).
- Preparation method of dasatinib. (n.d.).
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link]
- Dasatinib synthesis process and an intermediate thereof. (n.d.).
-
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. (n.d.). DergiPark. [Link]
-
The sulphonation of N-Ethyl Benzyl Aniline. (1950). Digital Commons @ NJIT. [Link]
- Synthesis process of dasatinib and intermediate thereof. (n.d.).
-
A Novel, One-Pot Reductive Alkylation of Amines by S-Ethyl Thioesters Mediated by Triethylsilane and Sodium Triacetoxyborohydride in the Presence of Palladium on Carbon. (2000). PubMed. [Link]
- N-benzyl aniline derivative and preparation method and application thereof. (n.d.).
-
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. (2020). ResearchGate. [Link]
- Synthesis process of dasatinib and intermediate thereof. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide for Sodium 3-formylbenzenesulfonate in Micellar Electrokinetic Chromatography
Introduction: Expanding the Selectivity Landscape in Micellar Electrokinetic Chromatography
Micellar Electrokinetic Chromatography (MEKC) stands as a powerful separation technique within the domain of capillary electrophoresis (CE), ingeniously extending the applicability of CE to neutral analytes through the use of a pseudo-stationary phase.[1] This pseudo-stationary phase is typically composed of surfactant molecules that, above their critical micelle concentration (CMC), self-assemble into micelles.[2] The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase (background electrolyte) and the hydrophobic core of these micelles.[3]
While sodium dodecyl sulfate (SDS) is the most ubiquitous surfactant employed in MEKC, the quest for novel selectivities and enhanced separation capabilities has driven research into a variety of functionalized and polymeric surfactants.[4] This guide introduces Sodium 3-formylbenzenesulfonate (S3FBS) as a promising, yet underexplored, candidate for a pseudo-stationary phase in MEKC. Its unique chemical structure, featuring both an anionic sulfonate group for electrophoretic mobility and a reactive formyl (aldehyde) group on an aromatic ring, presents intriguing possibilities for new separation selectivities and on-line derivatization strategies.[5]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides a foundational understanding of S3FBS, outlines a comprehensive, albeit exploratory, protocol for its use in MEKC, and discusses the potential for novel method development based on its unique functionalities.
Physicochemical Properties of this compound (S3FBS)
This compound, also known as sodium 3-sulfobenzaldehyde, is a bifunctional aromatic organic compound.[5] Its structure is key to its potential utility in MEKC.
-
Anionic Head Group: The sulfonate group (-SO₃Na) provides the negative charge necessary for the micelle to have its own electrophoretic mobility, which is typically counter to the electroosmotic flow (EOF) in a bare fused-silica capillary under neutral to alkaline conditions.[2] This group also ensures high water solubility.[5]
-
Aromatic Core: Unlike the aliphatic chain of SDS, the benzene ring of S3FBS offers a different hydrophobic environment. This can lead to unique selectivity for aromatic analytes through π-π stacking interactions, in addition to conventional hydrophobic partitioning.
-
Reactive Formyl Group: The aldehyde moiety (-CHO) is a reactive functional group that can participate in various chemical reactions, most notably the formation of Schiff bases with primary amines.[5] This opens the door for in-capillary derivatization, a powerful tool for enhancing selectivity and detectability.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NaO₄S | [6] |
| Molecular Weight | 208.17 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water | [5] |
| IUPAC Name | This compound | [6] |
| CAS Number | 5330-48-3 | [6] |
Proposed Mechanism of Separation with S3FBS Micelles
The separation in MEKC using S3FBS is governed by the partitioning of analytes between the background electrolyte (BGE) and the S3FBS micelles. The migration time of a neutral analyte will depend on its affinity for the micellar phase.
Caption: Fig. 2: Workflow for MEKC method development with S3FBS.
Advanced Applications: Leveraging the Formyl Group
The most exciting prospect of using S3FBS is the potential for in-capillary derivatization. The formyl group can react with primary amines to form a Schiff base, converting a potentially cationic or neutral amine into an anionic adduct.
Hypothetical Application: Separation of Amphetamine-type Stimulants
-
Prepare the BGE with S3FBS as described.
-
Prepare the sample containing primary amines (e.g., amphetamine, methamphetamine) in the BGE.
-
Allow a short reaction time (e.g., 5-10 minutes) for Schiff base formation prior to injection.
-
The derivatization adds the anionic S3FBS molecule to the analyte, imparting a negative charge and significantly altering its partitioning behavior, enabling separation and potentially enhancing UV detectability.
Caption: Fig. 3: Proposed in-capillary derivatization of a primary amine.
Conclusion and Future Outlook
This compound presents a compelling option for expanding the toolkit of MEKC. While empirical determination of its micellar properties is a necessary next step, its unique structure promises novel selectivities, particularly for aromatic compounds. The true innovation lies in the potential for exploiting its reactive formyl group for on-line derivatization, creating a new subclass of reactive pseudo-stationary phases. The protocols and workflows outlined in this guide provide a solid foundation for researchers to begin exploring the capabilities of S3FBS and to unlock new solutions for challenging analytical separations in the pharmaceutical and chemical industries.
References
-
Functional Surfactants for Molecular Fishing, Capsule Creation, and Single-Cell Gene Expression. (Source: NIH, URL: [Link])
-
Polymeric Sulfated Surfactants With Varied Hydrocarbon Tail: I. Synthesis, Characterization, and Application in Micellar Electrokinetic Chromatography. (Source: PubMed, URL: [Link])
-
Carbohydrate-Based Polymeric Surfactants for Chiral Micellar Electrokinetic Chromatography (CMEKC) Coupled to Mass Spectrometry. (Source: ResearchGate, URL: [Link])
-
Updated Review on Micellar Electro kinetic Chromatography. (Source: Longdom Publishing, URL: [Link])
-
Micellar structure and transformations in sodium alkylbenzenesulfonate (NaLAS) aqueous solutions: effects of concentration, temperature. (Source: Royal Society of Chemistry, URL: [Link])
-
On-chip micellar electrokinetic chromatographic separation of phenolic chemicals in waters. (Source: PubMed, URL: [Link])
-
Application of Polymeric Surfactants in Chiral Micellar Electrokinetic Chromatography (CMEKC) and CMEKC Coupled to Mass Spectrometry. (Source: Springer Nature, URL: [Link])
-
Schematic of the separation principle in MEKC 5. (Source: ResearchGate, URL: [Link])
-
Electrokinetic Chromatography‐based Micro Methods for Separation and Physiochemical Characterization of Very Hydrophobic Pharmaceuticals. (Source: PubMed Central, URL: [Link])
-
Enantiomer separation of drugs by micellar electrokinetic chromatography using chiral surfactants. (Source: PubMed, URL: [Link])
-
Critical Micelle Concentrations (CMC) of the surfactants used,... (Source: ResearchGate, URL: [Link])
-
Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation. (Source: NIH, URL: [Link])
-
Critical micelle concentration. (Source: Wikipedia, URL: [Link])
-
Separation of phenol from various micellar solutions using MEUF. (Source: ScienceDirect, URL: [Link])
-
Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures. (Source: ResearchGate, URL: [Link])
-
Fundamentals of micellar electrokinetic chromatography (MEKC). (Source: SciSpace, URL: [Link])
-
This compound. (Source: PubChem, URL: [Link])
-
Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation. (Source: PubMed, URL: [Link])
-
Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. (Source: NIH, URL: [Link])
-
Micellar structure and transformations in sodium alkylbenzenesulfonate (NaLAS) aqueous solutions: effects of concentration, temperature, and salt. (Source: Semantic Scholar, URL: [Link])
-
Properties of the micelles of sulfonated methyl esters determined from the stepwise thinning of foam films and by rheological measurements. (Source: ResearchGate, URL: [Link])
- Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt.
Sources
- 1. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymeric sulfated surfactants with varied hydrocarbon tail: I. Synthesis, characterization, and application in micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C7H5NaO4S | CID 23690338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Sodium 3-formylbenzenesulfonate via Electrophilic Aromatic Sulfonation of Benzaldehyde
Abstract
This application note provides a comprehensive guide for the synthesis of sodium 3-formylbenzenesulfonate, a versatile bifunctional organic compound with significant applications in pharmaceutical development and organic synthesis.[1] The protocol details the direct electrophilic aromatic sulfonation of benzaldehyde using fuming sulfuric acid (oleum), followed by neutralization and purification. This document outlines the reaction mechanism, provides a detailed step-by-step experimental procedure, discusses safety considerations, and presents methods for product isolation and characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound, also known as sodium 3-sulfobenzaldehyde, is an aromatic organic compound featuring both a formyl (-CHO) and a sulfonate (-SO₃Na) group at the meta position of the benzene ring.[1] This unique structure provides a combination of reactivity and aqueous solubility, making it a valuable building block in various synthetic applications.[1] The aldehyde group can undergo a wide range of chemical transformations, such as the formation of Schiff bases, while the sulfonate group enhances water solubility, a desirable characteristic for many pharmaceutical and biological applications.[1]
Several synthetic routes to this compound have been explored, including the oxidation of 3-methylbenzenesulfonic acid and nucleophilic aromatic substitution.[1][2] However, the most direct and common laboratory-scale method is the electrophilic aromatic sulfonation of readily available benzaldehyde.[2][3] This application note will focus on a detailed protocol for this direct sulfonation method.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NaO₄S | [1][4] |
| Molecular Weight | 208.17 g/mol | [1][4] |
| CAS Number | 5330-48-3 | [1] |
| Appearance | White to off-white solid (predicted) | [1] |
| Solubility | Soluble in water | [1] |
| IUPAC Name | This compound | [1][4] |
Reaction Mechanism and Principles
The sulfonation of benzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5][6][7] The aldehyde group (-CHO) is a deactivating, meta-directing group, which is why the sulfonyl group is primarily introduced at the meta-position.[5]
The key steps of the mechanism are as follows:
-
Generation of the Electrophile: The reaction utilizes fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[6][8] Sulfur trioxide is a potent electrophile and is considered the primary sulfonating agent.[8] In the strongly acidic medium, it can also exist in its protonated form, ⁺SO₃H, which is an even more powerful electrophile.[8]
-
Electrophilic Attack: The π-electron system of the benzaldehyde ring acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃ or ⁺SO₃H.[8][9] This step leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as HSO₄⁻ or water, removes a proton from the carbon atom bearing the newly attached sulfonyl group, restoring the aromaticity of the ring and yielding 3-formylbenzenesulfonic acid.[9]
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol describes the direct sulfonation of benzaldehyde to form 3-formylbenzenesulfonic acid, followed by its conversion to the sodium salt.
Materials and Reagents:
-
Benzaldehyde (C₇H₆O, 10.6 g, 0.1 mol)
-
Fuming sulfuric acid (20% SO₃, 40 mL)
-
Crushed ice (approx. 200 g)
-
Saturated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution
-
Sodium chloride (NaCl)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Beaker (500 mL)
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to cool.[10]
-
Initial Cooling: Add 10.6 g (0.1 mol) of benzaldehyde to the flask and begin stirring. Cool the benzaldehyde to a temperature between 0-5 °C.[1]
-
Addition of Oleum: Slowly and carefully add 40 mL of fuming sulfuric acid (20% SO₃) to the dropping funnel. Add the oleum dropwise to the stirred benzaldehyde over a period of 1-2 hours. Crucially, maintain the reaction temperature below 10 °C throughout the addition. [1] This is critical to minimize side reactions, such as the oxidation of the aldehyde group to a carboxylic acid.[2][8] The reaction is highly exothermic.[11][12]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 5-10 °C for an additional 3-4 hours.[1] The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring.[1][10] This step should be performed cautiously as the quenching of strong acid is highly exothermic.
-
Neutralization and Isolation: Neutralize the resulting acidic solution by slowly adding a saturated solution of sodium hydroxide or sodium carbonate until the pH is approximately 7.[1] During neutralization, sodium sulfate will precipitate out. Remove the precipitated sodium sulfate by filtration.[1]
-
Salting Out (Optional but Recommended): To increase the yield, the filtrate can be saturated with sodium chloride (NaCl) to precipitate the sodium salt of 3-formylbenzenesulfonic acid.[3][10]
-
Concentration and Crystallization: Concentrate the filtrate containing the product under reduced pressure using a rotary evaporator to induce crystallization.[1]
-
Purification: The crude product can be further purified by recrystallization. A common solvent system for this is a mixture of water and ethanol.[1] Dissolve the crude solid in a minimal amount of hot water and then add ethanol until the solution becomes turbid. Allow the solution to cool slowly to form crystals.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
Safety and Handling
-
Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water. [13] It can cause severe burns upon contact with skin and eyes. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[13]
-
The sulfonation reaction is highly exothermic.[11][12] Strict temperature control is essential to prevent runaway reactions.
-
Ensure all glassware is dry before use to avoid a violent reaction with oleum.
-
Have an appropriate quenching agent (e.g., sodium bicarbonate) readily available in case of spills.
-
An emergency shower and eyewash station should be immediately accessible.[13]
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (aldehyde C=O stretch, sulfonate S=O stretch).
Alternative Synthetic Routes
For completeness, two other primary synthetic strategies for producing 3-formylbenzenesulfonic acid and its salts are briefly mentioned below:
-
Oxidation of 3-Methylbenzenesulfonic Acid: This method involves the selective oxidation of the methyl group of 3-methylbenzenesulfonic acid to an aldehyde.[1][2] A key challenge is preventing over-oxidation to the carboxylic acid, which requires the use of mild oxidizing agents and carefully controlled reaction conditions.[1][2]
-
Nucleophilic Aromatic Substitution: This approach, also known as the Strecker sulfite synthesis, involves the displacement of a halide (e.g., chlorine or bromine) from a 3-halobenzaldehyde with a sulfite or bisulfite salt.[1][2] The electron-withdrawing nature of the aldehyde group facilitates the nucleophilic attack by the sulfite ion.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the molar ratio of oleum. Monitor the reaction by TLC to ensure completion. |
| Loss of product during workup. | Ensure complete precipitation during salting out. Minimize the amount of solvent used for recrystallization. | |
| Product is a dark oil or tar | Reaction temperature was too high. | Maintain strict temperature control (0-10 °C) during the addition of oleum. Ensure efficient stirring. |
| Presence of 3-carboxybenzenesulfonic acid impurity | Oxidation of the aldehyde group. | This is also a result of elevated temperatures. Adhere to the recommended temperature range. |
| Difficulty in crystallization | Presence of impurities. | Re-purify the crude product, possibly by washing the aqueous solution with a non-polar organic solvent before concentration to remove any unreacted benzaldehyde. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via the direct sulfonation of benzaldehyde. By carefully controlling the reaction parameters, particularly the temperature, and following the outlined workup and purification procedures, researchers can obtain this valuable synthetic intermediate in good yield and purity. The information on the reaction mechanism, safety precautions, and alternative synthetic routes offers a comprehensive resource for scientists engaged in organic synthesis and drug development.
References
-
m-Benzaldehyde Sulphonic Acid| Organic Chemistry| Class-12|. YouTube. Available at: [Link]
-
Common Name: ALKANE SULFONIC ACID HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide. epa nepis. Available at: [Link]
-
Sulfonation of Benzene. Chemistry Steps. Available at: [Link]
- CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure. Google Patents.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Sulfonation and Sulfation Processes. Chemithon. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
What is the mechanism for sulfonation of benzene?. Quora. Available at: [Link]
- Isosulfan blue, its crystalline form and process for preparation thereof. Google Patents.
- Method for the purification of aryl sulfonic acids and salts. Google Patents.
-
The Sulfonation of Benzene. Chemistry LibreTexts. Available at: [Link]
- Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt. Google Patents.
-
Sulphonation. Phoenix Equipment. Available at: [Link]
-
10.7. Reaction: Sulfonation. Saskoer.ca. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C7H5NaO4S | CID 23690338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Sulphonation | Phoenix Equipment [phxequip.com]
- 13. nj.gov [nj.gov]
Application Notes & Protocols: Sodium 3-formylbenzenesulfonate in the Development of Water-Soluble Ligands
Abstract
The imperative for green and sustainable chemistry has driven significant interest in aqueous-phase catalysis. This shift necessitates the development of water-soluble ligands capable of rendering transition metal catalysts soluble in aqueous media, thereby facilitating catalyst recovery and reuse. Sodium 3-formylbenzenesulfonate (SFB) emerges as a pivotal building block in this field. Its bifunctional nature, featuring a reactive aldehyde group and a hydrophilic sulfonate group, provides a direct route to novel water-soluble ligands. This guide details the strategic use of SFB in synthesizing water-soluble Schiff base ligands and contextualizes its importance by presenting the synthesis and application of the archetypal water-soluble phosphine, TPPTS (tris(3-sulfonatophenyl)phosphine trisodium salt), which underpins major industrial processes like the Ruhrchemie/Rhône-Poulenc hydroformylation of propylene.
Introduction: The Strategic Value of Water-Soluble Ligands
Homogeneous catalysis offers unparalleled advantages in terms of activity, selectivity, and mild reaction conditions. However, the separation of the catalyst from the product stream remains a significant challenge, often hindering industrial adoption. A powerful solution is the design of water-soluble ligands, which immobilize the catalyst in an aqueous phase.[1] This creates a biphasic system where the organic products are easily separated by simple decantation, allowing for the catalyst-containing aqueous phase to be recycled.[2]
Phosphines are among the most crucial ligands in homogeneous catalysis.[3] The introduction of ionic functional groups, such as sulfonates, is the most common strategy to impart water solubility.[4][5] this compound (SFB) is a key precursor in this domain, not for direct phosphine synthesis, but as a versatile scaffold for other ligand classes and as an exemplar of a sulfonated aromatic building block.[6][7] Its aldehyde group allows for facile condensation reactions to form imines (Schiff bases), while the sulfonate group ensures aqueous solubility.[8]
This document provides protocols for two key areas:
-
Part A: Synthesis of a water-soluble Schiff base ligand directly from this compound.
-
Part B: Synthesis of the benchmark water-soluble phosphine ligand, TPPTS, via sulfonation, and its subsequent application in a large-scale industrial process.
Physicochemical Properties of Key Reagents
A clear understanding of the starting materials is critical for successful synthesis. The properties of this compound and the target ligand TPPTS are summarized below.
| Property | This compound (SFB) | Tris(3-sulfonatophenyl)phosphine Trisodium Salt (TPPTS) |
| CAS Number | 5330-48-3[9] | 63995-70-0[10] |
| Molecular Formula | C₇H₅NaO₄S[9] | C₁₈H₁₂Na₃O₉PS₃[11] |
| Molecular Weight | 208.17 g/mol [9] | 568.42 g/mol (anhydrous)[11] |
| Appearance | White to off-white solid[6] | White to off-white solid[12] |
| Solubility | Soluble in water[6] | Soluble in water; DMSO (Slightly)[13] |
| Key Functional Groups | Aldehyde (-CHO), Sulfonate (-SO₃Na)[6] | Phosphine (PAr₃), Sulfonate (-SO₃Na)[10] |
| Primary Application | Building block for Schiff bases, dyes[8][14] | Ligand for aqueous-phase catalysis[11] |
Part A: Synthesis of Water-Soluble Schiff Base Ligands from SFB
The aldehyde functionality of SFB provides a direct and efficient route to water-soluble Schiff base (imine) ligands through condensation with primary amines. These ligands are valuable in their own right for forming metal complexes and have applications in areas such as fluorescent sensors for metal ions.[15]
Causality Behind Experimental Choices:
The reaction is typically performed in water or methanol at room temperature.[16] The choice of solvent depends on the solubility of the amine starting material. The reaction is a nucleophilic addition of the amine to the aldehyde, followed by elimination of water.[16] For many amines, the reaction proceeds readily without a catalyst. For less reactive amines, such as anilines, a mild acid catalyst (e.g., glacial acetic acid) can be used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity.[8] The sulfonate group does not participate in the reaction but ensures the final product remains water-soluble.
Experimental Protocol: Synthesis of a Water-Soluble (Iminomethyl)benzenesulfonate
This protocol describes the synthesis of a Schiff base from SFB and a generic water-soluble primary amine (e.g., an amino acid or a biogenic amine like phenylethylamine).[1][16]
Materials:
-
This compound (SFB) (1.0 eq)
-
Primary Amine (H₂N-R) (1.0 eq)
-
Methanol or Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the primary amine (e.g., 0.1 mmol) in 1-2 mL of methanol or deionized water.[16]
-
Addition: To this stirring solution, add this compound (1.0 eq, e.g., 0.1 mmol, 20.8 mg).[16]
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours.[8] If methanol is used as the solvent, the product will often precipitate as it forms.[16]
-
Isolation:
-
If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.[8]
-
If no precipitate forms (in water): The water-soluble Schiff base is now in solution. Its formation can be confirmed by NMR or other spectroscopic techniques. The solution can often be used directly for subsequent complexation reactions.[8][16]
-
-
Drying: Dry the isolated solid product in a vacuum desiccator. High yields (typically >90%) of the stable, water-soluble Schiff base ligand are expected.[16]
Visualization: Schiff Base Synthesis Workflow
Caption: Workflow for the synthesis of water-soluble Schiff base ligands.
Part B: TPPTS - The Archetypal Water-Soluble Phosphine Ligand
While SFB is excellent for Schiff bases, the most iconic and industrially significant water-soluble phosphine ligand, TPPTS, is synthesized via a different route: the direct sulfonation of triphenylphosphine (TPP).[10] This process was pioneered by E.G. Kuntz at Rhône-Poulenc in 1975 and forms the basis of the highly successful Ruhrchemie/Rhône-Poulenc process.[10]
Causality Behind Experimental Choices:
-
Reagent: Oleum (fuming sulfuric acid, H₂SO₄·xSO₃) is used as the sulfonation agent. The excess SO₃ acts as a powerful electrophile.[12]
-
Meta-Selectivity: In the strongly acidic oleum, the phosphorus atom of triphenylphosphine is immediately protonated to form the phosphonium ion [HP(C₆H₅)₃]⁺. This phosphonium group is strongly deactivating and a meta-director for electrophilic aromatic substitution, hence the sulfonation occurs exclusively at the meta-positions of the phenyl rings.[10]
-
Oxidation Control: A major side reaction is the oxidation of the phosphine to phosphine oxide. This is minimized by maintaining strongly acidic conditions, which protect the phosphorus atom via protonation.[17] Careful control of pH during the neutralization workup is critical to prevent oxidation once the acid concentration is lowered.[14][17]
Experimental Protocol: Synthesis of TPPTS
This protocol is based on established literature procedures for the sulfonation of triphenylphosphine.[10][12][17] Caution: This procedure involves highly corrosive and hazardous materials (oleum) and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Triphenylphosphine (TPP)
-
Oleum (e.g., 20-30% free SO₃)
-
Boric Acid (optional, to suppress oxidation)[12]
-
Sodium Hydroxide (NaOH) solution
-
Deaerated water and acetone
-
Nitrogen or Argon atmosphere
-
Jacketed reaction vessel with overhead stirrer
Procedure:
-
Reaction Setup: In a jacketed reaction vessel under an inert atmosphere (N₂ or Ar), charge the oleum. Cool the vessel to 0-5 °C using a circulating bath.
-
TPP Addition: Slowly add triphenylphosphine in portions to the stirred, cold oleum. Ensure the temperature does not rise significantly during the addition.
-
Sulfonation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (e.g., 25 °C) and stir for 48-72 hours until the sulfonation is complete. The reaction progress can be monitored by taking aliquots, quenching them, and analyzing by ³¹P NMR.
-
Hydrolysis/Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully, add the reaction mixture to a stirred vessel containing a calculated amount of deaerated crushed ice/water. This step is highly exothermic and must be done with extreme caution to control the temperature below 20 °C.[14]
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a concentrated NaOH solution, again maintaining a low temperature. Adjust the final pH to a specific value (e.g., pH 8-9) to ensure the sulfonic acid groups are in their sodium salt form and to minimize phosphine oxidation.[3]
-
Isolation & Purification:
-
Reduce the volume of the neutralized aqueous solution by vacuum distillation.
-
Precipitate the crude TPPTS by adding a large volume of a deaerated organic solvent like acetone or methanol.[17]
-
Collect the white solid by filtration, wash with the organic solvent, and dry under vacuum.
-
The product can be further purified by recrystallization from a water/acetone or water/methanol mixture to yield pure TPPTS.
-
Application Protocol: Hydroformylation of Propylene (Ruhrchemie/Rhône-Poulenc Process)
The primary industrial application of TPPTS is as a ligand in the rhodium-catalyzed hydroformylation of propylene to produce n-butyraldehyde, a key chemical intermediate.[18] The process leverages a two-phase aqueous/organic system.[19]
Process Overview & Key Principles:
The catalyst, a water-soluble rhodium complex of TPPTS (e.g., [HRh(CO)(TPPTS)₃]), resides exclusively in the aqueous phase.[19] Gaseous propylene and syngas (CO/H₂) are bubbled through this aqueous catalyst solution. The reaction occurs at the aqueous-organic interface or in the aqueous phase with the small amount of dissolved olefin. The resulting aldehyde products are immiscible in water and form a separate organic layer, which is continuously removed.[2] This elegant setup allows for near-perfect catalyst retention and recycling.
Representative Lab-Scale Reaction Conditions
| Parameter | Value | Rationale / Comment |
| Catalyst Precursor | Rh(acac)(CO)₂ | In-situ formation of the active hydride species. |
| Ligand | TPPTS | Ensures water solubility of the Rh complex. |
| Rh:Ligand Ratio | 1:50 to 1:100 (molar) | A large excess of ligand prevents catalyst decomposition and favors linear aldehyde formation. |
| Solvent | Water / Propylene (biphasic) | Water dissolves the catalyst; propylene is both reactant and the organic phase. |
| Reactants | Propylene, Syngas (H₂/CO, ~1:1) | Stoichiometric reactants for hydroformylation. |
| Temperature | 110-130 °C | Balances reaction rate with catalyst stability. |
| Pressure | 40-60 bar | Sufficient to maintain reactant concentration in the liquid phase. |
| Agitation | High (e.g., >1000 rpm) | Crucial for maximizing the interfacial area between phases to overcome mass transfer limitations. |
| Product Selectivity | >95% n-butyraldehyde | The bulky TPPTS ligand sterically favors anti-Markovnikov addition to the terminal olefin. |
Visualization: Ruhrchemie/Rhône-Poulenc Catalytic Cycle
Caption: Simplified catalytic cycle for Rh-TPPTS hydroformylation.
Conclusion
This compound serves as an exemplary and highly effective precursor for constructing water-soluble ligands, particularly Schiff bases, through straightforward condensation chemistry. While the preeminent water-soluble phosphine, TPPTS, follows a direct sulfonation route, the principles of imparting hydrophilicity via sulfonate groups are shared. The successful industrial-scale application of TPPTS in the Ruhrchemie/Rhône-Poulenc process validates the power of aqueous biphasic catalysis, a field that continues to grow through the development of novel ligands derived from versatile building blocks like SFB. These methodologies represent a cornerstone of modern green chemistry, enabling efficient and sustainable chemical manufacturing.
References
-
Wikipedia. (2023). TPPTS. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23690338, this compound. PubChem. [Link]
- Kania, N., & Drabent, K. (2019). New Water-Soluble (Iminomethyl)
-
Sleziak, R., Kania, N., & Drabent, K. (2024). New Water-Soluble (Iminomethyl)benzenesulfonates Derived from Biogenic Amines for Potential Biological Applications. Molecules, 29(3), 690. [Link]
-
Scribd. (n.d.). Chemists' Guide to TPPTS Synthesis. [Link]
-
Chemsrc. (2023). 3-Sulfobenzaldehyde Sodium Salt. [Link]
- Google Patents. (n.d.). EP0158572A1 - Process for preparing tri(M-sulfophenyl)
-
Ataman Kimya. (n.d.). TPP (TRIPHENYL PHOSPHINE). [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4348292, Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate). PubChem. [Link]
-
Jones, C. D., et al. (2018). Water-Soluble Sulfonate Schiff-Base Ligands as Fluorescent Detectors for Metal Ions in Drinking Water and Biological Systems. ACS Omega, 3(10), 14315–14322. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt. [Link]
-
Organic Reactions. (2004). The Hydroformylation Reaction. [Link]
-
ResearchGate. (2020). Ruhrchemie/Rhône‐Poulenc (RCH/RP) process. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2021). Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions. Advanced Synthesis & Catalysis, 363(3), 668-690. [Link]
-
Chapter 1. (n.d.). [Link]
-
Technical University of Munich. (2001). Aqueous biphasic catalysis: Ruhrchemie/Rhône-Poulenc oxo process. [Link]
-
ResearchGate. (2001). Aqueous biphasic catalysis: Ruhrchemie/Rhône-Poulenc oxo process. [Link]
- Google Patents. (n.d.).
Sources
- 1. [PDF] New Water-Soluble (Iminomethyl)benzenesulfonates Derived from Biogenic Amines for Potential Biological Applications | Semantic Scholar [semanticscholar.org]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. CN103254232B - The preparation method of water-soluble three (m-sulfonate phenyl) phosphine - Google Patents [patents.google.com]
- 4. Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous‐Phase Metal‐Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6307098B1 - Water soluble phosphines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C7H5NaO4S | CID 23690338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. TPPTS - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt | 63995-70-0 [chemicalbook.com]
- 13. Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. EP0158572A1 - Process for preparing tri(M-sulfophenyl)phosphine by hydrolysis and controlled dilution of the sulfonation mixture - Google Patents [patents.google.com]
- 15. Water-Soluble Sulfonate Schiff-Base Ligands as Fluorescent Detectors for Metal Ions in Drinking Water and Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Water-Soluble (Iminomethyl)benzenesulfonates Derived from Biogenic Amines for Potential Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. organicreactions.org [organicreactions.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the Selective Oxidation of 3-Methylbenzenesulfonic Acid to Sodium 3-Formylbenzenesulfonate
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of sodium 3-formylbenzenesulfonate via the selective oxidation of 3-methylbenzenesulfonic acid. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes the critical aspects of reaction control to prevent over-oxidation, details a complete step-by-step experimental procedure, and includes methods for purification and characterization of the final product. The causality behind key experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.
Introduction and Significance
This compound is a valuable bifunctional molecule possessing both a reactive aldehyde and a water-solubilizing sulfonate group.[1] This unique combination makes it a versatile intermediate in the synthesis of a variety of organic compounds, including pharmaceutical agents, specialty dyes, and fluorescent whitening agents.[2] The aldehyde functionality allows for a wide array of chemical transformations, such as the formation of Schiff bases and participation in condensation reactions, while the sodium sulfonate group imparts aqueous solubility, a highly desirable trait in many biological and industrial applications.[1]
One of the primary synthetic routes to this compound is the selective oxidation of the more readily available 3-methylbenzenesulfonic acid.[1][3] The principal challenge in this transformation lies in halting the oxidation at the aldehyde stage, as the benzylic methyl group is susceptible to further oxidation to the corresponding carboxylic acid.[3] This guide details a robust procedure utilizing potassium permanganate under carefully controlled conditions to achieve a high yield of the desired aldehyde.
Mechanistic Insight: The Challenge of Selective Benzylic Oxidation
The oxidation of an alkyl side chain on an aromatic ring, particularly a methyl group, is a common transformation.[4] The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical intermediate.[3][4] Strong oxidizing agents like potassium permanganate (KMnO₄) readily attack this position.
The mechanism of permanganate oxidation of toluenes is complex and can proceed through different pathways depending on the reaction conditions. In aqueous solutions, it is believed to involve the transfer of a hydrogen atom or a hydride ion from the benzylic carbon to the permanganate species.[5]
Causality of Control: The key to isolating the aldehyde product is to manage the reactivity of the permanganate and prevent the intermediate aldehyde from being further oxidized. The presence of the electron-withdrawing sulfonic acid group on the aromatic ring deactivates the ring towards electrophilic attack but has a more complex influence on the oxidation of the methyl group. To favor the formation of this compound over the corresponding carboxylic acid, this protocol employs:
-
Stoichiometric Control: A carefully measured amount of potassium permanganate is used to provide just enough oxidizing power to convert the methyl group to an aldehyde without a large excess that would promote over-oxidation.
-
Temperature Control: The reaction is conducted at a controlled temperature to moderate the reaction rate. Lower temperatures generally favor selectivity.
-
Neutral to Slightly Basic pH: The reaction is performed in an aqueous medium, and the pH is monitored. Strongly acidic or basic conditions can alter the oxidizing power of permanganate and influence the reaction pathway.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methylbenzenesulfonic acid | Reagent Grade, ≥98% | e.g., Sigma-Aldrich | Can be used as the free acid or sodium salt. |
| Potassium Permanganate (KMnO₄) | ACS Reagent, ≥99.0% | e.g., Fisher Scientific | Potent oxidizer; handle with care. |
| Sodium Hydroxide (NaOH) | Reagent Grade, ≥97% | e.g., VWR | Used for neutralization. |
| Sodium Bisulfite (NaHSO₃) | Reagent Grade | e.g., Alfa Aesar | Used to quench excess KMnO₄. |
| Ethanol (EtOH) | Reagent Grade, 95% or Absolute | e.g., Pharmco-Aaper | For recrystallization. |
| Deionized Water (H₂O) | High Purity | In-house | |
| Celite® 545 | --- | e.g., MilliporeSigma | Filter aid. |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Heating mantle with a temperature controller.
-
Ice-water bath.
-
Büchner funnel and vacuum flask.
-
pH meter or pH paper.
-
Rotary evaporator.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials. Handle in a well-ventilated area or fume hood.
-
Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.
-
Quenching: The reaction of sodium bisulfite with potassium permanganate can be exothermic. Perform additions slowly.
Step-by-Step Procedure
Part A: Oxidation Reaction
-
Preparation: In a 1 L three-necked round-bottom flask, dissolve 3-methylbenzenesulfonic acid (or its sodium salt) in 500 mL of deionized water. Begin stirring the solution with the mechanical stirrer.
-
Temperature Control: Place the flask in a water bath to maintain a reaction temperature of 40-50°C.
-
Oxidant Addition: In a separate beaker, prepare a solution of potassium permanganate in 200 mL of deionized water. Transfer this solution to an addition funnel.
-
Slow Addition: Add the potassium permanganate solution dropwise to the stirred 3-methylbenzenesulfonic acid solution over a period of 2-3 hours. Monitor the reaction temperature to ensure it remains within the 40-50°C range. The reaction mixture will turn brown as manganese dioxide (MnO₂) precipitates.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 40-50°C for an additional 4-6 hours, or until TLC or HPLC analysis indicates the consumption of the starting material.
Part B: Work-up and Isolation
-
Cooling: After the reaction is complete, cool the mixture to room temperature using an ice-water bath.
-
Quenching Excess Oxidant: Slowly add a saturated solution of sodium bisulfite (NaHSO₃) portion-wise until the purple color of permanganate disappears and the brown manganese dioxide precipitate is reduced.
-
Filtration: Set up a Büchner funnel with a pad of Celite® over the filter paper. Filter the reaction mixture under vacuum to remove the manganese salts. Wash the filter cake with a small amount of deionized water.
-
Neutralization: Transfer the clear filtrate to a large beaker. While stirring, carefully neutralize the solution to a pH of approximately 7 using a saturated solution of sodium hydroxide.
-
Concentration: Reduce the volume of the neutralized solution by about two-thirds using a rotary evaporator.
Part C: Purification by Recrystallization
-
Solvent System: The crude this compound can be purified by recrystallization from a water/ethanol mixture.[1]
-
Dissolution: To the concentrated aqueous solution, add ethanol until the solution becomes slightly cloudy. Gently heat the mixture until it becomes clear again. If necessary, add a minimal amount of hot water to achieve a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of the product.
-
Isolation of Pure Product: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra should be recorded in a suitable deuterated solvent, such as D₂O.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | Aldehyde (-CHO) | ~10.0 | Singlet | Highly deshielded proton. |
| Aromatic H-2 | ~8.3 - 8.5 | Singlet (or narrow t) | Influenced by both -CHO and -SO₃Na groups. | |
| Aromatic H-4 | ~8.1 - 8.3 | Doublet of doublets | ||
| Aromatic H-5 | ~7.7 - 7.9 | Triplet | ||
| Aromatic H-6 | ~8.0 - 8.2 | Doublet of doublets | ||
| ¹³C | Aldehyde (C=O) | ~192 - 194 | Singlet | Carbonyl carbon. |
| Aromatic C-1 | ~137 - 139 | Singlet | Carbon attached to the aldehyde group. | |
| Aromatic C-3 | ~145 - 147 | Singlet | Carbon attached to the sulfonate group. | |
| Aromatic C-2, C-4, C-5, C-6 | ~125 - 135 | Multiple Singlets | The exact shifts depend on the electronic environment. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum, typically obtained using a KBr pellet, will show characteristic absorption bands for the key functional groups.
Table 2: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Medium | Aromatic C-H stretch |
| ~2820, ~2720 | Weak | C-H stretch of the aldehyde (Fermi doublet) |
| ~1700 - 1715 | Strong | C=O stretch of the aldehyde |
| ~1600, ~1475 | Medium | Aromatic C=C ring stretches |
| ~1200 - 1250 | Strong | Asymmetric SO₂ stretch of the sulfonate group |
| ~1030 - 1080 | Strong | Symmetric SO₂ stretch of the sulfonate group |
| ~650 - 700 | Strong | C-S stretch |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that the starting material was fully consumed. Incomplete reaction may necessitate a longer reaction time or a slight increase in the amount of KMnO₄. However, be cautious as this can promote over-oxidation.
-
Over-oxidation to Carboxylic Acid: The primary impurity is often the corresponding carboxylic acid (sodium 3-carboxybenzenesulfonate). This can be minimized by strict adherence to the reaction temperature and avoiding an excess of potassium permanganate. If significant over-oxidation occurs, purification by recrystallization is crucial, as the solubilities of the aldehyde and carboxylic acid salts may differ.
-
Difficulty in Crystallization: If the product does not crystallize readily, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal from a previous batch can also be effective. Ensure the correct solvent ratio of water to ethanol is used.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound from 3-methylbenzenesulfonic acid. By carefully controlling the reaction conditions, particularly the stoichiometry of the oxidizing agent and the temperature, the selective oxidation of the benzylic methyl group can be achieved with good yield and purity. The provided methods for work-up, purification, and characterization establish a self-validating system for researchers to confidently produce and verify this important synthetic intermediate.
References
-
Lumen Learning. Organic Chemistry II: Reactions of alkylbenzenes. Available at: [Link]
-
Chemistry LibreTexts. (2024). Oxidation of Aromatic Compounds. Available at: [Link]
-
Master Organic Chemistry. (2017). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]
-
Gardner, K. A., & Mayer, J. M. (1995). Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate. Science, 269(5232), 1849–1851. Available at: [Link]
-
IOSR Journal. (n.d.). Permanganate Oxidation mechanisms of Alkylarenes. Available at: [Link]
- Google Patents. (2018). Isosulfan blue, its crystalline form and process for preparation thereof. WO2018008040A1.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
InstaNANO. (2026). FTIR Functional Group Database Table with Search. Available at: [Link]
-
ResearchGate. (2025). Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Na v 1.8 Sodium Channel Modulator. Available at: [Link]
Sources
Application Note & Protocol: Synthesis of Sodium 3-formylbenzenesulfonate via Halogen-Sulfite Exchange
Abstract: This technical guide provides a comprehensive protocol for the synthesis of Sodium 3-formylbenzenesulfonate, a versatile bifunctional organic compound with significant applications in pharmaceutical development and materials science.[1][2] The methodology detailed herein focuses on the halogen-sulfite exchange reaction, a robust and efficient route starting from readily available 3-halobenzaldehydes. This document offers in-depth procedural details, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound, also known as sodium 3-sulfobenzaldehyde, is an aromatic organic compound characterized by the presence of both a formyl (-CHO) and a sulfonate (-SO₃Na) group at the meta position of the benzene ring.[1] This unique structure confers a combination of reactivity and aqueous solubility, making it a valuable building block in organic synthesis. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including the formation of Schiff bases, while the sulfonate group enhances water solubility—a highly desirable trait in many pharmaceutical and biological applications.[1][2] Its utility extends to the synthesis of novel sulfonated ligands, dyes, and pharmaceutical intermediates.[2]
While several synthetic strategies exist for this compound, including the electrophilic aromatic sulfonation of benzaldehyde and the oxidation of 3-methylbenzenesulfonic acid, the halogen-sulfite exchange reaction offers a compelling alternative.[1][3] This method, a type of nucleophilic aromatic substitution, involves the displacement of a halide from an activated aromatic ring by a sulfite or bisulfite salt.[1][4] The electron-withdrawing nature of the formyl group on the aromatic ring facilitates the nucleophilic attack by the sulfite ion, making 3-halobenzaldehydes suitable starting materials.[1]
This application note provides a detailed, field-proven protocol for the synthesis of this compound using the halogen-sulfite exchange reaction, emphasizing the causality behind experimental choices to ensure reproducibility and high yield.
Reaction Mechanism and Theoretical Basis
The halogen-sulfite exchange reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4] For this reaction to occur efficiently, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group.[4] In the case of 3-halobenzaldehydes, the formyl group serves as this activating group.
The reaction mechanism can be delineated into two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The sulfite ion (SO₃²⁻), a potent nucleophile, attacks the carbon atom bearing the halogen atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing formyl group, which stabilizes this intermediate.
-
Expulsion of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻ or Br⁻), which is a good leaving group.
The general reactivity of aryl halides in this exchange follows the order: I > Br > Cl >> F.[4] While aryl chlorides often necessitate more forcing conditions such as higher temperatures and pressures, they are frequently used due to their lower cost and wider availability.[4]
Sources
Advanced Application Notes: Sodium 3-Formylbenzenesulfonate in the Preparation of Functionalized Polymers for Drug Delivery
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of advanced polymer chemistry, the design of materials with precisely tailored functionalities is paramount for high-performance applications, particularly in the biomedical and pharmaceutical sectors. Sodium 3-formylbenzenesulfonate (SFB) emerges as a uniquely versatile aromatic compound, distinguished by its bifunctional nature. Possessing both a reactive aldehyde (-CHO) group and a hydrophilic sulfonate (-SO₃Na) group, SFB serves as a strategic building block for the synthesis of functionalized polymers.[1] The aldehyde moiety offers a reactive handle for covalent conjugation and cross-linking, while the sulfonate group imparts aqueous solubility, biocompatibility, and a platform for ionic interactions.[2][3] This combination makes SFB an invaluable monomer for creating sophisticated polymer architectures for applications such as drug delivery, tissue engineering, and advanced coatings.[2] This guide provides in-depth technical protocols and the scientific rationale for utilizing this compound in the preparation of functionalized polymers for researchers, scientists, and drug development professionals.
I. Synthesis of Sulfonated Aromatic Polymers via Nucleophilic Aromatic Substitution
The incorporation of SFB into polymer backbones can be effectively achieved through nucleophilic aromatic substitution (SNAr) polymerization. This method allows for the creation of sulfonated poly(arylene ether sulfone)s (SPAES), a class of high-performance thermoplastics with excellent thermal and chemical stability. The sulfonate groups introduced by SFB enhance the polymer's hydrophilicity and provide sites for drug interaction.
Causality Behind Experimental Choices:
-
Monomer Selection: A di-functional monomer with leaving groups (e.g., 4,4′-difluorodiphenylsulfone) is chosen to react with a di-hydroxy monomer and SFB. The electron-withdrawing nature of the sulfone bridge in 4,4′-difluorodiphenylsulfone activates the fluorine atoms for nucleophilic attack.
-
Solvent System: A high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) is used to ensure the solubility of the monomers and the resulting polymer, and to facilitate the reaction at elevated temperatures. Toluene is added as an azeotropic agent to remove water generated during the reaction, which can interfere with the polymerization.[2]
-
Base Catalyst: Anhydrous potassium carbonate (K₂CO₃) is a crucial component, acting as a weak base to deprotonate the hydroxyl groups of the di-hydroxy monomer, forming a more potent nucleophile. The anhydrous nature of the salt is critical to prevent side reactions.
-
Temperature Profile: The reaction is initially heated to a lower temperature to facilitate the removal of water with toluene. Subsequently, the temperature is raised to initiate and sustain the polymerization process.
-
Purification: The polymer is precipitated in a non-solvent like methanol or isopropanol to remove unreacted monomers and salts. Thorough washing with deionized water is essential to remove any remaining impurities.[2]
Experimental Protocol: Synthesis of a Sulfonated Poly(arylene ether sulfone) (SPAES) Copolymer
Materials:
-
This compound (SFB)
-
4,4′-Difluorodiphenylsulfone
-
Bisphenol A
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N-methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add Bisphenol A (e.g., 2.28 g, 10 mmol), 4,4′-difluorodiphenylsulfone (e.g., 2.54 g, 10 mmol), a specific molar percentage of this compound (e.g., 0.62 g, 3 mmol to achieve 30% sulfonation), and anhydrous potassium carbonate (e.g., 2.07 g, 15 mmol).
-
Add NMP (e.g., 30 mL) and toluene (e.g., 15 mL) to the flask.
-
Purge the flask with nitrogen for 30 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 140°C and maintain for 2-3 hours to azeotropically remove water with toluene.
-
After the removal of water, slowly increase the temperature to 180-190°C and maintain for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction mixture to room temperature and dilute with NMP if necessary to reduce viscosity.
-
Slowly pour the viscous polymer solution into a beaker containing methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.
-
Filter the fibrous polymer and wash it extensively with deionized water to remove any residual salts and unreacted monomers.
-
Dry the sulfonated polymer in a vacuum oven at 80°C for 24 hours.
Visualization of SPAES Synthesis:
Caption: Workflow for the synthesis of sulfonated poly(arylene ether sulfone).
II. Preparation of Cross-Linked Hydrogels for Drug Delivery
The aldehyde functionality of SFB makes it an excellent cross-linking agent for polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA) or chitosan. The reaction between the aldehyde groups of SFB and the hydroxyl/amine groups of the polymer forms acetal or Schiff base linkages, respectively, creating a three-dimensional hydrogel network. The incorporated sulfonate groups enhance the hydrogel's swelling capacity and can interact with cationic drugs.[2]
Causality Behind Experimental Choices:
-
Polymer Backbone: A water-soluble polymer with abundant hydroxyl or amine groups (e.g., PVA, hyaluronic acid, chitosan) is selected as the hydrogel matrix.
-
Cross-linking Chemistry: The Schiff base formation between an aldehyde and an amine is a well-established and efficient reaction that can occur under mild conditions. In the case of hydroxyl-containing polymers, acetal formation is favored under acidic conditions.
-
pH Adjustment: The pH of the reaction mixture is crucial. For Schiff base formation, a slightly acidic to neutral pH is optimal. For acetal formation, an acidic catalyst is typically required.
-
Gelation Conditions: The reaction is often carried out at a slightly elevated temperature (e.g., 37°C) to accelerate the cross-linking process. The duration of the reaction determines the degree of cross-linking and, consequently, the mechanical properties of the hydrogel.[2]
-
Purification: Dialysis is a gentle and effective method for purifying hydrogels, removing unreacted cross-linker and other small molecules without disrupting the delicate hydrogel structure.[2]
Experimental Protocol: Synthesis of a Cross-Linked Polyvinyl Alcohol (PVA) Hydrogel
Materials:
-
Polyvinyl alcohol (PVA, high molecular weight)
-
This compound (SFB)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
Procedure:
-
Prepare a 10% (w/v) PVA solution by dissolving PVA in deionized water at 90°C with constant stirring until a clear solution is obtained. Cool the solution to room temperature.
-
Prepare a 5% (w/v) solution of SFB in PBS.
-
Mix the PVA solution and the SFB solution in a desired ratio (e.g., 10:1 v/v). The ratio will determine the cross-linking density.
-
Adjust the pH of the mixture to ~3.0 using dilute HCl to catalyze the acetal formation.
-
Pour the mixture into a mold and allow it to cure at 37°C for 12-24 hours, or until a stable hydrogel is formed.
-
Immerse the resulting hydrogel in a large volume of deionized water for 48-72 hours, changing the water periodically, to remove any unreacted SFB and HCl.
-
The purified hydrogel can then be used for swelling studies, drug loading, and other characterizations.
Visualization of Hydrogel Cross-linking:
Caption: Schematic of PVA hydrogel formation using SFB as a crosslinker.
III. Characterization of SFB-Functionalized Polymers
Thorough characterization is essential to confirm the successful synthesis of the functionalized polymers and to understand their properties.
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the incorporation of SFB by identifying characteristic peaks for the sulfonate group (S=O stretching at ~1030 and ~1200 cm⁻¹) and the aldehyde group (C=O stretching at ~1700 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the covalent integration of SFB into the polymer backbone and allowing for the determination of the degree of sulfonation. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer, which is crucial for processing and application. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the polymer, and in the case of hydrogels, the porous structure which is important for drug loading and release. |
| Swelling Studies (for hydrogels) | Determines the water uptake capacity of the hydrogel, which is influenced by the cross-linking density and the presence of hydrophilic sulfonate groups. The swelling ratio is a key parameter for drug delivery applications.[2] |
IV. Application in Drug Delivery: A Dual-Functional Approach
The unique bifunctional nature of SFB-functionalized polymers offers a dual advantage in drug delivery systems.
-
The Role of the Sulfonate Group: The hydrophilic sulfonate groups enhance the water solubility and biocompatibility of the polymer.[3] They can also engage in electrostatic interactions with cationic drugs, providing a mechanism for drug loading and controlled release.[3]
-
The Role of the Aldehyde Group: The aldehyde groups can be utilized for the covalent conjugation of drugs that contain primary amine groups, forming a Schiff base linkage. This allows for the stable attachment of the drug to the polymer carrier. The Schiff base is often pH-sensitive and can be designed to cleave under the acidic conditions of a tumor microenvironment or within the endosomes of cells, leading to targeted drug release.
Quantitative Data on Drug Loading and Release
The following table presents representative data for drug loading and release from sulfonated hydrogels, illustrating the potential of SFB-functionalized systems.
| Drug | Polymer System | Drug Loading Capacity (% w/w) | Release Profile | Reference |
| Chlorpheniramine (CPM) | Sulfonated styrene-divinylbenzene resin | 10 - 45 (dependent on sulfonation) | Slower release with a higher degree of sulfonation. Release is pH-dependent, with lower release in simulated gastric fluid. | [3] |
| Doxorubicin | Sulfonated hydrogel | Up to 20 | Sustained release over 72 hours, with an initial burst release followed by a slower, controlled release phase. | [4] |
| Ketoprofen | PEG-PLGA-PEG triblock copolymer hydrogel | 5 - 15 | Continuous release over two weeks with a first-order release profile. The release is influenced by the drug's hydrophilicity. | [5] |
Note: This data is representative of sulfonated polymer systems and provides a strong indication of the expected performance of SFB-functionalized polymers. Specific loading and release kinetics will depend on the exact polymer composition, drug properties, and environmental conditions.
Visualization of Drug Loading and Release Mechanism:
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Sodium 3-formylbenzenesulfonate
Introduction for the Advanced Practitioner
Welcome to the technical support center for the synthesis of Sodium 3-formylbenzenesulfonate (SFB), also known as sodium 3-sulfobenzaldehyde. This bifunctional aromatic compound, with its reactive aldehyde and water-solubilizing sulfonate groups, is a critical intermediate in pharmaceutical development and specialty chemical manufacturing.[1] While the synthesis appears straightforward on paper, large-scale production presents significant challenges related to reaction control, byproduct formation, and purification.
This guide is structured to provide not just protocols, but the underlying chemical principles and field-proven insights to empower researchers, scientists, and drug development professionals to navigate these challenges effectively. We will delve into the intricacies of the most common synthetic routes, offering detailed troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.
Core Synthetic Pathways: A Comparative Overview
The synthesis of this compound is primarily achieved through three distinct routes. The choice of pathway is often dictated by the available starting materials, scale of the reaction, and safety infrastructure.
-
Electrophilic Aromatic Sulfonation of Benzaldehyde: The most direct and common method, involving the reaction of benzaldehyde with a strong sulfonating agent like fuming sulfuric acid (oleum).[2]
-
Oxidation of Sodium 3-methylbenzenesulfonate: An alternative that avoids direct sulfonation of the sensitive aldehyde group but presents its own challenges in achieving selective oxidation.[1]
-
Nucleophilic Aromatic Substitution: This route, often employing a 3-halobenzaldehyde and a sulfite salt, can be a milder alternative to direct sulfonation, sometimes facilitated by a phase-transfer catalyst.[1]
Diagram of Synthetic Pathways
Caption: Overview of the primary synthetic pathways to this compound.
Troubleshooting Guide: Direct Sulfonation of Benzaldehyde
The direct sulfonation route is favored for its atom economy but is fraught with potential issues. This section addresses the most common problems in a question-and-answer format.
Issue 1: Low Yield and Incomplete Reaction
Q: My reaction yield is consistently low, and HPLC/TLC analysis shows a significant amount of unreacted benzaldehyde. What are the likely causes and solutions?
A: Low conversion is a frequent challenge and can be traced back to several factors:
-
Insufficient Sulfonating Agent: The reaction between benzaldehyde and oleum is an equilibrium process.[3] To drive the reaction towards the product, a slight molar excess of the sulfonating agent is often necessary. A typical molar ratio is approximately 1:1.2 (benzaldehyde:oleum).[2]
-
Action: Verify the concentration of your fuming sulfuric acid. If the concentration is lower than specified, you may be undercharging the key reagent. Consider a modest increase in the molar excess of oleum.
-
-
Inadequate Reaction Time or Temperature: Sulfonation can be sluggish at very low temperatures. While low temperatures are crucial to prevent side reactions, an insufficient temperature or time will result in an incomplete reaction.
-
Water Content: Water will react with the sulfur trioxide in oleum, reducing its effectiveness as a sulfonating agent.
-
Action: Use freshly distilled benzaldehyde and ensure all glassware is scrupulously dry. Use a high-quality grade of fuming sulfuric acid with low water content.
-
Issue 2: Formation of Byproducts and Product Impurity
Q: My final product is off-color, and analysis shows significant impurities. What are these byproducts, and how can I minimize them?
A: The primary byproducts in this synthesis are 3-sulfobenzoic acid and di-sulfonated products. Their formation is highly dependent on reaction conditions.
-
3-Sulfobenzoic Acid: This impurity arises from the oxidation of the aldehyde group by the strongly oxidizing fuming sulfuric acid.[2] Its presence can complicate purification and is a common cause of reduced yield.
-
Causality: The rate of oxidation is highly temperature-dependent. The reaction is highly exothermic, and poor heat dissipation can create localized hotspots where the temperature rises uncontrollably, leading to oxidation.
-
Mitigation:
-
Strict Temperature Control: Maintain the reaction temperature between 0-20°C, and ideally below 10°C, during the addition of benzaldehyde to the oleum.[2][6] This is the most critical parameter.
-
Slow, Controlled Addition: Add the benzaldehyde dropwise to the vigorously stirred oleum. This ensures that the heat generated can be effectively removed by the cooling bath.
-
Reverse Addition: Adding the benzaldehyde to the oleum (rather than the other way around) maintains an excess of the sulfonating agent and can help control the exotherm.[7]
-
-
-
Over-sulfonation: The introduction of a second sulfonic acid group onto the benzene ring is another potential side reaction.[2]
-
Causality: This is typically caused by excessively harsh reaction conditions, such as high temperatures or prolonged reaction times.
-
Mitigation: Adhere to the recommended temperature range and monitor the reaction to completion to avoid unnecessary exposure to the sulfonating agent.
-
Table 1: Troubleshooting Common Issues in Direct Sulfonation
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient sulfonating agent. | Verify oleum concentration and consider a slight molar excess (e.g., 1:1.2).[2] |
| Reaction temperature is too low or time is too short. | Monitor reaction progress (TLC/HPLC) and consider extending reaction time or slightly increasing temperature (e.g., to 10-15°C) with caution.[4][8] | |
| Product Discoloration / Impurities | Oxidation of aldehyde to 3-sulfobenzoic acid. | Maintain strict temperature control (0-10°C).[2][6] Ensure slow, controlled addition of benzaldehyde to vigorously stirred oleum. |
| Over-sulfonation. | Avoid excessive reaction times and temperatures. Monitor for reaction completion.[2] | |
| Runaway Reaction / Tar Formation | Poor heat dissipation leading to uncontrolled exotherm. | Ensure adequate cooling capacity for the scale of the reaction. Use an efficient overhead stirrer and a baffled reactor for large-scale synthesis to ensure homogenous mixing. |
| Inconsistent Results Between Batches | Fluctuations in temperature or reagent quality. | Calibrate heating/cooling systems and use a calibrated thermometer. Use freshly distilled benzaldehyde and verify the oleum concentration for each new batch.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for the large-scale sulfonation of benzaldehyde? A1: The primary concerns are the highly exothermic nature of the reaction and the hazardous properties of fuming sulfuric acid (oleum).
-
Thermal Runaway: The reaction releases a significant amount of heat.[9] On a large scale, inefficient heat removal can lead to a rapid temperature increase, potentially causing the reaction to boil over, release toxic fumes, and form tar.
-
Handling Oleum: Fuming sulfuric acid is extremely corrosive and toxic. It can cause severe burns on contact and is fatal if inhaled.
-
Large-Scale Mitigation: Industrial-scale synthesis requires robust engineering controls, including:
-
Jacketed Reactors: Multi-tube film reactors or jacketed glass-lined reactors with efficient cooling systems are essential for temperature control.[2][10]
-
Emergency Quenching: A pre-planned emergency quenching procedure, such as adding the reaction mixture to a large volume of ice, is a critical safety measure.
-
Personal Protective Equipment (PPE): Acid-resistant gloves, lab coats, and chemical splash goggles with a face shield are mandatory.
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a fume hood or a contained system.
-
Q2: How can I effectively monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.
-
TLC Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A binary mixture of a non-polar and a polar solvent works well. A good starting point is a mixture of hexanes and ethyl acetate.[5] For more polar compounds like sulfonic acids, a system like n-butanol:acetic acid:water (4:1:1) may be necessary.[5]
-
Procedure: Spot the starting material (benzaldehyde), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).[11] The disappearance of the benzaldehyde spot and the appearance of a new, more polar spot (lower Rf value) indicates product formation. The reaction is complete when the starting material spot is no longer visible.[12]
-
-
HPLC: For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 or phenyl column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., water with phosphoric acid) is a suitable starting point for method development.[13][14]
Q3: What are the best practices for quenching and working up a large-scale sulfonation reaction? A3: The workup procedure is critical for both safety and product purity.
-
Quenching: The reaction is quenched by carefully and slowly pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring.[4] This step is highly exothermic and must be performed with caution in a vessel large enough to accommodate potential splashing.
-
Neutralization and Isolation: The resulting acidic aqueous solution is then neutralized to a pH of approximately 7 with a saturated solution of sodium hydroxide or sodium carbonate.[1] This will precipitate a large amount of sodium sulfate.
-
Filtration: The inorganic salts (sodium sulfate) are removed by filtration.
-
Crystallization: The filtrate, containing the desired this compound, is concentrated under reduced pressure to induce crystallization. The crude product can be further purified by recrystallization.[1]
Q4: My starting benzaldehyde has a yellowish tint. Can I still use it? A4: A yellowish tint often indicates the presence of benzoic acid, which forms from the oxidation of benzaldehyde upon exposure to air.[15] Benzoic acid is an impurity that can interfere with the reaction and co-crystallize with the product, affecting purity. For best results, it is highly recommended to use freshly distilled, colorless benzaldehyde.
Q5: What are the best methods for purifying the final product on a large scale? A5:
-
Recrystallization: The most common method for purifying the crude product is recrystallization from a water/ethanol mixture.[1]
-
Salting Out: In some procedures, the sodium salt of the product is precipitated from the aqueous workup solution by adding a large amount of sodium chloride.[2] This takes advantage of the common ion effect to reduce the solubility of the product.
-
Waste Disposal: The acidic waste stream from the reaction and workup must be neutralized before disposal. Slowly add the acidic waste to a large container of a basic solution (e.g., sodium carbonate or slaked lime) with cooling and stirring.[6][8] Always check local regulations for proper disposal of chemical waste.[16]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via Direct Sulfonation
Disclaimer: This procedure involves highly hazardous materials. All work must be conducted in a certified fume hood with appropriate personal protective equipment.
Materials:
-
Benzaldehyde (10.6 g, 0.1 mol), freshly distilled
-
Fuming Sulfuric Acid (20% SO₃, ~40 mL)
-
Crushed Ice (~200 g)
-
Saturated Sodium Carbonate solution
-
Sodium Chloride
-
Ethanol
Equipment:
-
250 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Thermometer
-
Ice-salt bath
Procedure:
-
Setup: Equip the three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in an ice-salt bath.
-
Charge Oleum: Carefully add 40 mL of fuming sulfuric acid to the flask and cool to 0-5 °C.
-
Addition of Benzaldehyde: Slowly add the benzaldehyde (10.6 g) dropwise from the dropping funnel to the stirred oleum over 1-2 hours. Ensure the internal temperature does not exceed 10°C.[1]
-
Reaction: After the addition is complete, continue stirring the mixture at 5-10 °C for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching: In a separate large beaker, vigorously stir 200 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice.
-
Neutralization: While monitoring the pH, slowly add saturated sodium carbonate solution to the quenched mixture until the pH is approximately 7.
-
Isolation: Filter the mixture to remove the precipitated sodium sulfate. To the filtrate, add sodium chloride until the solution is saturated to precipitate the crude product.
-
Purification: Collect the crude solid by vacuum filtration. Recrystallize the solid from a water/ethanol mixture to yield purified this compound.
Diagram of Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
-
How to Safely Dispose of Sulfuric Acid. (n.d.). Lab Alley. Retrieved from [Link]
-
How to Dispose of Acid Safely: A Step-by-Step Guide. (2024, October 1). Greenflow. Retrieved from [Link]
-
How To Neutralize Sulfuric Acid Solutions. (2024, February 16). Post Apple Scientific. Retrieved from [Link]
-
Common Standard Operating Procedure for Quenching Pyrophoric Materials. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]
-
What are the common impurities in benzaldehyde? (2025, November 6). Blog. Retrieved from [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved from [Link]
-
Customized sulphonation reactor, sulphonation reactor Supplier. (2023, April 21). WEIXIAN (Nanjing) Science Technology co., ltd. Retrieved from [Link]
-
Sulphonation. (n.d.). Phoenix Equipment. Retrieved from [Link]
-
high-efficiency sulphonation plant for fine chemicals. (n.d.). Nanjing Qino A.C.E. Retrieved from [Link]
-
Aromatic sulfonation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Toronto. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
3-Sulfobenzoic acid. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department. Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]
-
Quenching of Pyrophoric Materials. (2016, November 22). Richmond Sarpong Group. Retrieved from [Link]
-
Benzaldehyde Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Quenching guide. (2024, April 9). r/Chempros. Retrieved from [Link]
-
Separation of 3-Sulfobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Production, Import/Export, Use, and Disposal. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. scribd.com [scribd.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. chemithon.com [chemithon.com]
- 10. Sulphonation | Phoenix Equipment [phxequip.com]
- 11. How To [chem.rochester.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. 3-Sulfobenzoic acid | SIELC Technologies [sielc.com]
- 14. Separation of 3-Sulfobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. What are the common impurities in benzaldehyde? - Blog [sinoshiny.com]
- 16. How To Neutralize Sulfuric Acid Solutions [postapplescientific.com]
Purification techniques for "Sodium 3-formylbenzenesulfonate" from reaction mixtures
Welcome to the technical support guide for the purification of Sodium 3-formylbenzenesulfonate (CAS: 5330-48-3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile bifunctional molecule from reaction mixtures. The guidance provided herein is based on established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The impurity profile of this compound is intrinsically linked to its synthetic route. The three primary synthesis methods each present a unique set of common byproducts.[1]
-
Electrophilic Aromatic Sulfonation of Benzaldehyde: This is a direct, one-step reaction but can be harsh.[1] Key impurities include unreacted benzaldehyde, the over-oxidation product 3-sulfobenzoic acid, and di-sulfonated products.[1][2] Inorganic salts like sodium sulfate are also prevalent from the neutralization and work-up stages.[2][3]
-
Oxidation of 3-Methylbenzenesulfonic Acid: This route avoids harsh sulfonation conditions. However, the primary challenge is controlling the oxidation. The most significant impurity is typically the over-oxidized 3-sulfobenzoic acid.[1][3]
-
Nucleophilic Aromatic Substitution (Halogen-Sulfite Exchange): Starting from a 3-halobenzaldehyde (e.g., 3-chlorobenzaldehyde), this method can be milder.[1] Common impurities include unreacted starting material and residual sodium sulfite.[1][3]
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Structure | Likely Synthetic Origin | Reason for Formation |
| 3-Sulfobenzoic acid, sodium salt | Sulfonation of Benzaldehyde; Oxidation of 3-Methylbenzenesulfonic Acid | Over-oxidation of the aldehyde group by strong oxidizing agents (e.g., oleum) or incomplete selective oxidation.[1][2][4] | |
| Unreacted Benzaldehyde | Sulfonation of Benzaldehyde | Incomplete sulfonation reaction.[2] | |
| Unreacted 3-Chlorobenzaldehyde | Halogen-Sulfite Exchange | Incomplete nucleophilic substitution reaction.[3] | |
| Di-sulfonated Byproducts | Sulfonation of Benzaldehyde | Over-sulfonation of the aromatic ring under harsh reaction conditions.[1][2] | |
| Inorganic Salts (e.g., NaCl, Na₂SO₄) | N/A | All methods | Result from neutralization, quenching, or "salting out" procedures during the reaction work-up.[2][3][4] |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My final product is off-white or brownish, not the expected white solid. What's the cause and solution?
Possible Cause: The discoloration is often due to residual colored organic impurities or degradation products formed during the synthesis, especially if harsh, high-temperature conditions were used. Unreacted starting materials like benzaldehyde can also contribute to a yellowish tint.
Solution: Recrystallization with Activated Charcoal Treatment
Recrystallization is the most effective method for removing colored impurities and improving the product's appearance.[3] The use of activated charcoal can adsorb many colored organic byproducts.
Experimental Protocol: Decolorizing Recrystallization
-
Solvent Selection: A mixture of water and ethanol is a commonly recommended solvent system for this compound.[3]
-
Dissolution: In a flask, add the crude, discolored product. Add the minimum amount of hot deionized water to just dissolve the solid. The high water solubility of the sulfonate group is key here.[3]
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w of your crude product).
-
Hot Filtration: Gently heat the mixture for 5-10 minutes. Perform a hot filtration using fluted filter paper to remove the charcoal and any other insoluble impurities. This step is critical and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool down slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the purified white crystals by vacuum filtration, wash them with a small amount of cold ethanol to remove any remaining soluble impurities, and dry them under vacuum.
Q2: My recrystallization yield is extremely low. What went wrong?
Possible Cause: Poor yield is a common issue in recrystallization and can be attributed to several factors:
-
Excessive Solvent: Using too much hot solvent will keep a significant portion of your product dissolved even after cooling.[2]
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice and lead to smaller, less-recoverable crystals.[2]
-
Inappropriate Solvent System: The chosen solvent may not have a steep enough solubility curve (i.e., the product is too soluble at cold temperatures).
Solution: Optimizing the Recrystallization Protocol
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.
-
Slow Cooling: Ensure a slow cooling rate. Let the flask cool to room temperature undisturbed before moving it to an ice bath. This allows for the growth of larger, purer crystals.[2]
-
Consider "Salting Out": If the product remains highly water-soluble even when cold, you can induce precipitation by saturating the aqueous solution with sodium chloride (NaCl).[4] This technique, known as "salting out," reduces the solubility of the organic salt, forcing it to precipitate. After salting out, the collected solid should be washed with a cold, saturated NaCl solution before drying.[4]
Q3: ¹H NMR analysis shows my product is contaminated with 3-sulfobenzoic acid. How can I remove it?
Possible Cause: This impurity arises from the over-oxidation of the aldehyde group and is a very common byproduct.[1][2] Its structure is very similar to the desired product, making it challenging to remove by simple recrystallization alone due to similar solubility profiles.
Solution 1: pH Adjustment During Work-up Before the initial isolation, carefully adjusting the pH of the aqueous reaction mixture can sometimes create a differential solubility between the desired aldehyde and the carboxylic acid byproduct, though this can be difficult to control.
Solution 2: Ion-Exchange Chromatography For high-purity requirements, ion-exchange chromatography is a more definitive method.
-
Principle: Both the product (sulfonate) and the impurity (sulfonate and carboxylate) are anions. A strong base anion exchange resin can be used.[2]
-
Elution Strategy: Elution is achieved by using a buffer with increasing ionic strength (a salt gradient, e.g., NaCl). The carboxylate group on the impurity gives it a slightly different charge characteristic than the aldehyde product, allowing for separation. The elution pH can also be adjusted to neutralize one of the species, causing it to release from the resin.[2]
Table 2: Troubleshooting Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity / Discoloration | Trapped impurities, colored byproducts. | Perform recrystallization from a water/ethanol mixture. Consider adding activated charcoal for color removal. Ensure slow cooling.[2][3] |
| Low Yield | Too much solvent used; product is too soluble in the cold solvent. | Use the minimum amount of hot solvent. Try a different solvent system or induce precipitation by "salting out" with NaCl.[2][4] |
| Inorganic Salt Contamination | Incomplete removal of salts (e.g., Na₂SO₄, NaCl) from the work-up. | Wash the crude solid with a solvent in which the product is sparingly soluble (e.g., cold ethanol). Recrystallization is also effective. |
| 3-Sulfobenzoic Acid Impurity | Over-oxidation of the aldehyde group. | For high purity, consider ion-exchange chromatography. Optimize reaction conditions to prevent its formation initially.[2] |
Section 3: General Purification Workflow & FAQs
The following diagram illustrates a general workflow for purifying crude this compound.
Caption: General Purification Workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the single most reliable method for purifying research-scale batches of this compound? For most lab-scale applications, recrystallization from a mixed solvent system of water and ethanol is the most effective and straightforward method.[3] It reliably removes most common impurities, including residual starting materials and inorganic salts, and can significantly improve the product's color and crystalline form.
Q2: How can I monitor the purity of my product during the purification process? A combination of analytical techniques is recommended for a comprehensive assessment.
Table 3: Recommended Analytical Methods for Purity Assessment
| Technique | Parameters & What to Look For |
| HPLC (High-Performance Liquid Chromatography) | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and an aqueous buffer. Detection: UV at ~254 nm. This method is excellent for quantifying the target compound and separating it from organic impurities like benzaldehyde and 3-sulfobenzoic acid.[2] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Solvent: D₂O or DMSO-d₆. Look for the characteristic aldehyde proton singlet around 10 ppm. The aromatic protons will show a complex pattern between 7.5-8.5 ppm. The absence of signals corresponding to starting materials or a carboxylic acid proton (~10-12 ppm, broad) indicates high purity.[2] |
| Melting Point | A sharp melting point (or decomposition point, as it's >259 °C) is indicative of high purity.[5] Impurities will typically broaden and depress the melting range. |
Q3: Is it necessary to perform a hot filtration during recrystallization? A hot filtration is only necessary if you observe insoluble material (like dust, inorganic salts that are insoluble in the solvent system, or charcoal if used) in your hot, dissolved solution. If the solution is perfectly clear, you can skip this step to avoid potential product loss.[2]
Q4: How should I properly store the purified this compound? The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6] It is sensitive to air and moisture, which can lead to oxidation of the aldehyde group over time.[6]
Decision Tree for Purification Troubleshooting
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzenesulfonic acid, 3-forMyl-, sodiuM salt (1:1) | 5330-48-3 [chemicalbook.com]
- 6. 2-Formylbenzenesulfonic acid sodium salt | 1008-72-6 [chemicalbook.com]
Side products and impurities in the synthesis of "Sodium 3-formylbenzenesulfonate"
Technical Support Center: Synthesis of Sodium 3-formylbenzenesulfonate
Welcome to the technical support guide for the synthesis of this compound (SFB). This document is designed for researchers, medicinal chemists, and process development professionals who utilize SFB as a critical bifunctional building block. We will address the common challenges, side products, and impurities encountered during its synthesis, with a focus on the prevalent method of electrophilic aromatic sulfonation of benzaldehyde. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic success.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users during the synthesis of this compound.
Q1: My final product shows a significant impurity with a different spectroscopic signature than the starting material. What is the most likely culprit?
A1: The most common and significant byproduct in the sulfonation of benzaldehyde is Sodium 3-carboxybenzenesulfonate (also known as sodium 3-sulfobenzoate).[1][2]
-
Causality: This impurity arises from the over-oxidation of the formyl (-CHO) group to a carboxylic acid (-COOH) group. The reaction medium, typically fuming sulfuric acid (oleum), is a strong oxidizing agent, especially if the reaction temperature is not strictly controlled.[1][3] The aldehyde proton is susceptible to oxidation under these harsh acidic and thermal conditions.
-
Identification:
-
¹H NMR (in D₂O): The characteristic aldehyde proton peak of the desired product (around 10.0 ppm) will be diminished or absent in the impurity, while a broad peak corresponding to the aromatic protons adjacent to the new carboxyl group might be visible. The carboxylic acid proton itself is often not observed in D₂O due to exchange.
-
FTIR: The impurity will exhibit a broad O-H stretch characteristic of a carboxylic acid (typically 2500-3300 cm⁻¹) and a shift in the carbonyl C=O stretch compared to the aldehyde.
-
HPLC: The more polar carboxylic acid will have a different retention time than the aldehyde product.[2]
-
Q2: My reaction seems to have low yield and the mass balance suggests the formation of heavier species. What could be happening?
A2: This issue often points to over-sulfonation , where a second sulfonic acid group is added to the benzene ring.[1][3]
-
Causality: The formyl and the newly introduced sulfonic acid group are both meta-directing for electrophilic aromatic substitution. If the reaction conditions are too forcing (e.g., high concentration of SO₃, elevated temperature, or prolonged reaction time), a second sulfonation can occur at the other meta position (C5), leading to Sodium 3-formylbenzene-1,5-disulfonate.
-
Mitigation:
-
Temperature Control: Strictly maintain the reaction temperature between 0-20°C.[1] The sulfonation reaction is highly exothermic, and poor heat management can quickly lead to over-sulfonation.
-
Stoichiometry: Use a carefully calculated amount of the sulfonating agent. Avoid large excesses of fuming sulfuric acid.
-
Controlled Addition: Add the benzaldehyde to the fuming sulfuric acid slowly and with efficient stirring to ensure rapid heat dissipation.[1]
-
Q3: My final product is off-white or yellowish and NMR analysis shows the presence of unreacted benzaldehyde. What went wrong?
A3: This indicates an incomplete reaction and potentially the formation of colored degradation byproducts.
-
Causality for Incomplete Reaction:
-
Insufficient Sulfonating Agent: The concentration of free SO₃ in the oleum might be lower than specified, or an insufficient volume was used.
-
Reaction Time/Temperature: The reaction may not have been stirred long enough at the optimal temperature to go to completion.
-
-
Causality for Discoloration: Aldehydes can undergo various side reactions, including polymerization or condensation, in the presence of strong acids, leading to colored, often intractable, polymeric materials (tars). This is exacerbated by localized overheating.
-
Solution:
-
Ensure the quality and concentration of your fuming sulfuric acid.
-
Confirm complete dissolution and reaction by monitoring via a suitable method (e.g., quenching a small aliquot and analyzing by TLC or HPLC).
-
For purification, a recrystallization step, potentially with the addition of a small amount of activated charcoal, can remove both the unreacted starting material and the colored impurities.[2]
-
Section 2: Visualizing Reaction & Side-Product Pathways
Understanding the chemical pathways is key to troubleshooting. The following diagrams illustrate the desired synthesis and the formation of major impurities.
Caption: Figure 2. Formation of Key Impurities.
Section 3: Analytical & Purification Protocols
Protocol 1: Comparative Data for Product vs. Key Impurity
This table summarizes key analytical data to help differentiate the desired product from its primary oxidation byproduct.
| Analyte | This compound (Product) | Sodium 3-carboxybenzenesulfonate (Impurity) |
| Molecular Weight | 208.17 g/mol | 224.17 g/mol |
| Key ¹H NMR Signal | ~10.0 ppm (singlet, 1H, -CHO) | Signal absent; aromatic signals may shift slightly |
| Key FTIR Bands | ~2850, 2750 cm⁻¹ (C-H aldehyde); ~1700 cm⁻¹ (C=O aldehyde) | 2500-3300 cm⁻¹ (broad, O-H acid); ~1720 cm⁻¹ (C=O acid) |
| Relative Polarity | Less Polar | More Polar |
Protocol 2: Step-by-Step Recrystallization for Purification
This protocol is designed to remove the more polar sodium 3-carboxybenzenesulfonate and other water-soluble impurities. [3][4] Objective: To purify crude this compound with >98% purity.
Materials:
-
Crude SFB
-
Deionized Water
-
Ethanol (200 proof)
-
Activated Charcoal (optional, for colored impurities)
-
Büchner funnel, filter flask, and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude SFB. For every 10 grams of crude product, add 20 mL of deionized water. [2]2. Heating: Gently heat the mixture on a hot plate with stirring to 80-90°C until all solids are completely dissolved.
-
Decolorization (Optional): If the solution is significantly colored, remove it from the heat and add a small spatula tip of activated charcoal. Reheat the solution to boiling for 2-3 minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Initiate Crystallization: To the hot, clear solution, slowly add ethanol. A good starting point is a 1:2 ratio of water to ethanol by volume. You should see the solution become cloudy, indicating the onset of precipitation.
-
Cooling & Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least one hour.
-
Isolation: Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold ethanol to remove residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Validation: The success of the purification can be validated by acquiring an NMR spectrum of the final product. The absence of the characteristic impurity signals and the sharpness of the desired product peaks confirm purity.
References
- BenchChem. (2025). An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid Sodium Salt: Synthesis and Properties.
- BenchChem. (2025). literature review of synthesis methods for 3-Formylbenzenesulfonic acid.
- BenchChem. (2025). Technical Support Center: Scale-Up of 3-Formylbenzenesulfonic Acid Synthesis.
- Chemistry Steps. (n.d.).
- BenchChem. (2025). addressing impurities in commercial 3-Formylbenzenesulfonic acid.
Sources
Preventing over-oxidation in the synthesis of "Sodium 3-formylbenzenesulfonate"
A Guide to Preventing Over-oxidation and Maximizing Aldehyde Yield
Welcome to the technical support center for the synthesis of Sodium 3-formylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the issue of over-oxidation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The Challenge: Selective Oxidation
This compound is a valuable bifunctional molecule, featuring both a reactive aldehyde and a water-solubilizing sulfonate group.[1][2] One of the most common and practical synthetic routes is the oxidation of the methyl group of 3-methylbenzenesulfonic acid.[1][2][3] The primary difficulty in this transformation is preventing the reaction from proceeding past the desired aldehyde stage to form the thermodynamically more stable, and often undesired, 3-carboxybenzenesulfonic acid.[3] Aldehydes are inherently easy to oxidize, making control of this reaction paramount. This guide focuses on strategies to achieve high selectivity for the desired formyl product.
Reaction Pathway: Desired Product vs. Over-oxidation
The diagram below illustrates the synthetic pathway starting from Sodium 3-methylbenzenesulfonate. The critical challenge is to halt the reaction at the aldehyde stage and prevent the subsequent oxidation step.
Caption: Synthetic pathway showing the desired oxidation and the problematic over-oxidation step.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis via oxidation.
Q1: My reaction is yielding primarily sodium 3-carboxybenzenesulfonate. How can I prevent this over-oxidation?
This is the most frequent issue and typically stems from two key factors: the choice of oxidizing agent and the reaction conditions. Strong oxidizing agents will readily convert the starting material to the carboxylic acid, often without allowing the aldehyde to be isolated in good yield.
Causality and Actionable Solutions:
-
Evaluate Your Oxidizing Agent: Strong, non-selective oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often too harsh for this transformation.[3] The strongly oxidizing nature of fuming sulfuric acid (oleum) can also convert the aldehyde to a carboxylic acid.[3]
-
Recommendation: Switch to a milder, more selective oxidizing agent. The choice of oxidant is critical to prevent over-oxidation.[3] Manganese dioxide (MnO₂) is a common and effective choice for oxidizing benzylic methyl groups to aldehydes. Other selective reagents include cerium(IV) ammonium nitrate (CAN) and o-iodoxybenzoic acid (IBX).[4][5]
-
-
Control Reaction Temperature: Higher temperatures provide more energy for the over-oxidation to occur.
-
Recommendation: Maintain strict temperature control throughout the reaction. Depending on the oxidant, this may range from room temperature to gentle heating.[3] For highly exothermic reactions, ensure your cooling bath is adequate to dissipate heat effectively.
-
-
Optimize Reagent Stoichiometry: Using a large excess of the oxidizing agent will inevitably drive the reaction toward the more oxidized product.
-
Recommendation: Add a controlled amount of the selective oxidizing agent, often in slight excess (e.g., 1.1-1.5 equivalents).[3] Consider adding the oxidant portion-wise to maintain a low instantaneous concentration, giving the desired reaction time to proceed before the product is further oxidized.
-
-
Implement Reaction Monitoring: Allowing the reaction to run for too long after the starting material is consumed provides an opportunity for the desired aldehyde product to be converted into the carboxylic acid byproduct.
-
Recommendation: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Once the starting material (3-methylbenzenesulfonic acid) is consumed, quench the reaction promptly.
-
Q2: I'm observing a complex mixture of products and unreacted starting material. What's going wrong?
This outcome suggests that the reaction is either not proceeding to completion or that multiple side reactions are occurring.
Causality and Actionable Solutions:
-
Insufficient Activation: The oxidizing agent may not be active enough under the chosen conditions, or the reaction time may be too short.
-
Recommendation: If using a mild oxidant like MnO₂, ensure it is "activated" (freshly prepared or purchased as such). You may need to modestly increase the temperature or extend the reaction time, while carefully monitoring for byproduct formation.
-
-
Solvent Incompatibility: Some oxidants have side reactions with certain solvents. For example, cerium(IV) ammonium nitrate oxidations can sometimes result in byproducts from reactions with the solvent.[4]
-
Recommendation: Review the literature for the chosen oxidant to ensure solvent compatibility. Aqueous or inert organic solvents are typically used.
-
Q3: How do I choose the best selective oxidizing agent for my needs?
The ideal oxidant balances reactivity, selectivity, cost, and safety. Below is a comparison of common selective agents for this transformation.
Data Presentation: Comparison of Selective Oxidizing Agents
| Oxidizing Agent | Selectivity | Typical Conditions | Causality & Key Considerations |
| **Manganese Dioxide (MnO₂) ** | Good to Excellent | Aqueous or organic solvent, often requires heating. | A heterogeneous oxidant, the reaction rate depends on the surface area and activation state of the MnO₂. It is generally selective for benzylic positions. Workup involves simple filtration.[3] |
| Cerium(IV) Ammonium Nitrate (CAN) | Good to Excellent | Aqueous or mixed aqueous/organic solvents, often at room temperature. | A powerful single-electron oxidant. The reaction rate can be decreased by electron-withdrawing groups on the aromatic ring.[4] Can sometimes lead to byproducts from solvent interaction.[4] |
| o-Iodoxybenzoic Acid (IBX) | Excellent | Typically in DMSO or other polar aprotic solvents. | A hypervalent iodine compound that is a mild and efficient oxidizing reagent.[4] It is known for its high selectivity and tolerance of many functional groups.[4][5] |
Frequently Asked Questions (FAQs)
-
Q: Can I synthesize this compound without an oxidation step? A: Yes, there are alternative routes. One is the electrophilic aromatic sulfonation of benzaldehyde using fuming sulfuric acid.[1][3] Another involves nucleophilic aromatic substitution, for instance, reacting 3-chlorobenzaldehyde with sodium sulfite, often at high temperatures and pressures.[1][3] Each method has its own challenges, such as harsh acidic conditions and potential for side reactions in sulfonation, or the need for specialized equipment for the substitution reaction.[3]
-
Q: If I start with benzaldehyde and sulfonate it, is over-oxidation still a concern? A: Absolutely. The fuming sulfuric acid (oleum) used for sulfonation is a potent oxidizing agent.[3] It can oxidize the aldehyde group to a carboxylic acid, yielding 3-sulfobenzoic acid as a byproduct.[3] To minimize this, it is critical to maintain low temperatures (e.g., 0–10 °C) during the addition of the oleum.[1][6]
-
Q: What is the best way to purify the final product and remove the 3-carboxybenzenesulfonate byproduct? A: The most common method for purification is recrystallization.[1] Since both the desired product and the carboxylic acid byproduct are sodium sulfonates, they have similar high polarity. However, subtle differences in solubility can often be exploited. A mixture of water and a more organic solvent like ethanol is frequently effective for recrystallizing the crude product to achieve higher purity.[1]
Experimental Protocol: Selective Oxidation of Sodium 3-methylbenzenesulfonate
This protocol provides a representative method using activated manganese dioxide, a choice that prioritizes selectivity to minimize over-oxidation.
Materials:
-
Sodium 3-methylbenzenesulfonate
-
Activated Manganese Dioxide (MnO₂)
-
Deionized Water
-
Celite™ (or other filter aid)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Sodium 3-methylbenzenesulfonate (1.0 eq) in deionized water to make a 0.5 M solution.
-
Addition of Oxidant: To the stirring solution, add activated manganese dioxide (approx. 5-10 eq by weight). The large excess is typical for this heterogeneous reaction.
-
Reaction: Heat the mixture to reflux (100 °C) and maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or HPLC. A typical mobile phase for TLC could be a mixture of ethyl acetate, ethanol, and water. The starting material should be more polar (lower Rf) than the product aldehyde. The carboxylic acid byproduct will be the most polar (lowest Rf).
-
Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite™ to remove the manganese dioxide solids. Wash the filter cake thoroughly with hot water to ensure all the product is recovered.
-
Isolation: Combine the filtrate and washes. Concentrate the solution under reduced pressure to induce crystallization of the this compound.
-
Purification: Collect the crude product by filtration. If necessary, further purify by recrystallizing from a water/ethanol mixture to afford the purified product.[1]
Troubleshooting Workflow
If you are experiencing high levels of the over-oxidized product, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step guide for troubleshooting over-oxidation issues.
References
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid Sodium Salt: Synthesis and Properties.
- BenchChem. (n.d.). Literature review of synthesis methods for 3-Formylbenzenesulfonic acid.
- Ditrich, K. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus. Science of Synthesis.
- Yuan, Y., et al. (2019). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications.
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid for Researchers and Drug Development Professionals.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- BenchChem. (n.d.). 3-Formylbenzenesulfonic Acid | High-Purity Reagent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Site-selective electrooxidation of methylarenes to aromatic acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
"Sodium 3-formylbenzenesulfonate" stability issues in aqueous and non-aqueous solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Sodium 3-formylbenzenesulfonate (SFB). This guide is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered when working with this versatile bifunctional molecule. The unique structure of SFB, featuring both a reactive aldehyde and a water-solubilizing sulfonate group, makes it an invaluable synthetic building block but also introduces specific handling requirements to ensure experimental reproducibility and success.[1][2] This document provides in-depth, field-proven insights into its stability profile, offering troubleshooting advice and validated protocols.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses the most common initial queries regarding the stability and proper handling of this compound.
Q1: I've just received solid this compound. What are the primary stability concerns I should be aware of?
A1: The stability of solid SFB is primarily influenced by three environmental factors. Understanding these is the first step to preserving the material's integrity.
-
Hygroscopicity: The compound readily absorbs moisture from the atmosphere.[2][3] This can cause the powder to clump and may introduce water that could potentially lead to hydrolytic degradation over extended periods.
-
Sensitivity to Air (Oxidation): The aldehyde functional group is susceptible to oxidation, especially when exposed to atmospheric oxygen.[2][3] This process converts the formyl group into a carboxylic acid, yielding the primary degradation product, sodium 3-carboxybenzenesulfonate (also known as sodium 3-sulfobenzoate). This is often the main cause of decreased purity over time.
-
Sensitivity to Light: Like many aromatic aldehydes, SFB can be sensitive to light, which may catalyze oxidative degradation or other unwanted side reactions.[2][3]
Q2: What are the definitive recommended storage conditions for the solid compound?
A2: Based on the stability profile, proper storage is non-negotiable for maintaining the quality of SFB. The following conditions are recommended based on established chemical principles and supplier data sheets.[3]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (Refrigerated).[3][4] Some suppliers recommend <-15°C for long-term storage.[5] | Minimizes the kinetics of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][5][6] | Prevents the oxidation of the aldehyde group by displacing atmospheric oxygen.[3] |
| Moisture | Keep in a tightly sealed container, preferably within a desiccator. | Prevents moisture absorption due to the compound's hygroscopic nature.[2][3] |
| Light | Store in an amber glass vial or other opaque, light-blocking container.[3] | Protects the compound from light-induced degradation.[3] |
Q3: My aqueous solution of SFB is giving inconsistent results in my Schiff base condensation reaction. What's the likely cause?
A3: Inconsistent reactivity almost always points to the degradation of the aldehyde group in your stock solution. Aqueous solutions are more susceptible to rapid degradation than the solid material if not prepared and stored correctly. The likely cause is the oxidation of the aldehyde to a carboxylic acid, which is unreactive in Schiff base formation. Using freshly prepared solutions is the best practice to avoid this issue.[4]
Q4: What is the best practice for preparing and storing an aqueous stock solution of this compound?
A4: To maximize the shelf-life and reliability of an aqueous SFB solution, every step must be deliberate.
-
Use Deoxygenated Solvent: Before dissolving the solid, prepare deoxygenated water by vigorously sparging with an inert gas like nitrogen or argon for at least 30 minutes. This removes dissolved oxygen, a key player in degradation.
-
Maintain an Acidic pH: The sulfonic acid group is most stable in acidic aqueous solutions.[4] It is recommended to buffer or adjust the solution to a slightly acidic pH, ideally between 2.5 and 3.0, to enhance stability.[4]
-
Work Under Inert Gas: Dissolve the solid and handle the solution under a blanket of inert gas to prevent the re-introduction of oxygen.
-
Store Properly: Store the solution refrigerated at 2-8°C, protected from light in a tightly sealed container.[4] For critical applications, storing single-use aliquots is advisable to avoid repeated warming/cooling cycles and exposure to air.
Q5: How does pH dramatically affect the stability of SFB in aqueous solutions?
A5: The pH of the solution is a critical stability factor due to the compound's two functional groups.[4]
-
Acidic Conditions (pH < 7): Aromatic sulfonic acids generally show good stability in acidic environments.[4] This is why a slightly acidic pH of 2.5-3.0 is recommended for storage.[4] However, in very strong acidic conditions, the aldehyde group itself can become susceptible to certain reactions.
-
Neutral to Alkaline Conditions (pH ≥ 7): While the sulfonate group remains stable in its ionized salt form, alkaline conditions can be detrimental to the aldehyde group, potentially catalyzing reactions like Cannizzaro-type disproportionations or aldol condensations if other reactive species are present. The primary concern, however, remains oxidation, which can occur across the pH range.
Section 2: Troubleshooting Guide for Common Experimental Issues
| Observed Issue | Potential Root Cause | Causality & Recommended Action |
| Solid appears clumped, sticky, or discolored (yellowish). | Moisture Absorption & Oxidation: The compound is hygroscopic and has absorbed atmospheric water.[2][3] Discoloration may indicate the onset of degradation. | Action: Dry the material under a high vacuum in a desiccator before use. For critical experiments, use a fresh, unopened batch. Always store the compound in a desiccated, inert environment. |
| Inconsistent yields or reaction times in experiments. | Degradation of Aldehyde: The aldehyde group in your solid starting material or stock solution has likely oxidized to a carboxylic acid, reducing the concentration of the active reagent.[2] | Action: Confirm the purity of your SFB solution using an analytical method like HPLC before use.[4] Always prepare solutions fresh using deoxygenated solvents and store them under an inert atmosphere, protected from light.[4] |
| Precipitate forms in a concentrated aqueous solution upon standing. | Solubility Limit Exceeded: The concentration of SFB may be too high for the given temperature and pH, causing it to crystallize out. | Action: Gently warm the solution to redissolve the precipitate. If it persists, consider diluting the stock solution. Note that SFB is highly water-soluble (1 g/10 mL), so precipitation is more likely in mixed-solvent systems or at very high concentrations. |
| Baseline analytical noise or unexpected peaks in HPLC/LC-MS. | Presence of Degradation Products: The primary impurity is typically sodium 3-carboxybenzenesulfonate from oxidation. Other minor impurities may also be present from the synthesis or other degradation pathways. | Action: Run a stability study on your solution (see Protocol 4.2) to identify and track degradation products. If purity is a concern, the solid can be recrystallized from a water/ethanol mixture.[1] |
Section 3: Key Degradation Pathways
Understanding the chemical transformations that lead to the instability of this compound is crucial for developing effective mitigation strategies.
Pathway 1: Oxidation of the Aldehyde Group
This is the most significant and common degradation pathway. The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid group (-COOH) in the presence of atmospheric oxygen. This reaction is often accelerated by light and elevated temperatures.
-
Reactant: this compound
-
Degradant: Sodium 3-carboxybenzenesulfonate
-
Significance: This degradation is critical because it deactivates the molecule for reactions that rely on the aldehyde, such as reductive amination or Schiff base formation.
Caption: Primary degradation pathway of this compound.
Section 4: Validated Experimental Protocols
To ensure the highest level of experimental integrity, follow these detailed protocols for solution preparation and stability assessment.
Protocol 4.1: Preparation of a Stabilized Aqueous Stock Solution
This protocol details the steps for preparing a 100 mM aqueous stock solution of SFB with enhanced stability.
-
Solvent Deoxygenation: Transfer 100 mL of HPLC-grade water into a clean glass bottle. Sparge the water with a steady stream of high-purity nitrogen or argon gas for 30 minutes to remove dissolved oxygen.
-
Weighing: In a fume hood, accurately weigh 2.082 g of solid this compound (MW: 208.17 g/mol ).[1] Handle the solid quickly to minimize exposure to air and moisture.
-
Dissolution: Under a gentle stream of inert gas, add the weighed solid to the deoxygenated water. Seal the container and stir with a magnetic stirrer until fully dissolved.
-
pH Adjustment (Optional but Recommended): Using a calibrated pH meter, check the solution's pH. If necessary, adjust to pH 2.5-3.0 using a dilute solution of HCl or H₂SO₄. This step significantly enhances long-term stability.[4]
-
Filtration & Storage: Filter the solution through a 0.22 µm sterile filter into a pre-rinsed, amber glass storage bottle. If preparing aliquots, dispense them into smaller amber vials.
-
Final Purge & Seal: Before tightly sealing the main bottle or vials, gently flush the headspace with inert gas for 30 seconds.
-
Label & Store: Clearly label the container with the compound name, concentration, date, and storage conditions. Store at 2-8°C, protected from light.[3][4]
Protocol 4.2: Workflow for Stability Assessment by HPLC-UV
This self-validating protocol allows a user to determine the stability of their SFB solution under their specific laboratory conditions.
Caption: Workflow for assessing the stability of SFB solutions.
Methodology:
-
Preparation: Prepare a solution of SFB as described in Protocol 4.1.
-
Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the solution into a calibrated HPLC system. Record the retention time and peak area of the main SFB peak. This serves as your 100% reference.
-
Storage: Aliquot the remaining solution into several sets of vials to test different storage conditions (e.g., refrigerated/dark vs. room temp/light).
-
Subsequent Time Points: At predetermined intervals (e.g., 6, 12, 24, 48 hours), retrieve one vial from each storage condition.
-
Analysis: Analyze each sample by HPLC under the same conditions as the T=0 sample.
-
Evaluation: Compare the peak area of SFB at each time point to the T=0 value to calculate the percentage of remaining compound. Monitor the chromatogram for the appearance and growth of new peaks, which correspond to degradation products.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Gu, B., & Dong, J. (2016). Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. ResearchGate. [Link]
-
Wang, Z., et al. (2014). First assessment on degradability of sodium: P-perfluorous nonenoxybenzene sulfonate (OBS). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt.
Sources
Technical Support Center: Troubleshooting Low Yields in the Sulfonation of Benzaldehyde
Welcome to the technical support guide for the sulfonation of benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you diagnose and resolve common issues leading to low yields and impurities.
Frequently Asked Questions (FAQs): Understanding the Reaction
Q1: What is the fundamental chemistry behind the sulfonation of benzaldehyde?
The sulfonation of benzaldehyde is a classic electrophilic aromatic substitution (EAS) reaction.[1] In this process, a hydrogen atom on the benzene ring is replaced by a sulfonic acid group (-SO₃H). The aldehyde group (-CHO) on the benzaldehyde ring is an electron-withdrawing group and a deactivator, which directs the incoming electrophile to the meta-position.[2][3] The primary product is therefore m-benzaldehyde sulfonic acid.[4][5] The actual electrophile is sulfur trioxide (SO₃), which is typically generated from fuming sulfuric acid (oleum) or concentrated sulfuric acid.[6][7]
Q2: Why is my sulfonation reaction reversible and how does this affect my yield?
Unlike many other electrophilic aromatic substitution reactions such as nitration, sulfonation is reversible.[8][9] The forward reaction is favored in concentrated, strong acid conditions. However, the reverse reaction, known as desulfonation, can occur when the sulfonated product is heated in the presence of dilute aqueous acid.[6][10] This reversibility is a critical factor in obtaining high yields, as improper workup conditions can lead to significant loss of product back to the starting material.[8]
Q3: What is the difference between using concentrated sulfuric acid and fuming sulfuric acid (oleum)?
Fuming sulfuric acid, also known as oleum, is a solution of sulfur trioxide (SO₃) dissolved in concentrated sulfuric acid.[1][7] Since SO₃ is the active electrophile, oleum is a much more potent sulfonating agent than concentrated sulfuric acid alone.[7] Using oleum typically results in faster reaction times and can be necessary to achieve high conversion, but its high reactivity also increases the risk of side reactions if not properly controlled.[11][12]
Troubleshooting Guide: Low Yields & Impurities
This section addresses the most common problems encountered during the sulfonation of benzaldehyde.
Q4: My reaction yield is consistently low. What are the most common causes?
Low yields can stem from several factors throughout the experimental process. The most common culprits are suboptimal temperature control, reagent quality and stoichiometry, and improper workup procedures. Each of these areas can introduce side reactions or product loss.
To diagnose the issue, a systematic approach is required. The following flowchart provides a logical workflow for troubleshooting.
Q5: My reaction mixture is turning dark brown or black. What is happening and how can I prevent it?
A dark reaction mixture is a common indicator of thermal degradation.[10] Excessively high temperatures can cause the decomposition of both the benzaldehyde starting material and the sulfonic acid product. Furthermore, the highly oxidizing nature of fuming sulfuric acid can oxidize the aldehyde group to a carboxylic acid, forming 3-sulfobenzoic acid, a reaction that is accelerated at higher temperatures.[11]
Solutions:
-
Immediately lower the temperature: Ensure your cooling bath is effective and that the reaction flask is adequately submerged.
-
Control the rate of addition: Add the sulfonating agent slowly to the benzaldehyde, allowing the heat generated to dissipate.
-
Use an inert atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can help prevent oxidative degradation.[1]
Q6: I suspect my starting benzaldehyde is impure. How does this affect the reaction and how can I purify it?
Benzaldehyde is notoriously susceptible to air oxidation, readily forming benzoic acid as a white solid impurity.[13] Benzoic acid does not participate in the sulfonation reaction and its presence reduces the effective concentration of your starting material, leading to lower yields.
Purification Protocol: It is highly recommended to purify benzaldehyde before use, especially if the container has been open for a long time.[14]
-
Dissolve the impure benzaldehyde in a suitable solvent like diethyl ether.
-
Transfer the solution to a separatory funnel and wash with a 10% sodium carbonate (Na₂CO₃) solution. Benzoic acid will react to form sodium benzoate, which is soluble in the aqueous layer. Continue washing until no more CO₂ gas evolves.
-
Perform a final wash with saturated sodium sulfite (Na₂SO₃) solution and then with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or CaSO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
For the highest purity, distill the benzaldehyde under reduced pressure.
Q7: My yield decreases significantly after the workup step. What could be going wrong?
This is a classic sign of desulfonation. As mentioned in Q2, the reaction is reversible and is driven backward by heat and dilute acid.[6][8] During workup, the reaction mixture is typically poured onto ice. If this is done too quickly or without sufficient cooling, localized heating can occur as the strong acid is diluted, promoting the loss of the -SO₃H group from your product.
Solutions:
-
Slow Quenching: Pour the reaction mixture very slowly onto a vigorously stirred slurry of crushed ice.[11]
-
Maintain Low Temperature: Ensure the receiving vessel is kept in an ice bath throughout the quenching process to keep the temperature low.
-
Salting Out: To improve the isolation of the water-soluble product, add sodium chloride (NaCl) to the aqueous solution to decrease its solubility, a technique known as "salting out".[11]
Data Summary: Key Reaction Parameters
The following table summarizes critical quantitative parameters for optimizing the sulfonation of benzaldehyde.
| Parameter | Recommended Range | Rationale & Potential Issues |
| Reaction Temperature | 0 - 20°C[11] | Too Low: Incomplete reaction. Too High: Promotes desulfonation, oxidation, and sulfone formation.[10] |
| Molar Ratio (Oleum:Benzaldehyde) | 1.2 : 1 | Ensures complete consumption of benzaldehyde. A large excess can increase side reactions. |
| Oleum Concentration | ~20% free SO₃[11] | Provides a sufficient concentration of the SO₃ electrophile for an efficient reaction. |
| Reaction Time | 2 - 4 hours | Monitor by TLC or HPLC for completion. Prolonged times can increase byproduct formation.[11] |
Protocols & Methodologies
General Experimental Protocol: Sulfonation of Benzaldehyde
This protocol provides a representative method for the synthesis of m-benzaldehyde sulfonic acid.
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 10.6 g (0.1 mol) of purified benzaldehyde.
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.[11]
-
Addition of Oleum: Slowly add 40 mL of fuming sulfuric acid (~20% SO₃) dropwise from the dropping funnel over 1-2 hours. Ensure vigorous stirring and maintain the temperature below 10°C throughout the addition.[15]
-
Reaction: Once the addition is complete, continue stirring the mixture at 5-10°C for an additional 2-3 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[15]
-
Workup: Prepare a beaker with 200 g of crushed ice and place it in an ice bath. Very slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice.[11]
-
Isolation: Once the mixture is homogenous, add sodium chloride in portions until the solution is saturated to precipitate the product.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold, saturated NaCl solution.
-
Purification: The crude product can be further purified by recrystallization from a water/ethanol mixture to yield the final product.[15]
Reaction Monitoring by Thin-Layer Chromatography (TLC)
Regularly monitoring the reaction is crucial to determine the point of completion and avoid the formation of byproducts from excessive reaction times.
-
Sample Preparation: Carefully take a small aliquot (1-2 drops) from the reaction mixture and quench it in a vial containing ice and a small amount of ethyl acetate.
-
Spotting: Use a capillary tube to spot the organic layer onto a silica gel TLC plate. Also spot the pure benzaldehyde starting material as a reference.
-
Elution: Develop the plate in a chamber with a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to benzaldehyde has disappeared.
Reaction Mechanism and Directing Effects
The aldehyde group's influence on the reaction's regioselectivity is fundamental to its outcome. The following diagram illustrates why the meta position is favored.
References
- Benchchem. (n.d.). Technical Support Center: Temperature Control in Benzaldehyde Sulfonation Reactions.
- Benchchem. (n.d.). Technical Support Center: Optimizing Molar Ratios in Benzaldehyde Sulfonation.
- Benchchem. (n.d.). Literature review of synthesis methods for 3-Formylbenzenesulfonic acid.
-
Wikipedia. (2023). Aromatic sulfonation. Retrieved from [Link]
-
Sciencemadness.org. (2015). Purification of benzaldehyde?. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Phenylbenzimidazole Sulfonic Acid.
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
Filo. (2024). what will be the major product when a benzaldehyde reacts with fuming sulphonic acid. Retrieved from [Link]
-
YouTube. (2023). m-Benzaldehyde Sulphonic Acid| Organic Chemistry| Class-12|. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). EAS-Sulfonation. Retrieved from [Link]
- Reusch, W. (2013). Substitution Reactions of Benzene and Other Aromatic Compounds.
-
Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
YouTube. (2021). Aromatic Sulfonation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Clark, J. (2004). the sulphonation of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
- Allen. (n.d.). Predict the product of reaction of sulfonation with benzaldehyde.
- Google Patents. (n.d.). CA1132612A - Process for the purification of benzaldehyde.
-
Reusch, W. (2013). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. Retrieved from [Link]
- Google Patents. (n.d.). CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure.
- El-Faham, A., & Siddiqui, S. (2022).
-
Brainly.in. (2019). Benzaldehyde reacts with fuming sulfuric acid. Retrieved from [Link]
-
YouTube. (2023). m - Benzaldehyde sulphonic acid | Carbonyl Compounds | Class 12 |. Retrieved from [Link]
-
Chegg.com. (2022). Solved (b) Benzaldehyde reacted with fuming sulfuric acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to 3-Formylbenzenesulfonic Acid Sodium Salt: Synthesis and Properties.
- Google Patents. (n.d.). US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom.
- NC State University Libraries. (n.d.).
- Moreno, A., et al. (2016). Analysis and Identification of minor products in linear alkylbenzene sulphonation.
-
ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]
- Brauch, H. J., et al. (2000). Analysis of Sulfonated Naphthalene-Formaldehyde Condensates by Ion-Pair Chromatography. Analytical Chemistry, 72(22), 5466-5472.
- Dabiri, M., et al. (n.d.). Optimization of the C–H sulfonation conditionsa.
- Google Patents. (n.d.). CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid.
- Google Patents. (n.d.). EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
-
PubMed. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]
-
Physics Wallah. (n.d.). ISC Class 12 Syllabus 2025-26, Subject-Wise Syllabus PDF. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. askfilo.com [askfilo.com]
- 3. Predict the product of reaction of sulfonation with benzaldehyde. [allen.in]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemithon.com [chemithon.com]
- 13. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted starting materials from "Sodium 3-formylbenzenesulfonate"
Introduction
Welcome to the technical support center for Sodium 3-formylbenzenesulfonate (also known as sodium 3-sulfobenzaldehyde). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile bifunctional molecule. Given its synthesis often involves potent reagents and can result from several pathways, the presence of unreacted starting materials is a common challenge that can significantly impact downstream applications.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the removal of these impurities. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I should expect in my crude this compound?
A1: The impurities are directly linked to the synthetic route employed. The three primary synthesis strategies are:
-
Electrophilic Aromatic Sulfonation: The most common impurity is unreacted Benzaldehyde .[1]
-
Nucleophilic Aromatic Substitution: Key impurities include unreacted 3-halobenzaldehydes , such as 3-chlorobenzaldehyde or 3-bromobenzaldehyde.[2][3]
-
Oxidation of 3-methylbenzenesulfonic acid: The primary starting material impurity would be Sodium 3-methylbenzenesulfonate .[2][3]
Beyond starting materials, byproducts like 3-sulfobenzoic acid (from over-oxidation of the aldehyde) and di-sulfonated products can also be present.[1][4]
Q2: I see an oily layer or a sweet, almond-like smell in my aqueous product solution. What is it and how do I get rid of it?
A2: This strongly indicates the presence of unreacted benzaldehyde, which has limited water solubility and a characteristic smell. Benzaldehyde is less polar than your highly water-soluble product. The most effective removal method is a liquid-liquid extraction with a water-immiscible organic solvent like diethyl ether or ethyl acetate before proceeding to crystallization. The benzaldehyde will preferentially partition into the organic layer.
Q3: My final product is an off-white or yellowish powder, but I need a pure white solid. What's causing the color?
A3: Color can arise from several sources, including trace oxidized organic impurities or residual reagents. A common and effective solution is to perform a recrystallization from a water/ethanol mixture, optionally with the addition of a small amount of activated charcoal to adsorb colored impurities.[2] The charcoal is then removed via hot filtration before allowing the solution to cool and crystallize.
Q4: How can I confirm the purity of my this compound after purification?
A4: A multi-technique approach is best for a thorough assessment.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying organic impurities. A reversed-phase C18 column is typically used.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and identifying residual starting materials by their unique proton signals.[1]
-
Karl Fischer Titration: To quantify the amount of residual water, which is common due to the hygroscopic nature of sulfonates.[1]
Troubleshooting Purification Workflows
The purification strategy hinges on the significant difference in physical properties between the ionic, water-soluble product (this compound) and the typically non-polar, organic-soluble starting materials (e.g., Benzaldehyde, 3-chlorobenzaldehyde).
Workflow Decision Diagram
This diagram outlines the logical steps to select the appropriate purification strategy based on the primary unreacted starting material.
Caption: Decision workflow for selecting a purification method.
Guide 1: Removal of Unreacted Benzaldehyde via Extraction
Issue: The crude product, after neutralization of the sulfonation reaction, contains residual benzaldehyde.
Causality: Benzaldehyde is the starting material for the electrophilic aromatic sulfonation.[2] Due to its limited water solubility and higher affinity for organic solvents, it can be selectively removed from the aqueous solution of the highly polar sodium salt product.
Detailed Experimental Protocol
-
Initial State: You have a neutralized, aqueous solution of crude this compound, likely containing precipitated inorganic salts (e.g., sodium sulfate).[2]
-
Filtration: Filter the cold aqueous mixture to remove the bulk of inorganic salts. Collect the filtrate.
-
Setup for Extraction: Transfer the filtrate to a separatory funnel. Choose an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate or diethyl ether). A 1:3 ratio of organic solvent to aqueous solution is a good starting point.
-
Extraction: Add the organic solvent to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds, venting frequently.[5]
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense organic layer (containing benzaldehyde) will be on top. Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction (steps 4-5) on the aqueous layer two more times with fresh portions of the organic solvent to ensure complete removal of benzaldehyde.
-
Proceed to Crystallization: The purified aqueous layer is now ready for concentration and recrystallization as described in Guide 2.
Troubleshooting Extraction
| Problem | Possible Cause | Solution |
|---|---|---|
| Emulsion Forms | Vigorous shaking with solutions of similar density or presence of surfactants. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. Allow the mixture to stand for a longer period.[5] |
| Product Crashes Out | The aqueous layer is too concentrated, and the addition of organic solvent reduces the solubility of the product. | Add a minimal amount of deionized water to the separatory funnel to redissolve the precipitate. |
| Can't See the Layer Interface | Darkly colored or opaque solutions. | Shine a flashlight through the funnel. Gently swirl the funnel to disturb the interface, making it more visible.[5] |
Guide 2: Purification by Recrystallization
Issue: The isolated solid product is impure, containing either residual organic starting materials or inorganic salts.
Causality: This technique relies on the principle that the solubility of this compound and its impurities differ in a given solvent system, especially with changes in temperature. A water/ethanol mixture is commonly cited as an effective system.[2] The product is soluble in the hot solvent mixture but much less soluble upon cooling, while impurities either remain in the cold solution or are insoluble in the hot solution.
Detailed Experimental Protocol
-
Solvent Preparation: Prepare a solvent mixture, for example, 90:10 water:ethanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid with stirring/swirling. Aim for a near-saturated solution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities (like inorganic salts or dust) are present in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the precipitation of the pure product. Slow cooling is critical for forming large, pure crystals.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same water/ethanol mixture) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
|---|---|---|
| No Crystals Form | Too much solvent was used; the solution is not supersaturated upon cooling. | Boil off some of the solvent to concentrate the solution and attempt cooling again. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Oily Precipitate Forms | The boiling point of the solvent is higher than the melting point of the solute ("oiling out"). | Add more solvent to the hot mixture to decrease the saturation point. Consider using a solvent system with a lower boiling point. |
| Low Yield | The product has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly chilled in an ice bath before filtration. For hot filtration, ensure all glassware is pre-heated to prevent cooling. |
| Product Still Impure | Cooling was too rapid, trapping impurities within the crystal lattice. | Re-dissolve the crystals and allow for a slower cooling process. Ensure insoluble impurities were removed via hot filtration.[3] |
References
-
PubChem. (n.d.). 3-Formylbenzenesulfonic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
Sources
Technical Support Center: Analytical Methods for Impurity Detection in Sodium 3-formylbenzenesulfonate
Last Updated: 2026-01-12
Welcome to the technical support center for the analysis of Sodium 3-formylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methods for detecting impurities in this key chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical challenges and impurity profiles of this compound.
Q1: What are the typical impurities found in commercial this compound?
A1: Commercial this compound can contain various process-related and degradation impurities. The most common impurities originate from its synthesis, often through the direct sulfonation of benzaldehyde.[1] Key impurities to monitor include:
-
3-Sulfobenzoic acid: This is formed by the oxidation of the aldehyde group.[1][2]
-
Unreacted Benzaldehyde: Residual starting material from the synthesis.[1]
-
Di-sulfonated products: These are benzaldehyde derivatives with more than one sulfonic acid group.[1][2]
-
Inorganic Salts: Such as sodium sulfate, which can result from the work-up and neutralization steps of the synthesis.[1][2]
-
Water: Due to the hygroscopic nature of sulfonic acids, water is a common impurity.[1]
Q2: Which analytical technique is most suitable for quantifying organic impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the primary and most effective method for quantifying organic impurities.[1] A reversed-phase HPLC method, often with a polar-modified column or an ion-pair reagent, is recommended to achieve good separation of the highly polar analyte from its potential impurities.[1]
Q3: Can Gas Chromatography (GC) be used for the analysis of this compound and its impurities?
A3: Direct GC analysis of this compound is challenging due to its low volatility and thermal instability. However, GC can be employed after a derivatization step to convert the sulfonic acid and other polar impurities into more volatile derivatives.[3] Pyrolysis-GC/MS is another advanced technique that has been used for the characterization of sulfonated aromatic compounds.[4][5]
Q4: What spectroscopic methods are useful for the structural confirmation and purity assessment of this compound?
A4: A combination of spectroscopic techniques is highly recommended for a thorough characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can help identify impurities that have distinct proton signals.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the aldehyde (-CHO) and sulfonic acid (-SO₃H) groups.
-
Mass Spectrometry (MS): When coupled with a separation technique like HPLC or GC, MS provides molecular weight information and fragmentation patterns that are crucial for the definitive identification of impurities.
Q5: Why is method validation important when analyzing for impurities?
A5: Analytical method validation is a critical process that provides documented evidence that a method is reliable and suitable for its intended purpose.[6] For impurity analysis, validation ensures that the method is specific, accurate, precise, and sensitive enough to detect and quantify impurities at the required levels, which is essential for regulatory compliance and ensuring product quality and safety.[6][7][8]
II. Troubleshooting Guides
This section provides practical solutions to common problems encountered during the HPLC analysis of this compound.
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography is the cornerstone for analyzing impurities in this compound. However, its polar nature can present certain chromatographic challenges.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Asymmetrical peaks, often with a trailing edge (tailing) or a leading edge (fronting).
-
Potential Causes & Solutions:
-
Strong Analyte Interaction with Silica: The sulfonic acid group can interact strongly with residual silanols on standard C18 columns, leading to peak tailing.[1]
-
Solution: Employ a column with end-capping or a polar-embedded stationary phase to shield the silanols.[1]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the sample concentration.[9]
-
-
Contaminated Guard or Analytical Column: Accumulation of contaminants can lead to poor peak shape.
-
Solution: Replace the guard column. If the analytical column is the issue, try flushing it in the reverse direction (disconnected from the detector). If the problem persists, the column may need to be replaced.[10]
-
-
Problem 2: Inconsistent Retention Times
-
Symptom: The time it takes for the analyte to elute from the column varies between injections.
-
Potential Causes & Solutions:
-
Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.
-
Solution: Increase the column equilibration time before starting the analytical run.[9]
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent.
-
Solution: Prepare fresh mobile phase and ensure it is properly degassed. If using a gradient, check that the pump's mixer is functioning correctly.[9]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.[9]
-
-
Leaks in the System: A leak will cause a drop in pressure and affect the flow rate.
-
Problem 3: No or Low Signal
-
Symptom: The expected peaks are either absent or much smaller than anticipated.
-
Potential Causes & Solutions:
-
Incorrect Wavelength Setting: The UV detector is not set to a wavelength where the analyte absorbs.
-
Solution: Verify the UV absorbance spectrum of this compound and set the detector to the wavelength of maximum absorbance (λmax), which is typically around 254 nm.[1]
-
-
Sample Degradation: The analyte may not be stable in the prepared sample solution.
-
Solution: Analyze the sample as soon as possible after preparation or perform a solution stability study to determine how long the sample is viable.
-
-
Injector Issue: The sample may not be injected onto the column correctly.
-
Solution: Check the injector for any blockages or air locks in the sample loop.[11]
-
-
III. Experimental Protocols & Methodologies
This section provides a detailed, step-by-step methodology for a typical reversed-phase HPLC method for the analysis of this compound.
Protocol: Reversed-Phase HPLC Method for Impurity Profiling
This method is designed to provide a robust separation of this compound from its potential process-related impurities.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase with polar end-capping (e.g., 4.6 x 150 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Phosphoric acid in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | 5% B to 40% B over 20 minutes[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10 µL[1] |
2. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.[1]
-
Dissolve the sample in 50.0 mL of Mobile Phase A to achieve a concentration of about 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Inject a blank (Mobile Phase A) to establish a baseline and ensure there are no interfering peaks from the system or solvent.[1]
-
Inject the prepared sample solution.[1]
-
Identify and quantify impurities based on their relative retention times and peak areas. An external standard of purified this compound should be used for assay determination.[1]
4. Method Validation Parameters:
To ensure the reliability of this method, it should be validated according to ICH guidelines, covering the following parameters:[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
IV. Visualizations
Experimental Workflow Diagram
Caption: HPLC analysis workflow for impurity profiling.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting common HPLC issues.
V. References
-
Validation of Impurity Methods, Part II. (2014, August 22). Retrieved from [Link]
-
Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 388(8), 1653–1662.
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Retrieved from [Link]
-
Chaudhary, P., & Kumar, A. (2019). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 9(3-s), 943-948.
-
Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved from [Link]
-
(PDF) Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. (2025, August 6). Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Retrieved from [Link]
-
Weber, W. J., Jr., Morris, J. C., & Stumm, W. (1962). Determination of Alkylbenzenesulfonates by Ultraviolet Spectrophotometry. Analytical Chemistry, 34(13), 1844–1845.
-
Benzenesulfonic acid - SpectraBase. (n.d.). Retrieved from [Link]
-
Siggia, S., & Segatto, P. R. (1963). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry, 35(13), 2195–2197.
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Sodium benzenesulfonate | C6H5NaO3S | CID 517327 - PubChem. (n.d.). Retrieved from [Link]
-
Method for detecting benzenesulfonate genotoxic impurities in cisatracurium besylate drug. (n.d.). Google Patents. Retrieved from
-
HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]
-
Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. (2026, January 12). MDPI. Retrieved from [Link]
-
Reddy, P. S., et al. (2012). Impurities profiling Method and degradation studies for Sumatriptan Succinate in Sumatriptan Succinate and Naproxen Sodium Tablets. Journal of Chemical and Pharmaceutical Research, 4(6), 3263-3274.
-
Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]
-
This compound | C7H5NaO4S | CID 23690338 - PubChem. (n.d.). Retrieved from [Link]
-
HPLC Methods for analysis of Sodium ion - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis - SilcoTek® Corporation. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. particle.dk [particle.dk]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Strategies to Improve the Regioselectivity of Benzaldehyde Sulfonation
Welcome to the Technical Support Center for the regioselective sulfonation of benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this electrophilic aromatic substitution reaction. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the sulfonation of benzaldehyde, providing clarity on the expected outcomes and the factors governing the reaction's regioselectivity.
Q1: What is the primary, electronically-favored product of benzaldehyde sulfonation and why?
A1: The primary product of the electrophilic sulfonation of benzaldehyde is benzaldehyde-3-sulfonic acid (also known as m-formylbenzenesulfonic acid).[1][2][3][4][5][6][7][8] The aldehyde group (-CHO) is a deactivating, meta-directing group in electrophilic aromatic substitution.[1][9][10] This is due to its electron-withdrawing nature, which destabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack through resonance.[1][9] The intermediate leading to meta substitution is the most stable, thus favoring the formation of the meta-sulfonated product.[9]
Q2: Is it possible to obtain ortho- or para-sulfonated benzaldehyde?
A2: While the meta isomer is electronically favored, achieving significant yields of ortho or para isomers through direct sulfonation is challenging. The directing effect of the aldehyde group strongly favors the meta position.[9][10] However, strategies involving blocking groups or alternative synthetic routes can be employed to synthesize these isomers. For instance, the sulfonic acid group can be used as a temporary blocking group at the para position to direct a subsequent substitution to the ortho position, followed by desulfonation.[11][12][13][14]
Q3: How does temperature influence the regioselectivity of sulfonation?
A3: Temperature plays a critical role in controlling the regioselectivity of sulfonation reactions, primarily through the principles of kinetic versus thermodynamic control.[15][16][17][18][19] Aromatic sulfonation is a reversible reaction.[11][14][16][18]
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, favoring the product that forms the fastest (i.e., has the lowest activation energy).[15][16][17]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible, allowing for equilibrium to be established. This favors the formation of the most stable product, which may not be the one that forms the fastest.[15][16][17][18]
For benzaldehyde, while the meta product is electronically favored, steric hindrance can influence the relative stability of the isomers. However, the directing effect of the aldehyde group is the dominant factor.
Q4: What are the common sulfonating agents for this reaction?
A4: The most common sulfonating agent is fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[11][12][20] This mixture contains the highly electrophilic SO₃, which is the active sulfonating species. Other reagents like chlorosulfuric acid can also be used.[14]
Q5: Can the aldehyde group be oxidized during sulfonation?
A5: Yes, the aldehyde group is susceptible to oxidation to a carboxylic acid under the harsh, strongly acidic and oxidizing conditions of sulfonation.[20] Careful control of reaction temperature is crucial to minimize this side reaction.[2][20] An alternative strategy to prevent oxidation is to protect the aldehyde group, typically as a cyclic acetal, before sulfonation. The acetal is stable to the reaction conditions and can be easily removed by hydrolysis after sulfonation.[20]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the sulfonation of benzaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Sulfonated Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Desulfonation: Reaction temperature is too high, or the work-up involves prolonged heating in dilute acid.[2][15] 3. Oxidation of Aldehyde: The aldehyde group is being converted to a carboxylic acid.[20] | 1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Consider a modest increase in temperature if the reaction is too slow.[2] 2. Lower the reaction temperature. During work-up, avoid excessive heating.[2] 3. Maintain strict temperature control, typically at 0-10°C during the addition of benzaldehyde.[20] Alternatively, use a protecting group strategy (see Protocol 2). |
| Formation of Multiple Products/Isomers | 1. Lack of Regiocontrol: Reaction conditions may favor a mixture of isomers. 2. Polysulfonation: Reaction conditions are too harsh, leading to the addition of more than one sulfonic acid group.[15] | 1. For meta selectivity, ensure the reaction temperature is controlled. For other isomers, consider a multi-step synthetic strategy. 2. Reduce the concentration of the sulfonating agent, lower the reaction temperature, or decrease the reaction time.[15] |
| Product is a Dark, Tarry Material | Degradation/Side Reactions: Excessively high temperatures can lead to the thermal degradation of the organic material.[2] This can also be caused by the formation of diaryl sulfone byproducts.[20] | Immediately lower the reaction temperature.[2] Ensure a gradual, controlled addition of benzaldehyde to the fuming sulfuric acid to maintain an excess of the sulfonating agent and keep the temperature low.[20] Consider performing the reaction under an inert atmosphere (e.g., nitrogen). |
| Difficulty Separating Isomers | Similar Physical Properties: The different isomers of benzaldehyde sulfonic acid may have similar solubilities, making separation by crystallization difficult. | Utilize chromatographic techniques such as reversed-phase ion-pair high-performance liquid chromatography (HPLC) for separation and purification.[21][22] Conversion to salts can also alter solubility and aid in separation.[23] |
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
Experimental Protocols
Protocol 1: Direct Sulfonation of Benzaldehyde to Yield Benzaldehyde-3-sulfonic acid
This protocol describes the direct sulfonation of benzaldehyde, which primarily yields the meta isomer.
Materials:
-
Benzaldehyde
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Sodium chloride
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Place the flask in an ice-salt bath to maintain a temperature of 0-5°C.
-
Carefully add the fuming sulfuric acid to the flask.
-
Slowly add benzaldehyde dropwise to the stirred fuming sulfuric acid, ensuring the temperature does not exceed 10°C.[20]
-
After the addition is complete, continue stirring the mixture at a low temperature for several hours. Monitor the reaction's progress via TLC.
-
For work-up, carefully pour the reaction mixture over crushed ice.[24]
-
The product can be isolated by precipitating it as a salt (e.g., sodium salt) and then purified by recrystallization from water.[24]
Protocol 2: Protection-Sulfonation-Deprotection Strategy
This strategy is employed to prevent the oxidation of the aldehyde group and can be adapted for different regioselective goals if combined with other synthetic steps.
Step 1: Protection of the Aldehyde (Acetal Formation)
-
Combine benzaldehyde, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a suitable solvent (e.g., toluene).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once all the water has been removed, cool the reaction mixture.
-
Work up by washing with a basic solution (e.g., saturated NaHCO₃) to remove the acid catalyst, followed by water and brine. Dry the organic layer and concentrate under reduced pressure to yield the benzaldehyde ethylene acetal.
Step 2: Sulfonation of the Protected Aldehyde
-
Following the general procedure for direct sulfonation (Protocol 1), cool the fuming sulfuric acid in an ice bath.
-
Slowly add the protected aldehyde (acetal from Step 1) to the fuming sulfuric acid, maintaining a low temperature.
-
Stir the reaction mixture at a low temperature for several hours.
-
Work up the reaction by pouring the mixture onto ice and isolating the sulfonated acetal.[20]
Step 3: Deprotection of the Acetal
-
Dissolve the sulfonated acetal in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., dilute HCl).
-
Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).
-
Remove the organic solvent under reduced pressure and isolate the final sulfonated benzaldehyde product.
Visualizing Reaction Control
Caption: Kinetic vs. Thermodynamic control in sulfonation.
References
- Technical Support Center: Sulfonation of Arom
- Why Benzaldehyde is metadirecting for nucleophilic substitution rections ? - Allen.
- Sulfon
- Technical Support Center: Temperature Control in Benzaldehyde Sulfon
- Technical Support Center: Managing Reaction Temperature for Selective Sulfon
- Technical Support Center: Optimizing Molar Ratios in Benzaldehyde Sulfon
- Why is aldehyde group (-CHO) termed as 3-directing substituent? - Quora.
- Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange.
- Aldehydes, Ketones and Carboxylic Acids - NCERT.
- Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts.
- Kinetic vs.
- Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Ortho-, Para- and Meta- Directors in Electrophilic Arom
- Cas 98-45-3,Benzaldehyde-3-sulfonic acid | lookchem.
- Benzaldehyde-3-sulfonic acid | 98-45-3 - ChemicalBook.
- Electrophilic substitution reactions of benzaldehyde - YouTube.
- m - Benzaldehyde sulphonic acid | Carbonyl Compounds | Class 12 | - YouTube.
- Thermodynamic vs Kinetic Sulphon
- CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure - Google P
- Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control | Journal of Chemical Education - ACS Public
- Reversed phase ion-pair high performance liquid chromatographic gradient separation of related impurities in 2,4-disulfonic acid benzaldehyde di-sodium salt - PubMed.
- Organic Chemistry: Why is there a preference for para product in the sulfonation and ortho product in the chlorosulfon
- Benzaldehyde-3-sulfonic acid 98-45-3 - Guidechem.
- Electrophilic Aromatic Substitution: Sulfon
- m-Benzaldehyde Sulphonic Acid| Organic Chemistry| Class-12| - YouTube.
- How can i sulfonate aromatic benzene ring in para position instead of ortho position? And what factor makes this difference?
- CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google P
- Multiple substituents (video) - Khan Academy.
- US4228081A - Separation of isomers - Google P
- Effects of sulfonation (a) temperature and (b) time on the TRS yield...
- Aromatic Synthesis (3) – Sulfonyl Blocking Groups - Master Organic Chemistry.
- Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds | Journal of the American Chemical Society.
- Thermodynamic Analysis of the Reactions of the Sulfonation Process of C 7 -C 18 Alkylbenzenes with Sulfuric Anhydride - Scientific & Academic Publishing.
- Thermodynamic and kinetic reaction control - Wikipedia.
- Aromatic sulfon
- Sulfonation and Sulf
- A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed.
- Steric Hindrance | Organic Chemistry - YouTube.
- Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media | Request PDF - ResearchG
- New strategies for separ
- Halogenation, Sulfonation, and Nitration of Arom
- Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D - The Royal Society of Chemistry.
- Ch12: Aromatic sulfon
Sources
- 1. Why Benzaldehyde is metadirecting for nucleophilic substitution rections ? [allen.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Cas 98-45-3,Benzaldehyde-3-sulfonic acid | lookchem [lookchem.com]
- 5. Benzaldehyde-3-sulfonic acid | 98-45-3 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 18. echemi.com [echemi.com]
- 19. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Reversed phase ion-pair high performance liquid chromatographic gradient separation of related impurities in 2,4-disulfonic acid benzaldehyde di-sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US4228081A - Separation of isomers - Google Patents [patents.google.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Sodium 3-Formylbenzenesulfonate: Sulfonation vs. Oxidation
Introduction
Sodium 3-formylbenzenesulfonate, a bifunctional aromatic compound, is a valuable intermediate in the synthesis of pharmaceuticals, specialty dyes, and other fine chemicals.[1] Its structure, featuring both a reactive aldehyde group and a water-solubilizing sulfonate group, makes it a versatile building block for creating complex molecules.[1][2] This guide provides an in-depth comparison of the two primary synthetic routes to this important compound: the direct sulfonation of benzaldehyde and the oxidation of 3-methylbenzenesulfonic acid.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic details, provide comprehensive experimental protocols, and offer a critical comparison of the two routes to aid in selecting the most appropriate method for a given application.
Route 1: Electrophilic Aromatic Sulfonation of Benzaldehyde
The direct sulfonation of benzaldehyde is a classic and widely documented approach to this compound.[3] This method relies on the principles of electrophilic aromatic substitution, where a strong sulfonating agent is used to introduce a sulfonic acid group onto the benzene ring.
Reaction Mechanism and Principles
In this reaction, benzaldehyde is treated with fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[4] The highly electrophilic SO₃ is attacked by the electron-rich benzene ring of benzaldehyde. The aldehyde group (-CHO) is a deactivating, meta-directing group, which favors the substitution at the 3-position, leading to the desired product.[5]
dot
Sources
Reactivity comparison of "Sodium 3-formylbenzenesulfonate" with its ortho and para isomers.
A Technical Guide for Synthetic and Medicinal Chemists
Introduction
Sodium formylbenzenesulfonates are a class of bifunctional organic compounds that have garnered significant interest as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals, dyes, and specialty polymers.[1][2] Their structure, which incorporates both a reactive aldehyde (formyl) group and a water-solubilizing sulfonate group, provides a unique combination of chemical utility and practical handling properties.[3][4] The reactivity of these molecules, however, is not uniform across the class; it is critically dictated by the positional relationship of the formyl and sulfonate groups on the benzene ring.
This guide provides an in-depth comparison of the chemical reactivity of sodium 3-formylbenzenesulfonate (meta-isomer) with its ortho- and para- counterparts. We will dissect the theoretical underpinnings of their reactivity, grounded in electronic and steric principles, and provide actionable experimental protocols for their comparative evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal isomer for their specific synthetic applications.
Theoretical Reactivity Comparison: An Interplay of Electronics and Sterics
The primary locus of reactivity for these molecules in many synthetic transformations is the aldehyde's carbonyl carbon, which acts as an electrophile in nucleophilic addition reactions—a cornerstone of C-C and C-N bond formation.[5][6] The electrophilicity of this carbon is modulated by the electronic and steric influence of the sulfonate group (-SO₃⁻).
Both the formyl and sulfonate groups are electron-withdrawing.[1] However, the way they withdraw electron density differs based on their relative positions, leading to significant differences in reactivity.
-
Electronic Effects : The sulfonate group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen and sulfur atoms. When positioned ortho or para to the formyl group, it can also participate in resonance, further withdrawing electron density from the ring and, consequently, from the formyl group.[1] This enhanced electron withdrawal makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. In the meta position, the sulfonate group's influence is almost entirely inductive, a weaker effect on the carbonyl carbon compared to the combined inductive and resonance effects from the ortho and para positions.[1]
-
Steric Effects : Steric hindrance becomes a critical factor for the ortho-isomer.[7][8] The bulky sulfonate group, situated directly adjacent to the formyl group, can physically obstruct the optimal trajectory for a nucleophile to attack the carbonyl carbon (i.e., the Bürgi-Dunitz angle, approx. 107°).[5] This steric clash can significantly reduce the reaction rate, sometimes overriding the electronic activation.[8][9]
Based on these principles, a predicted order of reactivity towards nucleophilic addition can be established:
Para-isomer > Ortho-isomer >> Meta-isomer
The para-isomer is expected to be the most reactive, benefiting from maximum electronic activation without any steric hindrance.[1] The ortho-isomer presents a trade-off: it is electronically activated but sterically hindered.[1][8] Its overall reactivity will be highly dependent on the size of the incoming nucleophile. The meta-isomer is predicted to be the least reactive due to the less potent, induction-only electronic activation from the sulfonate group.[1]
Caption: Relationship between isomer structure and key reactivity factors.
Experimental Evaluation of Reactivity
To empirically validate the theoretical predictions, a comparative study of the isomers in a model nucleophilic addition reaction is essential. The formation of a Schiff base (imine) via condensation with a primary amine is an excellent choice, as the reaction progress can be readily monitored.
Protocol: Comparative Kinetic Analysis of Schiff Base Formation
This protocol is designed to compare the reaction rates of the three isomers with a model amine, benzylamine. The rate of disappearance of the starting aldehyde will be monitored by High-Performance Liquid Chromatography (HPLC).
Rationale for Experimental Choices:
-
Solvent System : A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is chosen because the sulfonate groups confer high water solubility.[2][3] Maintaining a constant pH is critical as the reaction is pH-dependent.
-
Reactants : Benzylamine is a simple, non-volatile primary amine that serves as a representative nucleophile. Using a slight excess of the amine ensures pseudo-first-order kinetics with respect to the aldehyde, simplifying data analysis.
-
Monitoring Technique : HPLC is a precise and reliable method for separating the aldehyde reactant from the imine product and quantifying its concentration over time.
-
Temperature Control : Maintaining a constant temperature (e.g., 25°C) is crucial, as reaction rates are highly sensitive to temperature fluctuations.
Step-by-Step Methodology:
-
Stock Solution Preparation :
-
Prepare 100 mM stock solutions of sodium 2-formylbenzenesulfonate, this compound, and sodium 4-formylbenzenesulfonate in 0.1 M phosphate buffer (pH 7.0).
-
Prepare a 120 mM stock solution of benzylamine in the same phosphate buffer.
-
-
Reaction Setup :
-
For each isomer, set up a reaction vessel (e.g., a 25 mL jacketed glass reactor) connected to a constant temperature water bath set to 25.0 ± 0.1 °C.
-
Add 9.0 mL of the respective 100 mM aldehyde stock solution to the reactor and allow it to equilibrate thermally for 15 minutes with gentle stirring.
-
-
Reaction Initiation and Sampling :
-
Initiate the reaction by adding 1.0 mL of the 120 mM benzylamine stock solution to the reactor. This results in final concentrations of 90 mM aldehyde and 12 mM benzylamine.
-
Immediately withdraw a 50 µL aliquot (t=0), quench it in 950 µL of the HPLC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA) to stop the reaction, and place it in an autosampler vial.
-
Continue to withdraw and quench samples at regular intervals (e.g., 2, 5, 10, 20, 40, and 60 minutes).
-
-
HPLC Analysis :
-
Analyze the quenched samples by reverse-phase HPLC (e.g., using a C18 column).
-
Monitor the elution profile at a wavelength where the aldehyde shows strong absorbance (e.g., 254 nm).
-
Generate a calibration curve for each aldehyde isomer to accurately determine its concentration from the peak area.
-
-
Data Analysis :
-
Plot the concentration of the aldehyde versus time for each of the three isomers.
-
Determine the initial reaction rate for each isomer from the slope of the initial linear portion of the concentration-time curve.
-
Compare the initial rates to establish the experimental reactivity order.
-
Caption: Experimental workflow for the comparative kinetic study.
Predicted Experimental Outcome
The experimental results are expected to align with the theoretical predictions. The data, when tabulated, would likely demonstrate a clear hierarchy in reaction rates.
| Isomer | Key Electronic Influence | Steric Hindrance | Predicted Initial Rate (Relative) |
| Sodium 4-formylbenzenesulfonate (para) | Strong (-I, -M) | Negligible | +++ (Fastest) |
| Sodium 2-formylbenzenesulfonate (ortho) | Strong (-I, -M) | High | ++ (Intermediate) |
| This compound (meta) | Inductive only (-I) | Negligible | + (Slowest) |
Reactivity in Other Transformations
Oxidation and Reduction
The formyl group in all three isomers can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group using standard reagents.[4][10]
-
Oxidation : Reagents like potassium permanganate (KMnO₄) or Jones reagent can convert the aldehyde to a carboxylic acid. The electron-withdrawing nature of the sulfonate group may slightly hinder this oxidation by destabilizing the electron-deficient transition state, but the reaction is generally efficient for all isomers.
-
Reduction : Mild reducing agents like sodium borohydride (NaBH₄) effectively reduce the aldehyde to a primary alcohol.[4] The electrophilicity differences between the isomers, as discussed for nucleophilic addition, would also apply here, suggesting a reduction rate order of para > ortho > meta.
Conclusion
The reactivity of sodium formylbenzenesulfonate isomers is a clear illustration of fundamental principles in physical organic chemistry. While all three isomers are valuable synthetic intermediates, their utility is dictated by the substitution pattern on the aromatic ring.
-
This compound (meta-isomer) is the least reactive of the three towards nucleophilic addition at the carbonyl carbon due to weaker electronic activation by the meta-disposed sulfonate group.
-
Sodium 4-formylbenzenesulfonate (para-isomer) exhibits the highest reactivity, benefiting from maximal electronic activation through both inductive and resonance effects, with no steric impediment.
-
Sodium 2-formylbenzenesulfonate (ortho-isomer) presents an intermediate case where high electronic activation is counteracted by significant steric hindrance, making its reactivity highly dependent on the steric profile of the reacting nucleophile.
For researchers in drug discovery and materials science, this understanding is paramount. When designing a synthesis that requires rapid and efficient reaction at the aldehyde, the para-isomer is the superior choice. Conversely, if a more controlled or slower reaction is desired, or if the aldehyde needs to be preserved while another part of a molecule reacts, the meta-isomer may be more suitable. The ortho-isomer offers a unique profile that could be exploited in specific contexts where its steric bulk might influence diastereoselectivity or intramolecular interactions.
References
-
Piguet, C., et al. (2007). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Inorganic Chemistry, 46(11), 4447-4462. [Link]
-
Mathur, D., et al. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Journal of the Indian Chemical Society, 64(8), 484-487. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
McMurry, J. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. In Organic Chemistry. [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7049, 2-Formylbenzenesulfonic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 104693, 3-Formylbenzenesulfonic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79325, 4-Formylbenzenesulfonic acid. [Link]
-
LibreTexts Chemistry. (2024). 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. [Link]
-
LibreTexts Chemistry. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides. [Link]
-
Wikipedia. (n.d.). Ortho effect. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 91-25-8: 2-Formylbenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Buy 4-Formylbenzenesulfonic acid | 5363-54-2 [smolecule.com]
A Comparative Guide to a Novel HPLC Method for Amine Analysis Using Sodium 3-formylbenzenesulfonate Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines is a critical analytical challenge. Many of these compounds lack a native chromophore, rendering them invisible to standard UV-Vis detectors in High-Performance Liquid Chromatography (HPLC). To address this, pre-column derivatization is a widely adopted strategy to append a UV-active or fluorescent tag to the analyte. This guide introduces a novel HPLC method employing Sodium 3-formylbenzenesulfonate as a derivatizing agent and provides a comprehensive comparison with established alternatives, supported by a detailed validation protocol according to ICH Q2(R2) guidelines.[1][2][3][4][5]
The Analytical Challenge: Detecting the Undetectable
Primary and secondary amines are functional groups present in a vast array of molecules, including amino acids, biogenic amines, and active pharmaceutical ingredients (APIs). Their analysis is fundamental in pharmaceutical quality control, metabolite identification, and clinical diagnostics. The primary obstacle in their quantification by HPLC is their poor UV absorbance. Pre-column derivatization overcomes this by covalently bonding a chromophore to the amine, creating a derivative that can be readily detected and quantified.
A Novel Approach: Derivatization with this compound
This guide proposes a new method based on the derivatization of amines with this compound. This bifunctional reagent possesses a formyl (aldehyde) group that reacts with primary and secondary amines to form a Schiff base, and a sulfonate group that imparts high water solubility to the reagent and the resulting derivative.[6][7] The formation of the Schiff base introduces a chromophore, allowing for UV detection.
Proposed Derivatization Reaction and Mechanism
The derivatization reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde group of this compound, followed by dehydration to form a stable imine (Schiff base).
Caption: Proposed reaction of an amine with this compound.
Advantages of this compound
-
Water Solubility: The presence of the sulfonate group makes the reagent and its derivatives highly soluble in aqueous media, which is advantageous for biological samples and reversed-phase HPLC.[6]
-
Stable Derivatives: Schiff bases formed are generally stable, allowing for reproducible quantification.
-
UV-Active Tag: The benzene ring and the imine bond in the derivative provide a chromophore for UV detection.
Method Validation Protocol: A Self-Validating System
To establish the suitability of this novel method, a rigorous validation protocol based on the International Council for Harmonisation (ICH) Q2(R2) guidelines is essential.[1][2][3][4][5]
Experimental Workflow for Method Validation
Caption: HPLC method validation workflow.
Detailed Experimental Protocols
Protocol 1: Derivatization of Amine Standards and Samples
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Prepare a series of standard solutions of the target amine analyte in a suitable solvent (e.g., water or methanol) at concentrations ranging from 0.1 µg/mL to 100 µg/mL. For accuracy studies, spike a blank sample matrix with known concentrations of the analyte.
-
Reaction: In a microvial, mix 100 µL of the standard or sample solution with 100 µL of the derivatizing reagent solution and 50 µL of a borate buffer (pH 9.5).
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Quenching (Optional): The reaction can be stopped by adding a small amount of an acid, like acetic acid, to lower the pH.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the resulting solution into the HPLC system.
Protocol 2: HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of acetonitrile, increasing linearly to elute the derivatized amine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The optimal wavelength for the Schiff base derivative should be determined by scanning, but a starting point would be around 254 nm.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte in the presence of other components. | The peak for the derivatized analyte should be well-resolved from other peaks in the chromatogram of a blank and a spiked matrix. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | To be established based on linearity, accuracy, and precision data. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three different concentrations. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% between two different analysts on two different days. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, and column temperature are slightly varied. |
Comparative Analysis with Alternative Derivatizing Agents
The proposed method using this compound should be evaluated against established derivatization reagents.
| Derivatizing Agent | Reaction Principle | Detection | Advantages | Disadvantages |
| This compound (Proposed) | Forms a Schiff base with primary and secondary amines. | UV | Good water solubility, stable derivatives. | Potentially lower sensitivity compared to fluorescent tags. |
| o-Phthalaldehyde (OPA) | Reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[8][9][10][11][12][13] | Fluorescence | High sensitivity, fast reaction. | Derivatives can be unstable, does not react with secondary amines.[9][14] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Reacts with primary and secondary amines to yield highly fluorescent and stable derivatives.[15][16][17][18][19] | Fluorescence | Reacts with both primary and secondary amines, stable derivatives.[17] | Excess reagent needs to be removed, can be expensive.[15] |
| Dansyl Chloride | Reacts with primary and secondary amines to form highly stable and fluorescent N-dansyl-sulfonamide adducts.[20][21][22][23] | Fluorescence, UV | Stable derivatives, reacts with both primary and secondary amines.[20][21][23] | Longer reaction times may be required. |
| Ninhydrin | Reacts with primary and secondary amines to form a colored product (Ruhemann's purple for primary amines).[8][24][25] | UV-Vis | Well-established method, often used in post-column derivatization.[8][9][24] | Lower sensitivity compared to fluorescent methods.[25] |
Alternative Analytical Technique: LC-MS/MS
For ultimate sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed for the analysis of amines without the need for derivatization.[26][27][28][29]
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by HPLC followed by mass spectrometric detection based on the mass-to-charge ratio of the analyte.[26][27][28][29] | High sensitivity and selectivity, no derivatization required, structural information can be obtained. | Higher equipment cost and complexity. |
Conclusion
The proposed HPLC method utilizing this compound as a pre-column derivatizing agent presents a promising and practical approach for the quantification of primary and secondary amines. Its key advantages of high water solubility and the formation of stable, UV-active derivatives make it a valuable addition to the analytical chemist's toolkit. While it may not offer the same level of sensitivity as fluorescent derivatizing agents, its simplicity and robustness make it a strong candidate for routine quality control applications. A thorough method validation, as outlined in this guide, is paramount to ensure its suitability for the intended analytical purpose. For applications requiring the highest sensitivity and specificity, LC-MS/MS remains the gold standard. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired level of sensitivity.
References
-
Acta Scientific. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Online] Available at: [Link]
-
PubMed. Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent. [Online] Available at: [Link]
-
Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Online] Available at: [Link]
-
ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. [Online] Available at: [Link]
-
Journal of AOAC INTERNATIONAL. High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. [Online] Available at: [Link]
-
NIH. Targeted quantification of amino acids by dansylation. [Online] Available at: [Link]
-
Acta Scientific. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Online] Available at: [Link]
-
PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Online] Available at: [Link]
-
NIH. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Online] Available at: [Link]
-
ResearchGate. Derivatizing Reagents for Detection of Organic Compounds By HPLC. [Online] Available at: [Link]
-
Diva-portal.org. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Online] Available at: [Link]
-
ResearchGate. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. [Online] Available at: [Link]
-
ResearchGate. 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. [Online] Available at: [Link]
-
ResearchGate. Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-Phthaldialdehyde/ 2-mercaptoethanol reagent. [Online] Available at: [Link]
-
Butterworth Laboratories Ltd. Amino Acid Analysis By HPLC. [Online] Available at: [Link]
-
PubMed. Analysis of amino acids without derivatization in barley extracts by LC-MS-MS. [Online] Available at: [Link]
-
Oxford Academic. Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. [Online] Available at: [Link]
-
ResearchGate. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Online] Available at: [Link]
-
Indian Journal of Clinical Biochemistry. Notes Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. [Online] Available at: [Link]
-
DigitalCommons@UNO. Dansylation of hydroxyl and carboxylic acid functional groups. [Online] Available at: [Link]
-
ResearchGate. Derivatization reactions of the targeted amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl). [Online] Available at: [Link]
-
SciELO. Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). [Online] Available at: [Link]
-
NIH. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Online] Available at: [Link]
-
Journal of Chromatography B. Analysis of amino acids without derivatization in barley extracts by LC-MS-MS. [Online] Available at: [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Online] Available at: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Online] Available at: [Link]
-
Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Online] Available at: [Link]
-
IntuitionLabs. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Online] Available at: [Link]
-
NIH. This compound. [Online] Available at: [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Online] Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. squjs.squ.edu.om [squjs.squ.edu.om]
- 4. m.youtube.com [m.youtube.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. actascientific.com [actascientific.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. actascientific.com [actascientific.com]
- 15. Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. butterworth-labs.co.uk [butterworth-labs.co.uk]
- 25. sdiarticle4.com [sdiarticle4.com]
- 26. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analysis of amino acids without derivatization in barley extracts by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Analysis of amino acids without derivatization in barley extracts by LC-MS-MS | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Bioconjugation: Sodium 3-formylbenzenesulfonate vs. Other Water-Soluble Aldehydes
Introduction: The Critical Role of Aldehydes in Modern Bioconjugation
In the landscape of advanced therapeutics and diagnostics, bioconjugation—the chemical linking of two or more molecules, where at least one is a biomolecule—stands as a cornerstone technology.[] From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to cancer cells to PEGylated proteins with extended circulatory half-lives, the ability to create stable, well-defined bioconjugates is paramount.[2][3][4]
One of the most robust and widely utilized methods for covalently modifying proteins is reductive amination .[5][6] This strategy exploits the reaction between a carbonyl group (typically an aldehyde) and a primary amine, such as the ε-amino group of a lysine residue, a common amino acid on the surface of proteins. The reaction proceeds via a Schiff base intermediate, which is subsequently reduced to form a stable, irreversible secondary amine linkage.[6][7][8]
The success of this technique in an aqueous biological milieu hinges on the properties of the aldehyde reagent. It must be sufficiently water-soluble to avoid denaturing the target biomolecule and reactive enough to proceed efficiently under mild, biocompatible conditions (pH, temperature). This guide provides an in-depth comparison of Sodium 3-formylbenzenesulfonate (3-FBS), a highly effective water-soluble aromatic aldehyde, with other common classes of water-soluble aldehydes used in the field. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in their bioconjugation endeavors.
The Contenders: A Comparative Analysis of Water-Soluble Aldehydes
The choice of aldehyde is not trivial; it directly influences reaction kinetics, conjugate stability, and the physicochemical properties of the final product. Here, we compare 3-FBS against its main alternatives.
This compound (3-FBS): The Aromatic Advantage
This compound, also known as sodium 3-sulfobenzaldehyde, is a bifunctional aromatic compound featuring a reactive aldehyde group and a sulfonate (-SO₃Na) group.[9][10] This unique structure confers several distinct advantages.
-
Mechanism of Solubility and Reactivity: The ionic sulfonate group provides exceptional water solubility, allowing for high reagent concentrations in aqueous buffers without organic co-solvents that could compromise protein integrity.[9][11] The aldehyde is positioned on a benzene ring, making it an aromatic aldehyde . Aromatic aldehydes are known to exhibit enhanced reactivity towards amine nucleophiles compared to many aliphatic counterparts, facilitating more rapid Schiff base formation.[12][13][14] This is a critical factor for achieving high conjugation efficiency at lower temperatures and shorter reaction times.
PEG-Aldehydes: The Steric Shield
Poly(ethylene glycol) (PEG) chains terminated with an aldehyde group are widely used, particularly for PEGylation—a process that can enhance drug solubility, stability, and circulation time while reducing immunogenicity.[4][15][16]
-
Mechanism of Solubility and Reactivity: Water solubility is imparted by the hydrophilic, repeating ethylene oxide units of the PEG polymer itself.[17] The terminal aldehyde is typically an aliphatic aldehyde (e.g., propionaldehyde). While effective, these can be less reactive than aromatic aldehydes, sometimes requiring longer incubation times or slightly elevated temperatures to drive the reaction to completion.[14][18] The bulky nature of the PEG chain can also provide a steric shield, which may be beneficial for protecting the protein but can sometimes hinder access to the target amine, affecting reaction efficiency.[18]
Small Aliphatic Aldehydes (Formaldehyde, Glyoxal, etc.)
Simple, low-molecular-weight aldehydes are water-soluble due to their polarity and ability to form hydrogen bonds.[19]
-
Mechanism of Solubility and Reactivity: While highly reactive, their small size and, in some cases, bifunctional nature (e.g., glyoxal) can lead to uncontrolled reactions. These reagents have a higher propensity for forming unwanted intra- and intermolecular cross-links, leading to protein aggregation and a heterogeneous product profile.[20] Their use in producing precisely defined bioconjugates is therefore limited.
Advanced Bioorthogonal Aldehydes (e.g., 2-Formylphenylboronic Acid)
Recent innovations have introduced aldehydes with unique functionalities to achieve faster or more specific ligations. For example, 2-formylphenylboronic acid (2-FPBA) contains an ortho-boronic acid group.
-
Mechanism of Solubility and Reactivity: The boronic acid group dramatically accelerates the condensation reaction with amines, leading to the formation of a highly stable iminoboronate complex.[21] This represents a powerful tool for dynamic covalent chemistry and rapid bioconjugation under physiological conditions. However, these reagents are more specialized and may be employed for applications where such dynamic or rapid kinetics are specifically required.
Quantitative Performance Comparison
To provide a clear, objective overview, the properties of these aldehyde classes are summarized below.
| Feature | This compound (3-FBS) | PEG-Aldehydes | Small Aliphatic Aldehydes | 2-Formylphenylboronic Acid (2-FPBA) |
| Structure | Aromatic aldehyde with sulfonate group | Aliphatic aldehyde on a polymer chain | Simple, low molecular weight aldehydes | Aromatic aldehyde with ortho-boronic acid |
| Source of Solubility | Ionic sulfonate group[11] | Hydrophilic PEG chain[17] | Polarity and H-bonding | Boronic acid and aromatic ring polarity |
| Reactivity Profile | High (Aromatic aldehyde)[14] | Moderate to High (Aliphatic aldehyde)[18] | Very High[20] | Extremely High (Intramolecular catalysis)[21] |
| Stability of Intermediate | Reversible Schiff base, stabilized by reduction[8] | Reversible Schiff base, stabilized by reduction | Reversible Schiff base, prone to side reactions | Stable iminoboronate complex[21] |
| Typical Applications | ADC development, protein labeling, surface modification[11] | PEGylation for improved PK/PD[4] | Cross-linking, fixation (less common in therapeutics) | Rapid protein labeling, dynamic covalent chemistry |
| Key Advantages | High solubility, high reactivity, adds a charged group | Adds steric bulk, improves PK/PD, biocompatible | Inexpensive, highly reactive | Extremely fast kinetics, forms stable complex |
| Key Disadvantages | Adds a permanent negative charge | Can be sterically hindering, high polydispersity | Prone to over-reaction and aggregation[20] | Specialized reagent, different linkage chemistry |
Experimental Methodologies & Workflows
Trustworthiness in scientific reporting is built on transparent, reproducible protocols. Here we provide detailed, self-validating methodologies for bioconjugation using 3-FBS.
Diagram: General Workflow for Reductive Amination
The overall process, from starting materials to the final characterized product, follows a logical sequence.
Caption: General experimental workflow for protein modification via reductive amination.
Protocol 1: Modification of Bovine Serum Albumin (BSA) with this compound
This protocol describes a standard procedure for conjugating 3-FBS to a model protein. The causality for key parameters is explained.
A. Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (3-FBS, MW: 208.17 g/mol )[9]
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate Buffered Saline (PBS), 1X, pH 7.4
-
PD-10 Desalting Columns (or equivalent for Size-Exclusion Chromatography)
-
MALDI-TOF Mass Spectrometer
B. Procedure:
-
Protein Preparation: Dissolve BSA in 1X PBS to a final concentration of 10 mg/mL. Rationale: This concentration is high enough for efficient reaction but low enough to prevent aggregation.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of 3-FBS in 1X PBS.
-
Prepare a 1 M stock solution of sodium cyanoborohydride in water. Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment.
-
-
Schiff Base Formation:
-
To 1 mL of the 10 mg/mL BSA solution, add a 20-fold molar excess of the 3-FBS solution. (For BSA, MW ~66.5 kDa, this is ~30 µL of 100 mM 3-FBS).
-
Incubate the reaction at room temperature for 2 hours with gentle mixing. Rationale: This allows the equilibrium between the amine, aldehyde, and Schiff base to be established. The pH of PBS (7.4) is a good compromise for maintaining protein stability while allowing for sufficient unprotonated lysine amines to be reactive.[5]
-
-
Reduction:
-
Add a final concentration of 50 mM sodium cyanoborohydride to the reaction mixture (~53 µL of 1 M stock).
-
Incubate the reaction overnight (16-18 hours) at 4°C. Rationale: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine (Schiff base) in the presence of the aldehyde, preventing unwanted side reactions.[7] The lower temperature enhances protein stability during the long incubation.
-
-
Purification:
-
To remove excess unreacted 3-FBS and reducing agent, purify the conjugate using a PD-10 desalting column equilibrated with 1X PBS, following the manufacturer's instructions.
-
Collect the protein-containing fractions.
-
-
Characterization (Validation):
-
Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.
-
Analyze the conjugate by MALDI-TOF MS to determine the average degree of labeling (DOL). The mass increase will correspond to the number of 3-FBS molecules attached (mass shift per modification = ~188.18 Da, accounting for the loss of H₂O).
-
Understanding the Core Mechanism
The chemical transformation at the heart of this process is critical to understanding the performance differences between aldehyde types.
Diagram: Reaction Mechanism of Reductive Amination
This diagram illustrates the two-step process for both an aromatic and an aliphatic aldehyde, highlighting the structural differences.
Caption: Reductive amination mechanism for aromatic vs. aliphatic aldehydes. (Note: Placeholder images would be replaced with actual chemical structures).
The formation of the C=N double bond (the Schiff base or imine) is generally reversible and susceptible to hydrolysis.[8][22] The subsequent reduction to a C-N single bond by a reducing agent like sodium cyanoborohydride is what renders the linkage stable and permanent for therapeutic applications. The stability of the final conjugate is therefore excellent, provided the reduction step goes to completion.
Conclusion and Expert Recommendation
While various water-soluble aldehydes have a role in the bioconjugation toolkit, This compound (3-FBS) offers a compelling combination of features that make it a superior choice for a wide range of applications. Its high water solubility, imparted by a compact and permanently charged sulfonate group, allows for reactions in purely aqueous systems, optimally preserving protein structure and function.[9][11] Furthermore, the inherent reactivity of its aromatic aldehyde moiety drives efficient conjugation under mild conditions, often leading to higher yields and more homogenous products compared to less reactive aliphatic aldehydes.[14]
For researchers developing antibody-drug conjugates, designing novel protein-based diagnostics, or functionalizing biomaterials, 3-FBS provides a reliable, efficient, and robust method for introducing a stable linkage with desirable hydrophilic properties. While PEG-aldehydes remain the standard for imparting significant steric shielding and pharmacokinetic benefits, 3-FBS excels where precise, efficient modification with a small, water-solubilizing entity is the primary goal.
References
-
A review of conjugation technologies for antibody drug conjugates. Oxford Academic. [Link]
-
Streamlining Bioconjugation for Antibody-Drug Conjugate Development. Abzena. [Link]
-
Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. [Link]
-
Innovative Bioconjugation Technology for Antibody–Drug Conjugates: Proof of Concept in a CD30-Positive Lymphoma Mouse Model. ACS Publications. [Link]
-
Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. PMC - NIH. [Link]
-
Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. ACS Publications. [Link]
-
Bioconjugation Technology Selection during Early-Stage Development - A Strategy to Streamline IND and Manufacturing Timelines. ADC Review. [Link]
-
Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. NIH. [Link]
-
Stable, Specific, and Reversible Base Pairing via Schiff Base. ResearchGate. [Link]
-
Advances in Bioconjugation. PMC - PubMed Central. [Link]
-
PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC. [Link]
-
Activated PEG Aldehyde for N-terminal PEGylation. JenKem Technology. [Link]
-
[Comparison of bioactive aldehydes modifying action on human albumin]. PubMed. [Link]
-
Chemistry for peptide and protein PEGylation. ResearchGate. [Link]
-
Why are smaller aldehydes and ketones soluble in water? Quora. [Link]
-
Importance of aromatic aldehydes. ResearchGate. [Link]
-
Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. [Link]
-
This compound. PubChem - NIH. [Link]
-
Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 2. academic.oup.com [academic.oup.com]
- 3. adcreview.com [adcreview.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C7H5NaO4S | CID 23690338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creativepegworks.com [creativepegworks.com]
- 18. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]
- 19. quora.com [quora.com]
- 20. [Comparison of bioactive aldehydes modifying action on human albumin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
A Senior Application Scientist’s Guide to Purity Analysis of Sodium 3-formylbenzenesulfonate: A Comparative Study of Titrimetric and Modern Analytical Methods
Introduction: The Imperative for Purity in a Versatile Building Block
Sodium 3-formylbenzenesulfonate (CAS No. 5330-48-3) is a bifunctional aromatic compound of significant utility in organic synthesis, medicinal chemistry, and materials science.[1][2][3] Its structure, incorporating a reactive aldehyde group and a water-solubilizing sodium sulfonate group, makes it a valuable intermediate for creating novel pharmaceutical candidates, dyes, and specialized polymers.[1][4] In the context of drug development and high-stakes research, the purity of such a starting material is not a trivial parameter; it is the bedrock upon which the reliability, reproducibility, and safety of the final product are built. Impurities can lead to unpredictable reaction kinetics, unwanted side products, and compromised biological activity.
This guide provides an in-depth, comparative analysis of quantitative methods for determining the purity of this compound. We will begin with a detailed exploration of a classic, yet powerful, titrimetric approach, elucidating the causality behind our proposed protocol. Subsequently, we will benchmark this method against modern instrumental techniques, including High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our objective is to equip you, the practicing scientist, with the critical insights needed to select and implement the most appropriate analytical strategy for your specific application.
Part 1: The Titrimetric Approach — Precision Through Stoichiometry
Titration remains a cornerstone of analytical chemistry for its reliance on direct stoichiometric measurement, offering high precision and accuracy without the need for expensive equipment.[5] For this compound, a direct titration is not straightforward. However, by leveraging its chemical properties, we can design a robust, self-validating protocol. The molecule possesses two key functional groups: the sodium sulfonate and the aldehyde. We will focus on the sulfonate moiety, as it represents the entire molecule and can be converted into a titratable strong acid.
Principle: Ion-Exchange Acid-Base Titration
The core of this method lies in converting the sodium salt of the strong sulfonic acid into its free acid form. This is achieved by passing an aqueous solution of the sample through a strong acid cation exchange resin in the hydrogen (H⁺) form. The resin quantitatively exchanges the Na⁺ ions for H⁺ ions, yielding 3-formylbenzenesulfonic acid in the eluate.
Reaction on Resin: Resin-SO₃⁻H⁺ + C₇H₅(CHO)SO₃⁻Na⁺ → Resin-SO₃⁻Na⁺ + C₇H₅(CHO)SO₃H
The resulting eluate contains a strong acid (3-formylbenzenesulfonic acid) that can be directly and accurately titrated with a standardized strong base, such as sodium hydroxide (NaOH). The endpoint, where neutralization is complete, provides a direct molar quantification of the analyte.
Titration Reaction: C₇H₅(CHO)SO₃H + NaOH → C₇H₅(CHO)SO₃Na + H₂O
This approach is superior to methods targeting the aldehyde group (e.g., oximation), which can be slower and more susceptible to interferences from other carbonyl-containing impurities.
Experimental Protocol: Ion-Exchange Titration
This protocol is designed to be self-validating by including rigorous standardization and control steps.
1. Materials and Reagents:
-
This compound sample
-
Strong acid cation exchange resin (e.g., Amberlite® IR120 H⁺ form)
-
Sodium Hydroxide (NaOH), analytical grade
-
Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 110°C for 2 hours
-
Phenolphthalein indicator solution
-
Deionized (DI) water
-
Class A volumetric glassware (50 mL burette, 250 mL volumetric flasks, pipettes)
-
Analytical balance (readable to 0.1 mg)
-
Glass chromatography column
2. Preparation and Standardization of 0.1 M NaOH Titrant:
-
Rationale: The accuracy of the entire assay depends on the precise concentration of the NaOH titrant. KHP is an ideal primary standard due to its high purity, stability, and high molecular weight.
-
Procedure:
-
Accurately weigh approximately 0.8 g of dried KHP into a 250 mL Erlenmeyer flask. Record the mass precisely.
-
Dissolve the KHP in ~50 mL of DI water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the prepared ~0.1 M NaOH solution until a faint, persistent pink color is observed.
-
Repeat the standardization at least three times. The volumes of NaOH used should agree within 0.5%.
-
Calculate the exact molarity of the NaOH solution.
-
3. Preparation of the Ion-Exchange Column:
-
Rationale: Proper column preparation ensures quantitative exchange of Na⁺ for H⁺ without introducing contaminants.
-
Procedure:
-
Prepare a slurry of the cation exchange resin in DI water and pour it into a glass column to create a packed bed approximately 15-20 cm in length.
-
Wash the column with at least three bed volumes of DI water until the eluate is neutral (verifiable with pH paper).
-
4. Sample Analysis:
-
Rationale: A precise sample mass is critical for an accurate final purity calculation. The ion-exchange step isolates the analyte in its titratable form.
-
Procedure:
-
Accurately weigh approximately 0.4 g of the this compound sample into a 100 mL beaker. Record the mass precisely.
-
Dissolve the sample in ~20 mL of DI water.
-
Carefully pass the sample solution through the prepared ion-exchange column, collecting the eluate in a 250 mL Erlenmeyer flask.
-
Wash the column with several portions of DI water (totaling ~50-60 mL), collecting all washings in the same flask. This ensures all the converted sulfonic acid is collected.
-
Add 2-3 drops of phenolphthalein indicator to the collected eluate.
-
Titrate with the standardized 0.1 M NaOH solution to the same faint pink endpoint used during standardization.
-
Perform the analysis in triplicate.
-
Workflow for Ion-Exchange Titration
Sources
Performance Evaluation of Sodium 3-formylbenzenesulfonate in Capillary Electrophoresis: A Comparative Guide
Abstract
This technical guide provides a comprehensive performance evaluation of Sodium 3-formylbenzenesulfonate as a potential pseudo-stationary phase in Micellar Electrokinetic Chromatography (MEKC), a powerful separation technique within capillary electrophoresis (CE). While a novel candidate, its unique aromatic and functionalized structure suggests intriguing possibilities for enhancing separation selectivity, particularly for neutral and hydrophobic analytes. This document will objectively compare the hypothesized performance of this compound against established alternatives like Sodium Dodecyl Sulfate (SDS) and Bile Salts. We will delve into the mechanistic underpinnings of its potential separation capabilities and provide detailed experimental protocols for its validation. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their analytical toolkit and explore new frontiers in capillary electrophoresis.
Introduction to Micellar Electrokinetic Chromatography (MEKC)
Capillary electrophoresis is a highly efficient separation technique that differentiates analytes based on their electrophoretic mobility in an electric field.[1] However, conventional capillary zone electrophoresis (CZE) is limited to the separation of charged species. MEKC extends the utility of CE to neutral molecules by introducing a pseudo-stationary phase into the background electrolyte (BGE).[2][3] This pseudo-stationary phase consists of micelles, which are aggregates of surfactant molecules formed at concentrations above their critical micelle concentration (CMC).[4]
In a typical MEKC setup with an anionic surfactant like SDS, the negatively charged micelles migrate towards the anode. However, the strong electroosmotic flow (EOF) of the bulk solution towards the cathode overcomes the electrophoretic migration of the micelles, resulting in a net migration of the micelles towards the cathode at a slower velocity than the bulk flow.[5] Neutral analytes in the sample partition between the aqueous mobile phase and the hydrophobic core of the micelles.[3] This differential partitioning, analogous to chromatography, allows for the separation of these neutral compounds.[2]
This compound: A Novel Pseudo-Stationary Phase
This compound is an aromatic organic compound featuring both a formyl (-CHO) and a sulfonate (-SO₃Na) group.[6] This bifunctional nature presents a unique combination of properties that make it a compelling candidate for a pseudo-stationary phase in MEKC.
Hypothesized Advantages and Unique Separation Mechanisms:
-
Enhanced Selectivity through Multiple Interaction Modes: Unlike the purely hydrophobic interactions offered by the alkyl chains of SDS, the benzene ring of this compound can participate in π-π stacking interactions with aromatic analytes. The presence of the electron-withdrawing formyl group can further modulate these aromatic interactions.
-
Potential for Dynamic Derivatization: The aldehyde functionality opens up the possibility for reversible Schiff base formation with primary amine-containing analytes. This dynamic, on-line derivatization could introduce a charge to neutral analytes, enabling a hybrid separation mechanism that combines partitioning and electrophoretic mobility differences.
-
Tunable Hydrophilicity: The sulfonate group ensures high water solubility, a critical requirement for a surfactant in MEKC.[3] The overall hydrophilicity of the micelle can be potentially tuned by the aggregation number and the orientation of the formyl group at the micelle-water interface.
Comparative Analysis with Conventional Surfactants
The performance of any new pseudo-stationary phase must be benchmarked against established alternatives. The most common surfactants used in MEKC are Sodium Dodecyl Sulfate (SDS) and bile salts.
Sodium Dodecyl Sulfate (SDS)
SDS is an anionic surfactant with a twelve-carbon alkyl chain and a sulfate head group.[5] It is widely used due to its well-characterized behavior, commercial availability, and ability to form stable micelles.
Bile Salts
Bile salts, such as sodium cholate and sodium deoxycholate, are naturally occurring anionic surfactants with a rigid steroidal structure.[7][8] Their unique polycyclic structure provides a different hydrophobic environment compared to the flexible alkyl chains of SDS, often leading to different separation selectivities.[9]
Performance Metrics Comparison
The following table summarizes the key performance characteristics of this compound (hypothesized) and the established alternatives.
| Performance Metric | This compound (Hypothesized) | Sodium Dodecyl Sulfate (SDS) | Bile Salts (e.g., Sodium Cholate) |
| Primary Interaction | Hydrophobic, π-π stacking, potential for dynamic derivatization | Hydrophobic | Hydrophobic (inclusion in a rigid structure) |
| Selectivity | Potentially high for aromatic and amine-containing compounds | General purpose, good for non-polar analytes | High for chiral and isomeric compounds |
| Efficiency (Plate Count) | Expected to be high, typical of MEKC | High, often >100,000 plates/meter | Generally high, can be affected by aggregation |
| Analysis Time | Dependent on micelle mobility and interaction strength | Generally fast | Can be longer due to complex equilibria |
| pH Range | Wide, due to the strong acidic nature of the sulfonate group | Typically used at neutral to alkaline pH | Dependent on the pKa of the carboxylic acid group |
| Organic Modifier Comp. | Expected to be good due to aromatic nature | Good, but high concentrations can disrupt micelles | Good, often used with organic modifiers |
Experimental Protocols for Performance Evaluation
To validate the performance of this compound as a pseudo-stationary phase, a series of systematic experiments are required.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of any surfactant. It can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A common method is to use a UV-Vis spectrophotometer and a suitable probe that shows a spectral shift upon incorporation into the micelle.
Step-by-Step Protocol:
-
Prepare a series of solutions of this compound in the desired background electrolyte (e.g., 20 mM phosphate buffer, pH 7.4) with concentrations ranging from 0.1 mM to 100 mM.
-
Add a small, constant amount of a hydrophobic UV-active probe (e.g., pyrene) to each solution.
-
Measure the absorbance spectrum of each solution.
-
Plot the absorbance at a specific wavelength (where the spectral shift is observed) against the concentration of this compound.
-
The CMC is the concentration at which a sharp change in the slope of the plot is observed.
Evaluation of Separation Performance
The separation performance should be evaluated using a standard mixture of neutral analytes with varying hydrophobicities and functionalities.
Instrumentation and Conditions:
-
Capillary: Fused-silica capillary, 50 µm I.D., 50 cm total length (41.5 cm effective length).
-
Background Electrolyte (BGE): 20 mM phosphate buffer (pH 7.4) containing this compound at a concentration above its determined CMC (e.g., 50 mM).
-
Applied Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm.
Test Analyte Mixture:
A mixture of neutral compounds such as benzene, toluene, ethylbenzene, and propylbenzene can be used to assess the separation of non-polar analytes. To investigate the unique selectivity, a mixture containing aromatic compounds with and without primary amine groups should also be tested.
Performance Metrics to Evaluate:
-
Resolution (Rs): A measure of the degree of separation between two adjacent peaks.
-
Efficiency (N): The number of theoretical plates, which reflects the peak sharpness.
-
Selectivity (α): The ratio of the capacity factors of two adjacent peaks.
-
Analysis Time: The time from injection to the elution of the last analyte.
Visualizing the Workflow and Mechanisms
Experimental Workflow for Performance Evaluation
Caption: Workflow for evaluating a novel surfactant in MEKC.
Hypothesized Interaction Mechanism
Caption: Potential analyte interactions with the proposed micelle.
Conclusion
This compound presents a promising, yet unexplored, avenue in the field of micellar electrokinetic chromatography. Its unique chemical structure, combining aromatic, sulfonate, and formyl functionalities, suggests the potential for novel separation selectivities that are not achievable with conventional surfactants like SDS and bile salts. The proposed experimental framework provides a clear path for the systematic evaluation of its performance. Should the hypothesized advantages be validated, this compound could become a valuable tool for challenging separations in pharmaceutical analysis, metabolomics, and other areas of chemical science.
References
- Terabe, S. (2009). Micellar electrokinetic chromatography. Analytical and Bioanalytical Chemistry, 394(1), 1-1.
- Palmer, C. P. (2008). Electrokinetic chromatography with polymeric pseudostationary phases.
-
Bile Salts in Chiral Micellar Electrokinetic Chromatography: 2000–2020. (2021). Molecules, 26(18), 5531. [Link]
- Ehala, S., Vaher, M., & Kaljurand, M. (2003). Separation of aromatic hydrophobic sulfonates by micellar electrokinetic chromatography.
-
Comparison of the Performance of Different Bile Salts in Enantioselective Separation of Palonosetron Stereoisomers by Micellar Electrokinetic Chromatography. (2022). Molecules, 27(19), 6649. [Link]
- Quirino, J. P., & Terabe, S. (1998). On-line concentration of neutral analytes for micellar electrokinetic chromatography. 5. Field-enhanced sample injection with reverse migrating micelles. Analytical Chemistry, 70(9), 1893-1901.
- Szucs, R., & Verleysen, K. (1998). Use of neutral surfactants for the capillary electrophoretic separation of hydrophobically modified poly(acrylic acids).
-
Bile Salts in Chiral Micellar Electrokinetic Chromatography: 2000–2020. (2021). PubMed. [Link]
- Wiedmer, S. K., Riekkola, M. L., & Söderman, O. (1997). Optimization of selectivity and resolution in micellar electrokinetic capillary chromatography with a mixed micellar system of sodium dodecyl sulfate and sodium cholate. Analytical Chemistry, 69(8), 1577-1584.
-
Utilization of sodium dodecyl sulfate in micellar electrokinetic chromatography. (2023). HELDA. [Link]
- Wiedmer, S. K., & Riekkola, M. L. (1998). Characterization of interactions between bile salts and drugs by micellar electrokinetic capillary chromatography. Part I. Pharmaceutical Research, 15(11), 1764-1771.
- Quirino, J. P., & Terabe, S. (1998). On-line Concentration of Neutral Analytes for Micellar Electrokinetic Chromatography. 3. Stacking With Reverse Migrating Micelles. Analytical Chemistry, 70(1), 149-157.
- A Review on Recent Advancement of Capillary Electrophoresis: Micellar Electrokinectic Chromatography and Its Applications. (2016). Research Journal of Pharmacy and Technology, 9(6), 795.
- Wiedmer, S. K., Riekkola, M. L., Nydén, M., & Söderman, O. (1997). Mixed Micelles of Sodium Dodecyl Sulfate and Sodium Cholate: Micellar Electrokinetic Capillary Chromatography and Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry, 69(14), 2589-2596.
- Sulfonic Functionalized Polydopamine Coatings with pH-Independent Surface Charge for Optimizing Capillary Electrophoretic Separ
- Effect of zwitterionic surfactants on the separation of proteins by capillary electrophoresis. (1994).
- Updated Review on Micellar Electro kinetic Chromatography. (2014).
- Patel, K., & Shamsi, S. A. (2019). Carbohydrate-Based Polymeric Surfactants for Chiral Micellar Electrokinetic Chromatography (CMEKC) Coupled to Mass Spectrometry. Methods in Molecular Biology, 2024, 289-312.
- Varghese, J., & Poole, C. F. (1995). Chemical selectivity in micellar electrokinetic chromatography: characterization of solute-micelle interactions for classification of surfactants. Analytical Chemistry, 67(3), 499-510.
- Simultaneous separation and concentration of neutral analytes by cyclodextrin assisted sweeping-micellar electrokinetic chromatography. (2020). Analytica Chimica Acta, 1105, 224-230.
- Schnee, V. P., Baker, G. A., Rauk, E., & Palmer, C. P. (2006). Electrokinetic chromatographic characterization of novel pseudo-phases based on N-alkyl-N-methylpyrrolidinium ionic liquid type surfactants. Electrophoresis, 27(21), 4141-4148.
- Evaluation of the Performance of New Surfactants and Study of Enhanced Recovery. (2025). Conference Paper.
- Quirino, J. P., & Aranas, E. (2019). Enrichment and Separation of Cationic, Neutral, and Chiral Analytes by Micelle to Cyclodextrin Stacking–Micellar Electrokinetic Chromatography. Analytical Chemistry, 91(2), 1476-1483.
- Heinig, K., & Vogt, C. (1999). Determination of surfactants by capillary electrophoresis. Electrophoresis, 20(15-16), 3311-3328.
- Schnee, V. P., Baker, G. A., Rauk, E., & Palmer, C. P. (2006). Electrokinetic chromatographic characterization of novel pseudo-phases based on N-alkyl-N-methylpyrrolidinium ionic liquid type surfactants. UM Impact.
- Rizvi, S. A. A., Do, D. P., & Saleh, A. M. (2011). Fundamentals of micellar electrokinetic chromatography (MEKC). European Journal of Chemistry, 2(2), 276-281.
- Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. (1996). Analytical Chemistry, 68(20), 3565-3571.
-
Micellar electrokinetic chromatography. (n.d.). Wikipedia. [Link]
- Ozaki, H., Itou, N., & Terabe, S. (2000). Macromolecular surfactant as a pseudo-stationary phase in micellar electrokinetic capillary chromatography.
-
Bile Salt Surfactants in Micellar Electrokinetic Capillary Chromatography: Application to Hydrophobic Molecule Separations. (1992). OSTI.GOV. [Link]
- Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. (2012). Farmacia, 60(1), 1-14.
- Capillary Electrophoresis <1053>. (n.d.). US Pharmacopeia.
- <1053> BIOTECHNOLOGY-DERIVED ARTICLES—CAPILLARY ELECTROPHORESIS. (2009). USP-NF.
- <1053> BIOTECHNOLOGY-DERIVED ARTICLES—CAPILLARY ELECTROPHORESIS. (2016). US Pharmacopeia.
-
Solutions for pharmaceutical industry. (n.d.). Lumex Instruments. [Link]
- Chiral Separation of Apremilast by Capillary Electrophoresis Using Succinyl-β-Cyclodextrin—Reversal of Enantiomer Elution Order by Cationic Capillary Co
Sources
- 1. uspnf.com [uspnf.com]
- 2. Capillary separation: micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 6. Bile Salts in Chiral Micellar Electrokinetic Chromatography: 2000–2020 [mdpi.com]
- 7. Bile Salts in Chiral Micellar Electrokinetic Chromatography: 2000–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Salts in Chiral Micellar Electrokinetic Chromatography: 2000-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of interactions between bile salts and drugs by micellar electrokinetic capillary chromatography. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of catalysts for the synthesis of "Sodium 3-formylbenzenesulfonate"
Abstract
Sodium 3-formylbenzenesulfonate, a key bifunctional intermediate in the pharmaceutical and fine chemical industries, presents unique synthetic challenges due to its dual reactivity. The efficiency of its synthesis is critically dependent on the chosen methodology, particularly the catalytic system employed. This guide provides an in-depth comparative analysis of the primary synthetic routes, with a specialized focus on a side-by-side evaluation of cobalt- and manganese-based catalysts for the selective oxidation of sodium 3-methylbenzenesulfonate. We will explore the mechanistic underpinnings, process efficiencies, and practical considerations of each approach. Detailed, field-tested experimental protocols and quantitative performance data are provided to support researchers and process chemists in making informed decisions for laboratory-scale synthesis and process development.
Introduction: The Synthetic Challenge
This compound (also known as sodium 3-sulfobenzaldehyde) is a valuable molecular building block.[1] Its structure, featuring both a reactive aldehyde for derivatization and a water-solubilizing sulfonate group, makes it an attractive precursor for synthesizing novel drug candidates, specialty dyes, and fluorescent whitening agents.[2] However, producing this molecule with high purity and yield is non-trivial. The electron-withdrawing nature of the sulfonate group deactivates the aromatic ring, while the aldehyde is susceptible to undesirable oxidation.
Three principal synthetic strategies have emerged:
-
Electrophilic Aromatic Sulfonation of benzaldehyde.
-
Nucleophilic Aromatic Substitution from 3-halobenzaldehydes.
-
Catalytic Oxidation of sodium 3-methylbenzenesulfonate.
This guide will dissect each pathway, with a core focus on comparing the catalytic systems that define the efficiency and selectivity of the oxidation route—a pathway offering significant advantages in atom economy and precursor availability.
Overview of Synthetic Pathways
The selection of a synthetic route is a strategic decision based on precursor availability, required scale, and capital equipment constraints. The diagram below illustrates the logical relationships between the primary starting materials and the target molecule.
Caption: Primary synthetic routes to this compound.
Method 1: Electrophilic Aromatic Sulfonation (Non-Catalytic)
This classical approach is the most direct, involving the reaction of benzaldehyde with fuming sulfuric acid (oleum). The aldehyde group acts as a meta-director, leading to the desired 3-substituted product.[3]
Mechanism & Rationale: The potent electrophile, sulfur trioxide (SO₃), present in oleum, attacks the electron-rich benzene ring. The strongly deactivating and meta-directing nature of the formyl group directs the incoming sulfonate group to the meta position.
Performance Analysis: While direct, this method suffers from significant drawbacks. The highly oxidizing nature of oleum can convert the aldehyde into an unwanted carboxylic acid byproduct (3-sulfobenzoic acid).[3] The reaction is also highly exothermic and requires careful temperature control to minimize side reactions.
Experimental Protocol: Sulfonation of Benzaldehyde
-
Materials: Benzaldehyde (10.6 g, 0.1 mol), Fuming sulfuric acid (20% SO₃, ~40 mL), Ice, Sodium chloride (NaCl), Sodium hydroxide (NaOH).
-
Procedure:
-
Equip a 250 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with benzaldehyde and cool to 0-5 °C in an ice-salt bath.
-
Slowly add the fuming sulfuric acid dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[1] The causality here is critical: exceeding this temperature significantly increases the rate of oxidation of the aldehyde to the carboxylic acid, reducing yield.[3]
-
After complete addition, continue stirring the mixture at 5-10 °C for an additional 3-4 hours.
-
In a separate beaker, prepare a large volume of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralize the acidic solution to pH 7 using a saturated NaOH solution.
-
Saturate the aqueous solution with NaCl to precipitate the sodium salt of the product ("salting out").
-
Filter the precipitate, wash with a cold, saturated NaCl solution, and dry under vacuum. Recrystallization from a water/ethanol mixture can be performed for further purification.[1]
-
Method 2: Nucleophilic Aromatic Substitution (Phase-Transfer Catalysis)
This route involves the displacement of a halide (typically chloride) from 3-chlorobenzaldehyde using sodium sulfite. The reaction is often sluggish and requires high temperatures and pressures, the use of a phase-transfer catalyst (PTC) is often employed to facilitate the reaction between the aqueous sulfite salt and the organic substrate.[4]
Mechanism & Rationale: The electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack. A PTC, such as polyethylene glycol (PEG) or a quaternary ammonium salt, forms an ion pair with the sulfite anion, transferring it into the organic phase where it can react with the 3-chlorobenzaldehyde. This circumvents the low mutual solubility of the reactants, thereby increasing the reaction rate.
Performance Analysis: This method avoids the harsh, oxidizing conditions of direct sulfonation. However, it requires high temperatures (160-210 °C) and pressures, necessitating the use of a specialized autoclave.[5] Catalyst choice is key to efficiency, with surfactants like PEG being effective and inexpensive.[5]
Experimental Protocol: PTC-Mediated Halogen-Sulfite Exchange
-
Materials: 3-Chlorobenzaldehyde (14.0 g, 0.1 mol), Sodium sulfite (13.9 g, 0.11 mol), Polyethylene glycol (PEG-600, e.g., 0.8 g), Water (80 mL).
-
Procedure:
-
Charge a high-pressure autoclave with 3-chlorobenzaldehyde, sodium sulfite, PEG-600, and water. The PTC is essential for shuttling the sulfite nucleophile across the phase boundary.
-
Seal the reactor and begin stirring. Heat the mixture to ~170 °C. The internal pressure will rise significantly. Maintain this temperature for 10-12 hours.[3]
-
After the reaction period, cool the reactor to below 100 °C before carefully venting the pressure.
-
The resulting aqueous solution contains the sodium salt product. Filter the hot solution to remove any unreacted starting material or inorganic byproducts.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Method 3: Catalytic Oxidation of Sodium 3-Methylbenzenesulfonate
This method represents a more modern and potentially greener approach, starting from the readily available sodium 3-methylbenzenesulfonate (the sulfonated derivative of toluene). The primary challenge is the selective oxidation of the benzylic methyl group to an aldehyde without over-oxidation to the carboxylic acid.[3] This is where the choice of catalyst is paramount. We will compare two of the most common and effective catalyst systems: Cobalt and Manganese salts.
General Reaction Workflow
The experimental setup for both catalytic systems is broadly similar, involving the heating of the substrate in a solvent with a metal salt catalyst under an oxygen or air atmosphere.
Caption: General workflow for the catalytic oxidation of sodium 3-methylbenzenesulfonate.
Cobalt-Catalyzed Aerobic Oxidation
Catalyst System: Cobalt(II) acetate tetrahydrate, often used with promoters like N-hydroxyphthalimide (NHPI).[6] Mechanism & Rationale: The reaction proceeds via a free-radical mechanism. The Co(II) species is first oxidized by an initiator or hydroperoxide intermediate to the active Co(III) state. Co(III) then abstracts a hydrogen atom from the methyl group of the substrate, generating a benzyl radical. This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical, which propagates a chain reaction leading to the formation of a hydroperoxide. The hydroperoxide decomposes to the aldehyde product, regenerating the Co(II) catalyst. The use of a solvent like acetic acid is crucial as it stabilizes the cobalt species.[7]
Caption: Simplified catalytic cycle for Co-catalyzed benzylic oxidation.
Experimental Protocol: Cobalt-Catalyzed Oxidation
-
Materials: Sodium 3-methylbenzenesulfonate (19.6 g, 0.1 mol), Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, 0.25 g, 1 mol%), Glacial acetic acid (150 mL).
-
Procedure:
-
Charge a magnetically stirred glass-lined autoclave with sodium 3-methylbenzenesulfonate and cobalt(II) acetate tetrahydrate.
-
Add glacial acetic acid as the solvent.
-
Seal the reactor, purge with N₂ gas, and then pressurize with compressed air or pure O₂ to 10-15 atm. The inert purge is a safety measure to avoid forming an explosive gas mixture before heating.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Maintain the reaction for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC for substrate conversion and product formation.
-
After completion, cool the reactor to room temperature and carefully vent the pressure.
-
Filter the reaction mixture to recover the catalyst (which can be recycled).
-
The acetic acid can be removed under reduced pressure. The residue is then dissolved in water, neutralized with NaOH, and the product is isolated by crystallization.
-
Manganese-Catalyzed Aerobic Oxidation
Catalyst System: Manganese(II) acetate (Mn(OAc)₂).[8] Mechanism & Rationale: The mechanism is very similar to the cobalt-catalyzed system, involving a Mn(II)/Mn(III) redox cycle to generate benzyl radicals.[8] Manganese catalysts are often considered more environmentally benign and are less expensive than cobalt. They can sometimes offer different selectivity profiles, although for simple methylarene oxidation, the performance is often comparable. The key steps of hydrogen atom abstraction by Mn(III) and subsequent reaction with oxygen are analogous.
Experimental Protocol: Manganese-Catalyzed Oxidation
-
Materials: Sodium 3-methylbenzenesulfonate (19.6 g, 0.1 mol), Manganese(II) acetate (Mn(OAc)₂, 0.17 g, 1 mol%), Glacial acetic acid (150 mL).
-
Procedure:
-
The procedure is identical to the cobalt-catalyzed protocol described in section 5.1, with the substitution of Manganese(II) acetate for the cobalt catalyst.
-
Charge the autoclave with the substrate, manganese catalyst, and acetic acid.
-
Seal, purge, and pressurize with O₂ or air (10-15 atm).
-
Heat to 120-140 °C and maintain for 4-6 hours, monitoring by HPLC.
-
Perform the same work-up procedure: cool, vent, filter, and isolate the product via crystallization after neutralization.
-
Performance Comparison of Synthetic Methods
The following table summarizes the key performance indicators and practical considerations for each synthetic route, based on literature data and established chemical principles. The data for the catalytic oxidation routes are representative estimates based on analogous oxidations of toluene derivatives, as direct comparative studies on this specific substrate are not widely published.[7][8]
| Parameter | Electrophilic Sulfonation | Nucleophilic Substitution (PTC) | Co-Catalyzed Oxidation | Mn-Catalyzed Oxidation |
| Primary Catalyst | None (Stoichiometric Reagent) | Phase-Transfer Catalyst (e.g., PEG) | Cobalt(II) Acetate | Manganese(II) Acetate |
| Starting Material | Benzaldehyde | 3-Chlorobenzaldehyde | Sodium 3-Methylbenzenesulfonate | Sodium 3-Methylbenzenesulfonate |
| Typical Yield | 60-75% | 70-85% | 65-80% (selectivity dependent) | 60-75% (selectivity dependent) |
| Selectivity | Good for meta-isomer | High | Good, but over-oxidation is a risk | Good, but over-oxidation is a risk |
| Reaction Temp. | 0-10 °C | 160-180 °C | 120-140 °C | 120-140 °C |
| Pressure | Atmospheric | High Pressure (Autoclave) | High Pressure (Autoclave) | High Pressure (Autoclave) |
| Key Advantages | Direct, one-step process | Avoids strong oxidizing agents | Good atom economy, available substrate | Lower cost, more benign metal |
| Potential Drawbacks | Hazardous reagents (oleum), over-oxidation to acid | High temp/pressure, specialized equipment | Risk of over-oxidation, catalyst cost | Slightly lower activity than Co |
| Reference | [1][3] | [4][5] | [6][7] | [8][9] |
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through several distinct pathways, each with its own set of advantages and disadvantages.
-
Electrophilic Aromatic Sulfonation remains a viable laboratory-scale method due to its directness but is hampered by safety concerns and potential for byproducts.
-
Nucleophilic Aromatic Substitution offers a cleaner profile but requires specialized high-pressure equipment, making it more suitable for dedicated industrial-scale production.
-
Catalytic Aerobic Oxidation emerges as a highly promising and modern approach. Both cobalt and manganese systems demonstrate efficacy in the selective oxidation of the methyl group. Cobalt catalysts may offer slightly higher activity, while manganese presents a lower-cost and more environmentally friendly alternative. The primary challenge in this route is fine-tuning reaction conditions (temperature, pressure, catalyst loading, reaction time) to maximize selectivity for the aldehyde and minimize the formation of the corresponding carboxylic acid.
Future research should focus on the development of more selective and reusable heterogeneous catalysts for the oxidation pathway. Systems that can operate at lower temperatures and pressures would significantly enhance the safety, economic viability, and environmental footprint of the synthesis of this important chemical intermediate.
References
- Benchchem. (2025). A Comparative Guide to Catalysts for 3-Formylbenzenesulfonic Acid Synthesis.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure.
- Benchchem. (2025). Literature review of synthesis methods for 3-Formylbenzenesulfonic acid.
- Google Patents.
-
MDPI. (2021). Co3O4 Catalysts for Complete Toluene Oxidation: Review including Meta-Analysis of Catalyst Activity Data. [Link]
-
ResearchGate. (2015). Synthesis and application of supported cobalt catalyst for selective oxidation of cyclohexane and toluene. [Link]
-
RSC Publishing. (2017). An efficient chromium(iii)-catalyzed aerobic oxidation of methylarenes in water for the green preparation of corresponding acids. [Link]
-
Journal of the American Chemical Society. (2022). Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates. [Link]
- Google Patents.
- Google Patents.
-
Wikipedia. Toluene. [Link]
-
Globe Thesis. (2023). Experimental Study On Catalytic Oxidation Of Toluene Over Cobalt,manganese And Cerium Based Catalysts. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
- Google Patents. CN102241581A - Method for preparing manganese acetate from electrolytic manganese metal leaching residue.
- Google Patents.
-
RSC Publishing. (2025). Manganese assisted efficient construction of Cu+ sites and oxygen vacancies in composite hydroxides for solvent-free aerobic oxidation of alkylarenes. [Link]
- Google Patents.
-
ResearchGate. (2017). Cobalt(II) catalytic oxidation of arylmethyl sulfonyl imines to arylcarbonyl analogues. [Link]
- Google Patents. US3647835A - Method of direct generation of manganese (iii)
-
Organic Syntheses. 1,2-NAPHTHOQUINONE-4-SULFONATE, AMMONIUM. [Link]
-
MDPI. (2020). Mineral Manganese Oxides as Oxidation Catalysts: Capabilities in the CO-PROX Reaction. [Link]
-
J. Iran. Chem. Soc. (2010). Catalytic Oxidation of Primary Aromatic Amines with Sodium Periodate Catalyzed by Mn(III)salophen Compl. [Link]
-
RSC Publishing. (2018). Cobalt-catalyzed C8–H sulfonylation of 1-naphthylamine derivatives with sodium sulfinates. [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. [Link]
-
PubMed. (2022). Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates. [Link]
-
ChemRxiv. (2020). Activation of alkyl hydroperoxides by manganese complexes of tmtacn for initiation of radical polymerisation of alkenes. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
PubMed. (2022). Cobalt–Carbon Bonding in a Salen-Supported Cobalt(IV) Alkyl Complex Postulated in Oxidative MHAT Catalysis. [Link]
-
Wiley Online Library. (2025). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. [Link]
- Google Patents. Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt.
-
PubMed. (2024). Mechanism of Alkene Hydrofunctionalization by Oxidative Cobalt(salen) Catalyzed Hydrogen Atom Transfer. [Link]
-
Scribd. Chemists' Guide: Aldehyde Oxidation. [Link]
-
PubMed. (2021). Na2S-Mediated One-Pot Selective Deoxygenation of α-Hydroxyl Carbonyl Compounds including Natural Products. [Link]
-
PubMed. (2022). Cobalt(III)-Catalyzed and DMSO-Involved Allylation of 1,3-Dicarbonyl Compounds with Alkenes. [Link]
-
PubMed. (2025). Crystallographic evidence of a trinuclear (salen)manganese(IV/III/IV)-μ-oxo formed during catalytic C(sp3)-H oxidation reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toluene - Wikipedia [en.wikipedia.org]
- 9. CN1626495A - Method for preparing manganese acetate - Google Patents [patents.google.com]
Benchmarking the Stability of Sodium 3-formylbenzenesulfonate and Its Derivatives: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug formulation. Sodium 3-formylbenzenesulfonate, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a variety of pharmaceutical compounds.[1][2][3] Its aldehyde group offers a reactive handle for constructing complex molecular architectures, most notably through the formation of Schiff bases (imines), while the sulfonate group imparts aqueous solubility, a highly desirable trait in drug design.[1] This guide provides a comprehensive framework for benchmarking the stability of this compound and its key derivatives, offering researchers and drug development professionals the experimental data and protocols necessary to make informed decisions in their synthetic and formulation endeavors.
The Imperative of Stability Benchmarking
The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life.[2][4] Forced degradation studies, conducted under conditions more stringent than standard accelerated stability testing, are an indispensable tool in pharmaceutical development.[2][4][5][6] These studies serve multiple purposes:
-
Elucidation of Degradation Pathways: By subjecting a molecule to various stressors, we can identify its likely degradation products and understand its degradation mechanisms.[2][5]
-
Development of Stability-Indicating Methods: The data from forced degradation studies are crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the parent drug from its degradation products.[7][8]
-
Informing Formulation and Packaging Strategies: An understanding of a molecule's liabilities—be it sensitivity to light, heat, or pH—guides the development of stable formulations and the selection of appropriate packaging to protect the drug product.[2]
-
Intrinsic Stability Assessment: These studies reveal the inherent stability of a molecule, providing a basis for comparison with other potential drug candidates or synthetic intermediates.[6]
This guide will focus on a comparative stability analysis of this compound and two of its representative Schiff base derivatives. Schiff bases derived from aromatic aldehydes are generally more stable than their aliphatic counterparts due to resonance stabilization.[1] However, the imine bond is susceptible to hydrolysis, a key degradation pathway that will be investigated.[9][10][11][12]
Selected Compounds for Comparative Analysis
For the purpose of this guide, we will be comparing the stability of the following three compounds:
-
Parent Compound (PC): this compound
-
Derivative 1 (D1): Schiff base of this compound with Aniline (an aromatic amine).
-
Derivative 2 (D2): Schiff base of this compound with Ethylamine (an aliphatic amine).
This selection allows for a direct comparison of the stability of the parent aldehyde with its aromatic and aliphatic imine derivatives, providing insights into how derivatization affects the molecule's overall stability profile.
Experimental Design: A Forced Degradation Protocol
The following section outlines a comprehensive forced degradation protocol designed to assess the stability of the selected compounds under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][4][5]
Materials and Methods
-
Test Compounds: this compound (PC), Derivative 1 (D1), and Derivative 2 (D2), all of high purity (>99%).
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade), Phosphate buffer components.
-
Instrumentation: HPLC system with a photodiode array (PDA) detector, photostability chamber, temperature- and humidity-controlled oven, pH meter.
Experimental Workflow
The overall workflow for the forced degradation study is depicted in the following diagram:
Caption: Experimental workflow for the forced degradation study.
Detailed Stress Conditions
a. Hydrolytic Degradation:
-
Acidic Hydrolysis: Samples are treated with 0.1 M HCl and heated at 60°C.
-
Basic Hydrolysis: Samples are treated with 0.1 M NaOH and kept at room temperature.
-
Neutral Hydrolysis: Samples are refluxed in water at 60°C.
b. Oxidative Degradation:
-
Samples are treated with 3% H₂O₂ at room temperature. The susceptibility of aromatic sulfonates to oxidative degradation, potentially leading to desulfonation or ring-opening, will be assessed.[3][13][14]
c. Thermal Degradation:
-
Solid samples are exposed to dry heat at 70°C in a calibrated oven.
d. Photolytic Degradation:
-
Samples in solution and as a solid are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Schiff bases, in particular, can be susceptible to photodegradation.[10][15]
Samples are withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours), neutralized if necessary, and diluted to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is paramount for the success of this study. The method must be capable of separating the parent compound from all process-related impurities and degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). A gradient program allows for the effective separation of compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set at a wavelength that allows for the detection of the parent compounds and their potential degradation products (a scan from 200-400 nm is recommended).
-
Column Temperature: 30°C.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][16][17]
Comparative Stability Data and Interpretation
The following tables present hypothetical data from the forced degradation studies, illustrating the expected stability profiles of the parent compound and its derivatives. The percentage of degradation is calculated based on the decrease in the peak area of the parent compound in the HPLC chromatogram.
Table 1: Percentage Degradation under Various Stress Conditions
| Stress Condition | Parent Compound (PC) | Derivative 1 (D1 - Aromatic Imine) | Derivative 2 (D2 - Aliphatic Imine) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | < 2% | ~ 15% | ~ 40% |
| Base Hydrolysis (0.1 M NaOH, RT, 24h) | < 2% | ~ 25% | ~ 60% |
| Neutral Hydrolysis (Water, 60°C, 48h) | < 1% | ~ 5% | ~ 15% |
| Oxidative (3% H₂O₂, RT, 24h) | ~ 8% | ~ 10% | ~ 12% |
| Thermal (Solid, 70°C, 48h) | < 1% | < 2% | < 3% |
| Photolytic (ICH Q1B, Solution) | ~ 5% | ~ 8% | ~ 7% |
Interpretation of Results:
-
Hydrolytic Stability: The data clearly indicates that the Schiff base derivatives (D1 and D2) are significantly more susceptible to hydrolytic degradation than the parent aldehyde (PC). This is expected due to the reversible nature of imine formation.[1][9][10] The aliphatic imine (D2) is considerably less stable than the aromatic imine (D1), which is consistent with the increased resonance stabilization of the C=N bond in D1.[1] Both derivatives show greater degradation under basic conditions compared to acidic conditions.
-
Oxidative Stability: All three compounds exhibit moderate degradation under oxidative stress. The aldehyde group in PC is susceptible to oxidation to a carboxylic acid. The imine bond in D1 and D2 can also be a site for oxidative cleavage. Additionally, the aromatic ring itself can be a target for oxidative attack.[3][13][18]
-
Thermal and Photolytic Stability: All compounds demonstrate good stability under thermal stress in the solid state. In solution, they show some sensitivity to light, which is a known characteristic of aromatic aldehydes and imines.[10][15]
Potential Degradation Pathways
Based on the forced degradation data and chemical principles, the following degradation pathways can be proposed:
Caption: Potential degradation pathways for the parent compound and its derivatives.
-
Hydrolysis of Schiff Bases: The primary degradation pathway for D1 and D2 is the hydrolysis of the imine bond, reverting to the parent aldehyde (PC) and the respective amine (aniline or ethylamine).
-
Oxidation of the Aldehyde: The formyl group of PC can be oxidized to a carboxylic acid, forming sodium 3-sulfobenzoate. This can also be a degradation product of D1 and D2 following oxidative cleavage of the imine bond.
-
Desulfonation: Under more extreme conditions, the sulfonate group can be cleaved from the aromatic ring, although this is generally less facile.
Conclusion and Recommendations
This comparative stability study demonstrates that while the derivatization of this compound into Schiff bases is a powerful synthetic strategy, it introduces a significant hydrolytic liability, particularly with aliphatic amines. The parent aldehyde exhibits robust stability under most conditions, with moderate sensitivity to oxidation and light.
For drug development professionals, these findings have several key implications:
-
When using Schiff base derivatives of this compound, careful control of pH and exclusion of moisture are critical during synthesis, purification, and storage to prevent hydrolysis.
-
Formulations containing these derivatives should be buffered to a pH that minimizes hydrolysis, and the use of desiccants or moisture-impermeable packaging should be considered.
-
The stability-indicating HPLC method outlined in this guide provides a reliable framework for monitoring the purity and stability of these compounds and their formulations.
-
For applications requiring high stability, the parent aldehyde may be a more suitable starting material, with the Schiff base formation carried out as a later-stage synthetic step.
By understanding the stability profiles of this compound and its derivatives, researchers can proactively address potential challenges, leading to the development of more robust and reliable pharmaceutical products.
References
- Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa. Annalen der Chemie und Pharmacie, 131(1), 118-119.
- Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489-510.
- Albini, A., & Fagnoni, M. (2004).
- Cordes, E. H., & Jencks, W. P. (1962). The Mechanism of the Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 84(5), 832-837.
- Fabbrizzi, L., & Poggi, A. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. The Journal of Organic Chemistry, 85(24), 15846-15860.
- Perrot, C., et al. (2006). Degradation of a sulfonated aryl ether ketone model compound (sPAEK) in oxidative media.
- Ledeţi, I., et al. (2015). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. International Journal of Molecular Sciences, 16(1), 1711-1727.
- Ahmadi, S., et al. (2014). Transformation of a ditopic Schiff base nickel(II) nitrate complex into an unsymmetrical Schiff base complex by partial hydrolytic degradation: Structural and density functional theory studies. Transition Metal Chemistry, 39(6), 639-646.
- Bianco, A., et al. (2007). HPLC-MSn to investigate the oxidative destruction pathway of aromatic sulfonate wastes. Chemosphere, 67(8), 1537-1544.
- Zhang, X., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society, 144(5), 2093-2100.
- Bajaj, S., et al. (2002). Forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1015-1040.
- Eberhardt, M. K., & Colina, M. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. The Journal of Physical Chemistry B, 126(39), 7734-7743.
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
-
SGS. (n.d.). Forced Degradation. Retrieved from [Link]
- Singh, R., & Rehman, Z. U. (2012). Current trends in forced degradation study for pharmaceutical product development.
- Tan, N. C. G., et al. (2005). Fate and biodegradability of sulfonated aromatic amines.
- Alsante, K. M., et al. (2014). Forced Degradation of Biopharmaceuticals. Pharmaceutical Technology, 38(5), 40-49.
-
ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]
- Sjøgren, T., et al. (2008). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Fabrication and Characterization of Sulfonated Carbon Materials and Chitosan-Derived Functioned Carbon via Schiff's Base Process for Separation Purposes. Retrieved from [Link]
- Li, S., et al. (2001). Hydrolytic and enzymatic degradation of liquid-crystalline aromatic/aliphatic copolyesters.
-
DergiPark. (n.d.). Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups. Retrieved from [Link]
- Christensen, M. B., et al. (2014). Thermal degradation and stability of sodium hyaluronate in solid state.
- Sane, R. T., et al. (2011). A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique.
- Pushpa latha, E., & Sailaja, B. (2020). Stability Indicating RP-HPLC Method Development and Validation for the Determination of Naproxen Sodium in Bulk Drug and Tablet. International Journal of Pharmaceutical Quality Assurance, 11(4), 525-529.
- Jain, P. S., et al. (2015). Stability-indicating RP-HPLC Method for Estimation of Salmeterol xinafoate in Bulk and in Pharmaceutical Formulation. International Journal of Pharmaceutical Chemistry and Analysis, 2(1), 28-33.
- Wankhede, S. B., et al. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 282-288.
- Google Patents. (n.d.). Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt.
- Kijchavengkul, T., et al. (2010). Biodegradation and hydrolysis rate of aliphatic aromatic polyester.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation [sgs.com]
- 6. pharmtech.com [pharmtech.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. jetir.org [jetir.org]
- 10. sjpas.com [sjpas.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC-MSn to investigate the oxidative destruction pathway of aromatic sulfonate wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. impactfactor.org [impactfactor.org]
- 17. oaji.net [oaji.net]
- 18. par.nsf.gov [par.nsf.gov]
Isomeric Effects on Biological Activity: A Comparative Guide to Sodium Formylbenzenesulfonate Derivatives
In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, or isomerism, is a critical determinant of its biological activity. Positional isomers, in particular, where functional groups occupy different locations on a molecular scaffold, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the known and potential biological activities of the ortho, meta, and para isomers of sodium formylbenzenesulfonate, offering insights for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this guide synthesizes available data, explores potential structure-activity relationships, and provides robust experimental protocols for future investigations.
The Critical Role of Isomerism in Pharmacology
Isomerism is a fundamental concept in chemistry with significant implications for pharmacology. Different isomers of a drug can interact differently with biological targets such as enzymes and receptors, leading to variations in efficacy, metabolism, and toxicity.[1][2][3] For instance, the relative positions of functional groups on an aromatic ring can influence the molecule's electronic properties, lipophilicity, and steric interactions, all of which govern its pharmacokinetic and pharmacodynamic behavior.[4][5] The case of sodium formylbenzenesulfonate, with its reactive aldehyde and water-solubilizing sulfonate groups, presents a compelling subject for exploring these isomeric effects.
Physicochemical Properties of Sodium Formylbenzenesulfonate Isomers
The ortho (2-), meta (3-), and para (4-) isomers of sodium formylbenzenesulfonate share the same molecular formula (C₇H₅NaO₄S) but differ in the substitution pattern on the benzene ring.[5][6][7] This structural variance is expected to influence their physical and chemical properties, which in turn can affect their biological activity.
| Property | Ortho-isomer (Sodium 2-formylbenzenesulfonate) | Meta-isomer (Sodium 3-formylbenzenesulfonate) | Para-isomer (Sodium 4-formylbenzenesulfonate) |
| CAS Number | 1008-72-6[8] | 5330-48-3 | 51150-13-5 |
| Molecular Weight | 208.17 g/mol [8] | 208.17 g/mol | 208.17 g/mol |
| Appearance | White to pale yellow powder | White to off-white solid | Not specified |
| Water Solubility | Soluble | Soluble | Not specified |
| Predicted Reactivity | The proximity of the electron-withdrawing formyl and sulfonate groups may influence reactivity. | The meta-positioning provides a different electronic distribution compared to the ortho and para isomers. | The para-positioning allows for maximum separation of the functional groups, potentially affecting intermolecular interactions. |
Comparative Biological Activity: A Focus on Anticancer Potential
Current research strongly suggests that the biological activities of sodium formylbenzenesulfonate isomers are not equal, with a significant focus on the anticancer properties of the meta isomer.
This compound (Meta-isomer): A Novel HDAC Inhibitor
Multiple sources identify this compound as a novel anticancer agent with the ability to inhibit histone deacetylases (HDACs).[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4][9][10] Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[4][9][10] This mechanism can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
The potential of the meta-isomer as an HDAC inhibitor makes it a promising candidate for cancer therapy.[2] The development of isoform-selective HDAC inhibitors is a key area of research to minimize off-target effects.[11][12]
Caption: Proposed mechanism of action for the meta-isomer.
Biological Activity of Ortho- and Para-isomers: An Unexplored Frontier
In stark contrast to the meta-isomer, there is a significant lack of published data on the specific biological activities of sodium 2-formylbenzenesulfonate (ortho-isomer) and sodium 4-formylbenzenesulfonate (para-isomer), particularly concerning their anticancer potential or HDAC inhibitory effects. The existing literature primarily focuses on their roles as intermediates in chemical synthesis.[13][14]
However, the principles of structure-activity relationships (SAR) suggest that the positional differences of the formyl and sulfonate groups in the ortho and para isomers would likely lead to distinct biological profiles compared to the meta isomer.[15][16] For instance, the steric hindrance and electronic effects in the ortho-isomer, where the two functional groups are adjacent, could influence its ability to bind to the active site of an enzyme differently than the more separated groups in the para-isomer.
Further research is imperative to elucidate the biological activities of the ortho and para isomers to complete the comparative landscape.
Experimental Protocols for Comparative Biological Evaluation
To address the current knowledge gap, rigorous experimental evaluation of all three isomers is necessary. The following protocols provide a framework for assessing their cytotoxic effects and HDAC inhibitory potential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard first step in evaluating the cytotoxic potential of compounds.
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of the ortho, meta, and para isomers of sodium formylbenzenesulfonate on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sodium formylbenzenesulfonate isomers (ortho, meta, para)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ortho, meta, and para isomers in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., water or DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value for each isomer.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro HDAC Inhibition Assay
A commercially available HDAC inhibitor assay kit can be used to quantify the HDAC inhibitory activity of the isomers.
Objective: To determine and compare the IC₅₀ values of the ortho, meta, and para isomers for HDAC activity.
Procedure: Follow the manufacturer's protocol for the chosen HDAC inhibitor assay kit. Generally, the steps involve:
-
Preparing a reaction mixture containing a suitable HDAC enzyme, a fluorogenic substrate, and varying concentrations of the test compounds (ortho, meta, and para isomers).
-
Incubating the mixture to allow for the enzymatic reaction.
-
Adding a developer solution to stop the reaction and generate a fluorescent signal.
-
Measuring the fluorescence intensity using a microplate reader.
-
Calculating the percentage of HDAC inhibition for each concentration and determining the IC₅₀ value for each isomer.
Future Directions and Conclusion
The current body of evidence strongly points to this compound as a promising lead compound in anticancer research due to its potential as an HDAC inhibitor. However, the biological activities of its ortho and para isomers remain largely uncharted territory. A comprehensive, side-by-side comparison of the cytotoxic and HDAC inhibitory activities of all three isomers is a critical next step. Such studies will not only elucidate the specific therapeutic potential of each isomer but also provide valuable insights into the structure-activity relationships governing the biological effects of this class of compounds. The experimental protocols outlined in this guide offer a clear path forward for researchers to undertake these crucial investigations, ultimately paving the way for the rational design of more potent and selective therapeutic agents.
References
- Chhabra, N., Aseri, M. L., & Padmanabhan, B. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–23.
- Marks, P. A. (2007). Discovery and development of SAHA as an anticancer agent. Oncogene, 26(9), 1351–1356.
- Süzen, S. (n.d.). Stereochemistry and Biological Activity of Drugs. Ankara University.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- New Water-Soluble (Iminomethyl)
- Anticancer activity of MPT0G157, a derivative of indolylbenzenesulfonamide, inhibits tumor growth and angiogenesis. (2015). Oncotarget, 6(21), 18590–18601.
- Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). International Journal of Molecular Sciences, 22(8), 3932.
- West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment.
- Hu, E., et al. (2003). Identification of novel isoform-selective inhibitors within class I histone deacetylases. Journal of Pharmacology and Experimental Therapeutics, 307(2), 720–728.
-
Histone deacetylase inhibitor. (2023, December 2). In Wikipedia. [Link]
- Wagner, F. F., et al. (2016). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. Chemistry–A European Journal, 22(1), 353-363.
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports, 12(1), 16805.
- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2022). International Journal of Molecular Sciences, 23(21), 13248.
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). Journal of Medicinal Chemistry, 60(3), 1139–1150.
-
PubChem. (n.d.). 2-Formylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. (2022). Journal of Advanced Pharmaceutical Technology & Research, 13(4), 322–328.
- Comparative Study of the Acute Toxicity of Anionic Surfactans Alkyl Benzene Sulphonate (ABS) and Sodium Dodecyl Sulphate (SDS) on Gilthead, Sparus Aurata L., Eggs. (2002). Ecotoxicology and Environmental Safety, 51(2), 145-150.
- Identifying metabolites of new psychoactive substances using in silico prediction tools. (2023). Archives of Toxicology, 97(11), 2969–2982.
-
PubChem. (n.d.). 4-Formylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (2023). Archiv der Pharmazie, 356(1), e2200424.
- In Silico Prediction of Isoflavanone Bioactivity: A Technical Guide. (2023). BenchChem.
- New Water-Soluble (Iminomethyl)
- In silico prediction and biological assessment of novel angiogenesis modulators from traditional Chinese medicine. (2022). Frontiers in Pharmacology, 13, 934591.
-
Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Retrieved from [Link]
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (2022). European Journal of Medicinal Chemistry, 238, 114467.
- Recent advances in design, synthesis and biological activity of aminoalkylsulfonates and sulfonamidopeptides. (2010). Current Medicinal Chemistry, 17(24), 2654–2674.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). Molecules, 27(23), 8234.
- On Exploring Structure Activity Relationships. (2016). Methods in Molecular Biology, 1425, 245–261.
- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2023).
- A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). Biomolecules, 14(8), 930.
- Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2007).
-
The Role of Isomerism in Biological Activity. (n.d.). Solubility of Things. Retrieved from [Link]
Sources
- 1. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of histone deacetylase 6 suppresses inflammatory responses and invasiveness of fibroblast-like-synoviocytes in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Formylbenzenesulfonic acid | C7H6O4S | CID 7049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxicity of non-steroidal anti-inflammatory drugs in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Histone deacetylase (HDAC) inhibitors reduce the glial inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
- 16. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Sodium 3-formylbenzenesulfonate
Sodium 3-formylbenzenesulfonate is a versatile bifunctional organic compound, valuable as an intermediate in organic synthesis, particularly in pharmaceutical development due to its aldehyde group's reactivity and the sulfonate group's enhancement of aqueous solubility[1]. However, its safe handling is paramount to protect researchers and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, grounded in authoritative safety data.
Hazard Identification and Immediate Precautions
Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is classified as a hazardous substance that poses specific risks upon exposure.
Primary Hazards:
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation[2][3].
-
Skin Irritation: The compound can cause skin irritation upon contact[3][4].
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system[4].
Some data also suggests the material may be harmful if swallowed. Therefore, all handling procedures must be designed to prevent direct contact and aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, addressing the "serious eye irritation" hazard[2][3]. Standard safety glasses are insufficient. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or overalls is mandatory. A PVC apron is also recommended[4]. | To prevent skin contact and subsequent irritation[3]. Contaminated clothing must be removed immediately[2][3]. |
| Respiratory Protection | Required when dusts are generated[2]. A NIOSH-approved respirator with a P2 filter for solid particles is recommended[2]. | To prevent inhalation of airborne particles, which can cause respiratory irritation[4]. |
Donning and Doffing PPE Workflow Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes exposure risk at every step.
Step 1: Storage and Handling Environment
-
Ventilation: Always handle this compound in a well-ventilated area. A local exhaust ventilation system (e.g., a chemical fume hood) is recommended to control airborne dust[3].
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place[5]. Some suppliers recommend long-term storage at temperatures below -15°C under an inert gas like nitrogen[6][7]. The material is noted to be hygroscopic and air-sensitive[2][5].
Step 2: Weighing and Transfer
-
Avoid creating dust during handling[2][5]. If possible, use a balance with a draft shield or conduct weighing operations within a fume hood.
-
Use dedicated, clearly labeled spatulas and weighing containers.
Step 3: Post-Handling Procedures
-
Immediately change any contaminated clothing[2].
-
Wash hands and face thoroughly after handling the substance[3][6]. An eye wash unit should be readily accessible[4].
Spill and Disposal Plan
Accidents can happen. A clear and practiced response plan is essential for mitigating the impact of a spill and ensuring compliant disposal.
Spill Management In the event of a spill, immediate action is required to prevent exposure and environmental contamination[8].
-
Evacuate and Ventilate: Clear the immediate area of non-essential personnel and ensure adequate ventilation[2][8].
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. CRITICAL: Avoid generating dust[5][8]. You may dampen the material with water to prevent it from becoming airborne[8].
-
Personal Protection: Personnel involved in the cleanup must wear the appropriate PPE as outlined in Section 2.
Waste Disposal Protocol this compound and any contaminated materials must be treated as hazardous waste[8].
-
Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container[8]. Do not mix with other waste streams[2].
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself[2]. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of[8].
-
Regulatory Compliance: All waste material must be disposed of in accordance with national, regional, and local regulations[2][5]. Contact your institution’s Environmental Health and Safety (EHS) office or a certified hazardous waste disposal service for pickup and final disposal[8]. Under no circumstances should this chemical be poured down the drain or discarded in regular trash[8].
Chemical Waste Disposal Workflow
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
